molecular formula C11H16N2O2S B1303629 Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate CAS No. 85803-50-5

Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate

Cat. No.: B1303629
CAS No.: 85803-50-5
M. Wt: 240.32 g/mol
InChI Key: YNIWHEQLSSKQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-thiophen-2-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-2-15-11(14)13-6-5-12-9(8-13)10-4-3-7-16-10/h3-4,7,9,12H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIWHEQLSSKQCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCNC(C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378052
Record name Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85803-50-5
Record name Ethyl 3-(2-thienyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85803-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate, a heterocyclic scaffold of significant interest to researchers in drug discovery and medicinal chemistry. The piperazine moiety is a privileged structure in numerous clinically approved drugs, and its substitution with pharmacologically relevant groups such as thiophene can lead to novel therapeutic agents.[1][2][3][4] This document details a multi-step synthesis, offering not just procedural steps but also the underlying chemical principles and strategic considerations for each transformation. The target audience for this guide includes researchers, scientists, and professionals in drug development who require a practical and scientifically grounded approach to the synthesis of complex piperazine derivatives.

Introduction: The Significance of the Thiophenylpiperazine Scaffold

The piperazine ring is a cornerstone in modern medicinal chemistry, lauded for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[3] Its two nitrogen atoms provide versatile handles for chemical modification, allowing for the fine-tuning of a molecule's interaction with biological targets.[5] When combined with a thiophene ring, another critical pharmacophore known for its diverse biological activities including anti-inflammatory, antimicrobial, and antipsychotic properties, the resulting thiophenylpiperazine scaffold represents a promising area for the discovery of new central nervous system (CNS) agents and other therapeutics.[6][7][8]

Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate itself is a valuable building block, incorporating a carbamate group that can modulate the basicity of the piperazine nitrogen and serve as a precursor for further functionalization. This guide presents a logical and efficient pathway for its synthesis, starting from readily available materials.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The final N-acylation step to introduce the ethyl carbamate group is a standard transformation on a piperazine nitrogen. This leads back to the key intermediate, 2-(thiophen-2-yl)piperazine. The most challenging aspect of the synthesis is the introduction of the thiophene moiety at the C-3 position of the piperazine ring. A direct and powerful method for achieving this is the α-lithiation of a suitably protected piperazine, followed by quenching with a thiophene electrophile. To ensure regioselectivity and prevent side reactions, both nitrogen atoms of the piperazine ring must be differentially protected during this key step.

Our proposed forward synthesis, therefore, involves three main stages:

  • Construction of the C-Thiophene Bond: Formation of tert-butyl 2-(thiophen-2-yl)piperazine-1-carboxylate via directed α-lithiation of a doubly protected piperazine.

  • Deprotection: Sequential or one-pot removal of the protecting groups to liberate the 2-(thiophen-2-yl)piperazine intermediate.

  • Final N-Acylation: Selective acylation of the less sterically hindered N-1 nitrogen with ethyl chloroformate to yield the final product.

retrosynthesis target Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate intermediate1 2-(Thiophen-2-yl)piperazine target->intermediate1 N-Acylation intermediate2 Protected 2-(Thiophen-2-yl)piperazine intermediate1->intermediate2 Deprotection starting_materials Protected Piperazine + Thiophene Electrophile intermediate2->starting_materials α-Lithiation/ Electrophilic Quench

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthetic Route and Experimental Protocols

The following sections provide a step-by-step guide to the synthesis, complete with detailed experimental protocols and mechanistic insights.

Stage 1: Synthesis of tert-Butyl 4-benzyl-2-(thiophen-2-yl)piperazine-1-carboxylate

This crucial step involves the directed α-lithiation of a commercially available, differentially protected piperazine, followed by quenching with 2-bromothiophene. N-Boc protection directs the lithiation to the adjacent carbon, while the N-benzyl group provides stability and can be readily removed in a later step.

Mechanism of α-Lithiation and Electrophilic Quench: The tert-butoxycarbonyl (Boc) group acts as a powerful directed metalation group (DMG). The strong base, sec-butyllithium (s-BuLi), coordinated by TMEDA, selectively abstracts a proton from the carbon atom adjacent to the Boc-protected nitrogen. This generates a transient, highly reactive organolithium species. This nucleophilic intermediate then attacks the electrophilic carbon of 2-bromothiophene in a substitution reaction to form the new carbon-carbon bond.

lithiation_mechanism cluster_0 α-Lithiation and Electrophilic Quench N-Boc-N'-benzylpiperazine N-Boc-N'-benzylpiperazine Organolithium Intermediate Organolithium Intermediate N-Boc-N'-benzylpiperazine->Organolithium Intermediate s-BuLi, TMEDA -78 °C to -10 °C Product tert-Butyl 4-benzyl-2-(thiophen-2-yl)piperazine-1-carboxylate Organolithium Intermediate->Product Quench 2-Bromothiophene 2-Bromothiophene 2-Bromothiophene->Product

Caption: Mechanism of α-lithiation and electrophilic quench.

Experimental Protocol:

  • To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-N'-benzylpiperazine (1.0 eq.) and anhydrous diethyl ether (Et₂O).

  • Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.4 eq.) and cool the mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add sec-butyllithium (s-BuLi) (1.3 M in cyclohexane, 2.4 eq.) dropwise via syringe.

  • After the addition is complete, allow the reaction mixture to warm to -10 °C and stir for 1 hour.

  • Cool the mixture back down to -78 °C and add a solution of 2-bromothiophene (1.5 eq.) in anhydrous Et₂O dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Stage 2: Synthesis of 2-(Thiophen-2-yl)piperazine

This stage involves the removal of both the N-Boc and N-benzyl protecting groups. This can be achieved in a two-step sequence or potentially in a one-pot procedure. For clarity and control, a two-step process is detailed here.

Step 2a: Deprotection of the N-Boc Group

The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method.

Experimental Protocol:

  • Dissolve tert-butyl 4-benzyl-2-(thiophen-2-yl)piperazine-1-carboxylate (1.0 eq.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.[9]

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.

  • Dry the organic layer over Na₂SO₄ and concentrate to give the crude N-benzyl-2-(thiophen-2-yl)piperazine, which can often be used in the next step without further purification.

Step 2b: Deprotection of the N-Benzyl Group

The benzyl group is typically removed by catalytic hydrogenolysis.

Experimental Protocol:

  • Dissolve the crude product from the previous step in methanol (MeOH).

  • Add palladium on carbon (10% Pd/C, 10 mol%).

  • Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 2-(thiophen-2-yl)piperazine.

Stage 3: Synthesis of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate

The final step is the selective N-acylation of the piperazine ring with ethyl chloroformate. The reaction should be performed under conditions that favor mono-acylation at the less sterically hindered N-1 position.

Mechanism of N-Acylation: This reaction is a nucleophilic acyl substitution. The nitrogen of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The subsequent loss of the chloride leaving group yields the final carbamate product. A base is required to neutralize the HCl generated during the reaction.[10]

acylation_mechanism cluster_1 N-Acylation Mechanism Piperazine 2-(Thiophen-2-yl)piperazine Tetrahedral_Intermediate Tetrahedral Intermediate Piperazine->Tetrahedral_Intermediate Nucleophilic Attack Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->Tetrahedral_Intermediate Product Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate Tetrahedral_Intermediate->Product Loss of Cl⁻

Caption: Mechanism of N-acylation.

Experimental Protocol:

  • Dissolve 2-(thiophen-2-yl)piperazine (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the mixture to 0 °C.

  • Add ethyl chloroformate (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate.

Data Summary

Table 1: Key Reagents and Materials

Reagent/MaterialCAS NumberMolecular FormulaNotes
N-Boc-N'-benzylpiperazine120737-56-8C₁₆H₂₄N₂O₂Starting material for α-lithiation
sec-Butyllithium598-30-1C₄H₉LiStrong base for lithiation
TMEDA110-18-9C₆H₁₆N₂Ligand for s-BuLi
2-Bromothiophene1003-09-4C₄H₃BrSThiophene electrophile
Trifluoroacetic acid (TFA)76-05-1C₂HF₃O₂Reagent for Boc deprotection
Palladium on Carbon (10%)7440-05-3Pd/CCatalyst for hydrogenolysis
Ethyl Chloroformate541-41-3C₃H₅ClO₂Acylating agent

Table 2: Expected Characterization Data for Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate

AnalysisExpected Results
¹H NMR Signals corresponding to the thiophene protons (approx. 6.9-7.3 ppm), piperazine ring protons (approx. 2.8-4.2 ppm), and the ethyl group of the carbamate (triplet and quartet, approx. 1.2 and 4.1 ppm respectively).
¹³C NMR Resonances for the thiophene carbons, the four distinct carbons of the piperazine ring, the carbonyl carbon of the carbamate (approx. 155 ppm), and the ethyl group carbons.
Mass Spec (ESI+) Expected [M+H]⁺ at m/z = 241.1

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate. The key transformation, a directed α-lithiation, allows for the precise and efficient introduction of the thiophene moiety. The subsequent deprotection and N-acylation steps are robust and well-established procedures. This guide offers both the practical "how-to" and the fundamental "why," empowering researchers to not only replicate this synthesis but also to adapt it for the creation of novel and structurally diverse piperazine derivatives for a wide range of applications in drug discovery and development.

References

  • Brito, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-595. [Link]

  • CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

  • MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • National Center for Biotechnology Information. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. [Link]

  • National Center for Biotechnology Information. Selective alkylation and acylation of alpha and epsilon amino groups with PEG in a somatostatin analogue: tailored chemistry for optimized bioconjugates. [Link]

  • National Center for Biotechnology Information. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]

  • National Center for Biotechnology Information. Therapeutic importance of synthetic thiophene. [Link]

  • Natural Sciences Publishing. Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Patents - Google. EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.
  • PubMed Central. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Research and Reviews. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • ResearchGate. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]

  • ResearchGate. N‐acylation of BCP‐sulfoximines 9 with ethyl chloroformate. 11 f is a.... [Link]

  • ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]

  • ResearchGate. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. [Link]

  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

  • ResearchGate. The medicinal chemistry of piperazines: A review | Request PDF. [Link]

  • StackExchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

  • UQ eSpace. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. [Link]

  • White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate

For distribution to researchers, scientists, and drug development professionals.

Foreword by the Senior Application Scientist

The confluence of heterocyclic moieties in a single molecular framework often yields compounds with intriguing pharmacological potential. Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate, a molecule incorporating both the electron-rich thiophene ring and the versatile piperazine scaffold, represents a compelling yet underexplored entity in medicinal chemistry. This guide is conceived not as a mere compilation of data but as a foundational resource for researchers poised to investigate this compound. In the absence of extensive published data for this specific molecule, we have endeavored to provide a comprehensive overview by combining available information with established principles of organic and medicinal chemistry. Our approach is to furnish a robust starting point, grounded in scientific literature for analogous structures, to facilitate further research and development. This document is structured to provide a logical progression from fundamental identifiers to potential biological relevance, empowering researchers to unlock the full potential of this promising chemical entity.

Core Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. This section details the known and predicted characteristics of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate.

Identifiers
IdentifierValueSource
IUPAC Name ethyl 3-(thiophen-2-yl)piperazine-1-carboxylateAlfa Chemistry
CAS Number 85803-50-5Sigma-Aldrich[1]
Molecular Formula C₁₁H₁₆N₂O₂SMatrix Scientific[2]
Molecular Weight 240.32 g/mol Sigma-Aldrich[1]
Canonical SMILES CCOC(=O)N1CCNC(C1)C2=CC=CS2Alfa Chemistry
InChI Key YNIWHEQLSSKQCX-UHFFFAOYSA-NAlfa Chemistry, Sigma-Aldrich[1]
Physicochemical Data
PropertyValueSource/Method
Physical Form SolidSigma-Aldrich[1]
Boiling Point 363.4 °C at 760 mmHgAlfa Chemistry
Density 1.193 g/cm³Alfa Chemistry
Flash Point 173.6 °CAlfa Chemistry
Solubility Predicted to be soluble in most organic solvents such as ethanol, methanol, DMSO, and ethyl acetate.[2] Insoluble in water.[2]General chemical principles for similar structures[2]
pKa Not experimentally determined. The piperazine nitrogen without the carbamate is expected to be basic.Inferred from piperazine derivatives[3]
LogP Not experimentally determined. Predicted to be moderately lipophilic.Inferred from structural analysis

Synthesis and Characterization

The synthesis of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate is not extensively detailed in the literature. However, a logical synthetic pathway can be proposed based on established methodologies for the formation of piperazine derivatives.

Proposed Synthetic Pathway

A plausible and efficient synthesis would likely involve a multi-step process, beginning with the synthesis of the core intermediate, 2-(piperazin-2-yl)thiophene, followed by the introduction of the ethyl carbamate group.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Piperazine Intermediate cluster_step2 Step 2: Decarboxylation cluster_step3 Step 3: Carbamate Formation A 2-Bromothiophene C 3-(Thiophen-2-yl)piperazine-2-carboxylic acid A->C Coupling Reaction B Piperazine-2-carboxylic acid B->C D 2-(Piperazin-2-yl)thiophene C->D Heat or Acid F Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate D->F Base (e.g., Triethylamine) E Ethyl Chloroformate E->F Reactivity cluster_thiophene Thiophene Ring cluster_piperazine Piperazine Moiety cluster_ester Ethyl Carbamate Thiophene Electrophilic Aromatic Substitution (e.g., halogenation, nitration) Piperazine_N N-Alkylation/Acylation at the secondary amine Ester Hydrolysis to the piperazine-3-ylthiophene Molecule Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate Molecule->Thiophene Molecule->Piperazine_N Molecule->Ester

Sources

An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Spectroscopic Landscape of a Novel Heterocycle

This guide, therefore, adopts a predictive and deductive approach, grounded in the fundamental principles of spectroscopy and substantiated by empirical data from closely related analogues. By dissecting the molecule into its constituent functional groups—the thiophene ring, the piperazine core, and the ethyl carbamate moiety—we can forecast a detailed and scientifically rigorous spectroscopic profile. This document will serve as a valuable reference for researchers working with this compound, providing a robust framework for the interpretation of experimentally acquired data.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. The predicted ¹H and ¹³C NMR spectra of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate are detailed below. These predictions are based on the known chemical shifts and coupling constants of thiophene, piperazine, and ethyl carbamate derivatives.[3][4][5][6][7][8]

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to be complex due to the presence of multiple spin systems in both the aromatic and aliphatic regions.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale and Comparative Insights
Thiophene H-5~7.20-7.30ddJ ≈ 5.0, 1.2The H-5 proton of a 2-substituted thiophene typically resonates furthest downfield due to its proximity to the sulfur atom and the influence of the substituent. The doublet of doublets pattern arises from coupling to H-4 and a smaller long-range coupling to H-3.
Thiophene H-3~6.95-7.05ddJ ≈ 3.6, 1.2The H-3 proton will appear as a doublet of doublets due to coupling with H-4 and a smaller long-range coupling to H-5.
Thiophene H-4~6.90-7.00ddJ ≈ 5.0, 3.6This proton is coupled to both H-5 and H-3, resulting in a doublet of doublets.
Piperazine CH (Thiophene-linked)~4.00-4.20m-The methine proton on the piperazine ring directly attached to the thiophene will be shifted downfield due to the deshielding effect of the aromatic ring.
Ethyl O-CH₂~4.10-4.20qJ ≈ 7.1The methylene protons of the ethyl group will appear as a quartet due to coupling with the adjacent methyl protons.
Piperazine N-CH₂ (Carbamate)~3.50-3.80m-The methylene protons adjacent to the carbamate nitrogen are expected to be deshielded.
Piperazine CH₂~2.80-3.20m-The remaining piperazine ring protons will exhibit complex multiplets in the aliphatic region.
Ethyl CH₃~1.20-1.30tJ ≈ 7.1The terminal methyl group of the ethyl ester will be a triplet.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale and Comparative Insights
Carbamate C=O~155The carbonyl carbon of the ethyl carbamate is expected in this region.
Thiophene C-2 (ipso)~145-150The carbon of the thiophene ring attached to the piperazine will be significantly downfield.
Thiophene C-5~127A typical chemical shift for the alpha-carbon of a thiophene ring.
Thiophene C-3~125A typical chemical shift for a beta-carbon of a thiophene ring.
Thiophene C-4~124A typical chemical shift for a beta-carbon of a thiophene ring.
Ethyl O-CH₂~61The methylene carbon of the ethyl ester.
Piperazine CH (Thiophene-linked)~55-60The methine carbon attached to the thiophene ring.
Piperazine N-CH₂ (Carbamate)~45-50The piperazine carbons adjacent to the carbamate nitrogen.
Piperazine CH₂~40-45The remaining piperazine ring carbons.
Ethyl CH₃~14The terminal methyl carbon of the ethyl ester.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this class of compounds is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

    • Perform 2D NMR experiments such as COSY and HSQC to aid in proton and carbon assignments.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • An APT or DEPT experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent H1_NMR ¹H NMR dissolve->H1_NMR Transfer to NMR Tube process Fourier Transform & Phasing H1_NMR->process C13_NMR ¹³C NMR C13_NMR->process TwoD_NMR 2D NMR (COSY, HSQC) analyze Structural Elucidation TwoD_NMR->analyze integrate Integration & Peak Picking process->integrate integrate->analyze

A streamlined workflow for NMR analysis.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted key IR absorption bands for Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate are tabulated below. These predictions are based on the characteristic vibrational frequencies of thiophenes, piperazines, and carbamates.[6]

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
N-H (piperazine)3250-3350MediumStretching
C-H (thiophene, aromatic)3050-3150MediumStretching
C-H (aliphatic)2850-3000Medium-StrongStretching
C=O (carbamate)1680-1700StrongStretching
C=C (thiophene)1500-1600MediumStretching
C-N (piperazine)1200-1350Medium-StrongStretching
C-O (ester)1200-1300StrongStretching
C-S (thiophene)600-800MediumStretching
Experimental Protocol for IR Data Acquisition

A typical procedure for obtaining an IR spectrum is as follows:

  • Sample Preparation:

    • Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_method Prepare Sample (KBr Pellet or ATR) background Record Background Spectrum prep_method->background sample_spec Record Sample Spectrum background->sample_spec process_spec Process Spectrum (Baseline Correction) sample_spec->process_spec analyze_spec Identify Functional Group Peaks process_spec->analyze_spec

General workflow for FTIR spectroscopic analysis.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectral Data
Ion Predicted m/z Interpretation
[M]⁺268.10Molecular ion
[M+H]⁺269.11Protonated molecular ion (in ESI or CI)
[M-C₂H₅]⁺239.08Loss of the ethyl group
[M-OC₂H₅]⁺223.08Loss of the ethoxy group
[M-COOC₂H₅]⁺195.09Loss of the ethyl carbamate group
[C₄H₃S-CH-NH-CH₂]⁺139.04Fragmentation of the piperazine ring with the thiophene attached
[C₄H₄S]⁺84.00Thiophene cation
[C₂H₅OCO]⁺73.03Ethyl carbamate fragment
Experimental Protocol for MS Data Acquisition

A general protocol for mass spectrometric analysis is:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_anal Analysis & Detection dissolve_ms Dissolve Sample in Solvent ion_source Introduce to Ion Source (ESI/EI) dissolve_ms->ion_source mass_analyzer Mass Analyzer ion_source->mass_analyzer detector Detector mass_analyzer->detector spectrum Generate Mass Spectrum detector->spectrum

Workflow for mass spectrometric analysis.

Conclusion and Future Outlook

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate. The presented data, derived from the established principles of NMR, IR, and MS, and supported by data from analogous structures, offers a solid foundation for researchers. It is anticipated that this guide will aid in the confirmation of the structure of this compound upon experimental investigation and will be a valuable resource for those synthesizing or utilizing this and related heterocyclic systems in drug discovery and development. The experimental verification of these predictions will be a valuable contribution to the scientific literature.

References

  • 1-(Thiophen-2-yl)piperidine | C9H13NS | CID 12181160 - PubChem. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. Retrieved January 24, 2026, from [Link]

  • Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydro - IJNRD. International Journal of Novel Research and Development. (2024-07-07). Retrieved January 24, 2026, from [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives | ChemRxiv. Cambridge Open Engage. (2023-11-14). Retrieved January 24, 2026, from [Link]

  • FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... - ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri. Retrieved January 24, 2026, from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - NIH. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry - PubMed. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Synthesis and Characterization of thiophene derivatives and its biological applications. Retrieved January 24, 2026, from [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES - ResearchGate. Retrieved January 24, 2026, from [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. Retrieved January 24, 2026, from [Link]

  • GCMS Total Ion Chromatograms of piperazine derivative mixture: (A) without derivatization (1: BZP, 2 - ResearchGate. Retrieved January 24, 2026, from [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - CORE. Retrieved January 24, 2026, from [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved January 24, 2026, from [Link]

Sources

An In-depth Technical Guide to CAS 85803-50-5: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 85803-50-5, identified as 3-Thiophen-2-yl-piperazine-1-carboxylic acid ethyl ester . Due to the limited availability of published data regarding the specific biological activity and detailed experimental protocols for this compound, this guide will focus on its core structural and physicochemical properties, alongside a discussion of general synthetic strategies and potential applications within drug discovery based on its structural motifs. This document serves as a foundational resource for researchers interested in this and structurally related molecules.

Chemical Identity and Structure

The compound with CAS number 85803-50-5 is unequivocally identified as 3-Thiophen-2-yl-piperazine-1-carboxylic acid ethyl ester.[1][2] Its molecular structure integrates a thiophene ring, a piperazine core, and an ethyl carbamate group.

Molecular Structure:

G cluster_0 Synthetic Workflow A 2-(Thiophen-2-yl)piperazine B Protection of Piperazine N-H A->B e.g., Boc anhydride C Protected 2-(Thiophen-2-yl)piperazine B->C E Coupling Reaction C->E D Ethyl Chloroformate D->E Base (e.g., Triethylamine) F 3-Thiophen-2-yl-piperazine-1-carboxylic acid ethyl ester (CAS 85803-50-5) E->F

Figure 2: A potential synthetic workflow for 3-Thiophen-2-yl-piperazine-1-carboxylic acid ethyl ester.

Key Experimental Considerations:

  • Starting Materials: The synthesis would commence with commercially available or synthesized 2-(thiophen-2-yl)piperazine.

  • Protecting Groups: To ensure selective acylation at the desired nitrogen of the piperazine ring, a protecting group strategy (e.g., Boc protection) would likely be employed.

  • Coupling Reaction: The acylation of the piperazine nitrogen with ethyl chloroformate would proceed under basic conditions to neutralize the HCl byproduct.

  • Purification: Purification of the final product would likely involve standard techniques such as column chromatography or recrystallization.

The reactivity of this molecule will be dictated by its functional groups. The thiophene ring can undergo electrophilic substitution, while the piperazine nitrogens exhibit nucleophilic character. The carbamate ester is susceptible to hydrolysis under acidic or basic conditions.

Potential Applications in Drug Discovery

While no specific biological activity has been reported for CAS 85803-50-5, its structural components are prevalent in many biologically active compounds.

  • Piperazine Moiety: The piperazine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a versatile linker. It is found in a wide range of drugs, including antipsychotics, antihistamines, and antihelminthics.

  • Thiophene Ring: Thiophene is a bioisostere of the benzene ring and is frequently incorporated into drug candidates to modulate their metabolic stability and target affinity. Thiophene derivatives have exhibited a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Given these structural features, 3-Thiophen-2-yl-piperazine-1-carboxylic acid ethyl ester could serve as a valuable building block or fragment in the synthesis of more complex molecules for screening in various therapeutic areas. It could be a starting point for the development of compound libraries targeting G-protein coupled receptors (GPCRs), ion channels, or enzymes where the thiophene and piperazine moieties can engage in key binding interactions.

Safety and Handling

According to available safety data sheets, 3-Thiophen-2-yl-piperazine-1-carboxylic acid ethyl ester should be handled with care in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. It is incompatible with strong oxidizing agents, strong acids, and strong bases. Upon decomposition, it may emit toxic fumes of carbon, nitrogen, and sulfur oxides.

Conclusion

3-Thiophen-2-yl-piperazine-1-carboxylic acid ethyl ester (CAS 85803-50-5) is a chemical compound with a well-defined structure incorporating key pharmacophoric elements. While specific biological data for this molecule is not currently in the public domain, its structural characteristics suggest its potential as a valuable intermediate or fragment in drug discovery and medicinal chemistry. This guide provides a foundational understanding of its identity, structure, and potential synthetic routes, which can inform future research and development efforts. Further experimental investigation is warranted to fully elucidate its physicochemical properties and to explore its potential biological activities.

References

  • MOLBASE. ethyl 3-thiophen-2-ylpiperazine-1-carboxylate. [Link]

  • Compendium of Curated Tools for Chemical Safety Assessment. CAS 85803-50-5 3-Thiophen-2-yl-piperazine-1-carboxylic acid ethyl.... [Link]

Sources

The Ascendant Therapeutic Potential of Thiophene-Piperazine Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The confluence of the thiophene and piperazine moieties has given rise to a class of heterocyclic compounds with remarkable and diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of novel thiophene-piperazine derivatives. We delve into their significant potential as anticancer, neuroprotective, and antimicrobial agents, underpinned by a critical analysis of structure-activity relationships. This document is intended to be a comprehensive resource, offering not only a thorough review of the current landscape but also detailed, field-proven experimental protocols to empower researchers in their quest for novel therapeutics.

The Thiophene-Piperazine Conjugate: A Privileged Scaffold in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established pharmacophore in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions contribute to its presence in numerous FDA-approved drugs.[2] The planarity of the thiophene ring can facilitate binding to receptors, while its lipophilicity aids in crossing biological membranes, including the blood-brain barrier.[2] The sulfur atom can also participate in hydrogen bonding, further enhancing drug-receptor interactions.[2]

Piperazine, a six-membered saturated heterocycle with two nitrogen atoms at the 1 and 4 positions, is another critical scaffold in drug design. Its flexible, non-planar conformation allows it to interact with a wide array of biological targets.[3] The basic nature of the piperazine nitrogens often plays a crucial role in forming salt bridges and improving the pharmacokinetic properties of drug candidates, such as solubility and bioavailability.[4]

The hybridization of these two pharmacophores into a single molecular entity creates a thiophene-piperazine scaffold with a unique combination of structural and electronic features. This synergy often leads to enhanced biological activity and the potential for multi-target engagement, making these compounds highly attractive for the development of novel therapeutics.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for more effective and selective anticancer agents is a paramount challenge in modern medicine. Novel thiophene-piperazine derivatives have emerged as a promising class of compounds with significant cytotoxic effects against various cancer cell lines.[4][5]

Mechanism of Action: EGFR Kinase Inhibition and Apoptosis Induction

A primary mechanism through which many thiophene-piperazine compounds exert their anticancer effects is the inhibition of key signaling pathways that drive tumor growth and survival. One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that, upon activation, triggers a cascade of downstream signaling events promoting cell proliferation, angiogenesis, and metastasis.

The general structure-activity relationship (SAR) for many of these compounds indicates that the thiophene moiety often serves as a crucial recognition element, binding to the hinge region of the EGFR kinase domain.[2] The piperazine ring, on the other hand, frequently extends into the solvent-exposed region, where substitutions can be made to fine-tune potency, selectivity, and pharmacokinetic properties.[3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Ligand EGF Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Thiophene_Piperazine Thiophene-Piperazine Compound Thiophene_Piperazine->EGFR Inhibits

Beyond kinase inhibition, many thiophene-piperazine derivatives induce apoptosis, or programmed cell death, in cancer cells. This is often achieved by modulating the expression of key apoptotic and anti-apoptotic proteins, such as the Bcl-2 family and caspases.[6]

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of novel thiophene-piperazine compounds is typically evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Compound IDCancer Cell LineIC50 (µM)Reference
TP-1 MDA-MB-231 (Breast)11.3[5]
TP-2 HOP-92 (Lung)1.35[7]
TP-3 MDA-MB-468 (Breast)1.00[7]
Vindoline-Pip-17 KM12 (Colon)-84.40% growth[4]
Vindoline-Pip-20 SiHa (Cervical)2.85[4]
Vindoline-Pip-3 HeLa (Cervical)9.36[4]

Note: The data presented is a selection from various studies and is intended to be illustrative. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a standardized method for determining the cytotoxic effects of novel thiophene-piperazine compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Thiophene-piperazine compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiophene-piperazine compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Thiophene-Piperazine compounds (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilization solution (DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function.[8] The development of effective neuroprotective agents is a critical unmet medical need. Thiophene-piperazine derivatives have shown considerable promise in this area, with several compounds demonstrating the ability to protect neurons from various insults.[9]

Mechanisms of Neuroprotection: Targeting Oxidative Stress and Protein Aggregation

The neuroprotective effects of thiophene-piperazine compounds are often multifactorial. One key mechanism is the mitigation of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive intermediates.[10] The thiophene moiety, with its sulfur atom, can exhibit antioxidant properties.

Another critical aspect of neurodegeneration is the misfolding and aggregation of proteins, such as amyloid-beta (Aβ) and tau in Alzheimer's disease.[1] Some novel piperazine-based compounds have been shown to inhibit the aggregation of these peptides and even disaggregate pre-formed fibrils.[1]

In Vitro and In Vivo Evaluation of Neuroprotection

The neuroprotective potential of these compounds is initially assessed in vitro using neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures.[11] These cells can be challenged with neurotoxic agents like glutamate or Aβ peptides to mimic the conditions of neurodegenerative diseases.[1]

Promising compounds are then advanced to in vivo studies using animal models of neurodegeneration, such as transgenic mice or Drosophila models expressing human disease-associated proteins.[1][12] These models allow for the evaluation of a compound's ability to improve behavioral deficits and reduce neuropathological hallmarks.

Compound IDModelKey FindingReference
D-688 Drosophila (human tau)Significantly increased survival of flies.[1]
Hybrid Piperazine Preclinical AD modelReduced amyloid and tau pathology, and improved memory.[12]
Fisetin Rabbit embolism modelSignificantly reduced behavioral deficits post-stroke.[13]
Experimental Protocol: In Vitro Neuroprotection Assay (Neuronal Viability)

This protocol outlines a method to assess the neuroprotective effects of thiophene-piperazine compounds against glutamate-induced excitotoxicity in a neuronal cell line.

Materials:

  • SH-SY5Y neuroblastoma cell line

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Thiophene-piperazine compound stock solution (in DMSO)

  • Glutamate solution

  • Cell viability reagent (e.g., Calcein-AM/Ethidium Homodimer-1)

  • 96-well black, clear-bottom microplates

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding and Differentiation (Optional but Recommended):

    • Seed SH-SY5Y cells in a 96-well plate.

    • For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid for several days prior to the experiment.

  • Compound Pre-treatment:

    • Treat the cells with various concentrations of the thiophene-piperazine compound for 1-2 hours. Include a vehicle control.

  • Induction of Excitotoxicity:

    • Add glutamate to the wells to a final concentration that induces significant cell death (e.g., 5-10 mM, to be optimized for the specific cell line). Do not add glutamate to the negative control wells.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Cell Viability Staining:

    • Prepare the staining solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) according to the manufacturer's instructions.

    • Wash the cells with PBS and then add the staining solution to each well.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Visualize and capture images using a fluorescence microscope.

    • Quantify the fluorescence intensity for both live and dead cells using a fluorescence microplate reader.

    • Calculate the percentage of neuroprotection as the increase in the ratio of live to dead cells in the compound-treated group compared to the glutamate-only treated group.

Neuroprotection_Assay_Workflow A Seed and differentiate SH-SY5Y cells B Pre-treat with Thiophene-Piperazine compounds A->B C Induce excitotoxicity with glutamate B->C D Incubate for 24h C->D E Stain with Calcein-AM/EthD-1 D->E F Image and quantify fluorescence E->F G Calculate % neuroprotection F->G

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Thiophene-piperazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[14][15]

Spectrum of Activity and Structure-Activity Relationship

The antimicrobial spectrum of these compounds can be broad, encompassing both Gram-positive and Gram-negative bacteria, as well as fungal species. The specific substitutions on both the thiophene and piperazine rings play a critical role in determining the potency and spectrum of activity. For instance, certain substitutions may enhance membrane permeability, a key factor in reaching intracellular targets in bacteria.[16]

Quantitative Evaluation of Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro antimicrobial activity of a compound. It represents the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
RL-308 Shigella flexineri2[15]
RL-308 S. aureus4[15]
RL-308 MRSA16[15]
Thiophene deriv. 4 Col-R A. baumannii16-32 (MIC50)[17]
Thiophene deriv. 8 Col-R E. coli8-32 (MIC50)[17]

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Conclusion and Future Directions

The thiophene-piperazine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The diverse biological activities, including potent anticancer, neuroprotective, and antimicrobial effects, underscore the significant potential of this class of compounds. The ability to systematically modify the structure of both the thiophene and piperazine moieties provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects:

  • Elucidation of Novel Mechanisms of Action: While kinase inhibition and apoptosis are established mechanisms for anticancer activity, further investigation into other potential targets and pathways is warranted.

  • In-depth Structure-Activity Relationship Studies: Comprehensive SAR studies are crucial for the rational design of next-generation compounds with improved therapeutic indices.

  • Advanced In Vivo Evaluation: More extensive testing in relevant animal models of disease is necessary to translate promising in vitro results into potential clinical candidates.

  • Exploration of New Therapeutic Areas: The diverse biological activities of these compounds suggest that their therapeutic potential may extend beyond the areas covered in this guide.

The continued exploration of the chemical space around the thiophene-piperazine scaffold holds great promise for the development of innovative medicines to address some of the most pressing challenges in human health.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8038, Thiophene. [Link]

  • Shafiee, A., & Ghafouri, H. (2018). A Review on the Biological and Medicinal Aspects of Thiophene. Pharmaceutical and Biomedical Research, 4(3), 1-19.
  • Kollár, L., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]

  • Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. [Link]

  • Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. [Link]

  • Andreozzi, G., et al. (2024). IC50 values (μM) of novel thiazolinylphenyl-piperazines (2a-c; 3a-c)... ResearchGate. [Link]

  • Patel, D., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 65-73.
  • Al-Omair, M. A. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26(03), 687-701.
  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • Abcam. (n.d.). Graphviz tutorial. Retrieved from [Link]

  • Maher, P., et al. (2007). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Journal of Neurochemistry, 103(Suppl 1), 117–126. [Link]

  • Mashatola, L., et al. (2024). Dot plot illustrating enriched biological pathways in up- and down-regulated genes in cancer gene expression datasets.
  • Calvo, J., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1381305. [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Singh, S., et al. (2025). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077.
  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz.
  • Sharma, K., & Singh, V. (2025). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis Online.
  • Pérez, D., et al. (2024). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI.
  • BioRender. (2023, July 14).
  • ResearchGate. (2025). (PDF) Synthesis, Biological Evaluation and Molecular Modelling Studies of Thiophene Piperazine-Carbamate Derivatives as Multi-Target Agents for Alzheimer's Disease.
  • Iacobazzi, D., et al. (2023). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Singh, S., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • El-Metwaly, N. M., et al. (2017).
  • InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Reddit. (2023, October 26). Molecular Pathway Figure Generator.
  • Wang, Y., et al. (2019).
  • Kumar, A., et al. (2016). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 8(19), 238-253.
  • Kok, E. (2017, September 19). A Quick Introduction to Graphviz. Medium.
  • Tsolaki, M., & Gerasimos, S. (2022). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo, 36(3), 1049–1065.
  • Kumar, R. (2021, June 4). Best protocol to collect mammalian cells for screening apoptosis markers using WB?
  • BioStatsSquid. (2023, August 9). Pathway Enrichment Analysis plots: easy R tutorial [Video]. YouTube.
  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed.
  • Graphviz. (n.d.). User Guide. Retrieved from [Link]

  • Chen, Y., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury.
  • BioStatsQuid. (n.d.). Easy R tutorial: pathway enrichment analysis plots. Retrieved from [Link]

  • Raj, R. L., et al. (2024). Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences, 13(4), 1-10.
  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2281, 3-12. [Link]

  • Uddin, M. S., et al. (2021). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.
  • Csonka, R., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed.
  • Cell Signaling Technology. (2021, April 9). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots. CST Blog.
  • Mohamed, D. M., et al. (2023). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Publishing.
  • ResearchGate. (n.d.).
  • Kandimalla, R., et al. (2021). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PubMed.

Sources

A Prospective Pharmacological Profile of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate: A Scaffold-Based Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, prospective analysis of the pharmacological profile of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate. In the absence of extensive direct studies on this specific molecule, this document leverages a scaffold-based approach, dissecting the compound into its core pharmacophores: the thiophene ring and the piperazine moiety. By synthesizing data from structurally related compounds and the established roles of these fragments in medicinal chemistry, we construct a predictive profile of its likely biological targets, mechanism of action, and potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals, outlining the scientific rationale for its investigation and providing detailed, validated experimental workflows for its full pharmacological characterization.

Introduction to the Molecular Scaffold

Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate is a synthetic organic compound featuring a unique combination of two highly significant pharmacophores. Its structure marries the bio-isosteric properties of a thiophene ring with the versatile and CNS-active piperazine core, capped with an ethyl carbamate group. This strategic combination suggests a strong potential for biological activity, particularly within the central nervous system (CNS).

Molecular Identifiers:

  • CAS Number: 85803-50-5[1]

  • Molecular Formula: C₁₁H₁₆N₂O₂S[1]

  • Molecular Weight: 240.32 g/mol [1]

Figure 1: Chemical structure of the title compound.

The analysis herein is predicated on the well-documented pharmacological roles of its constituent parts, providing a logical framework for predicting its activity and guiding its development.

The Thiophene Moiety: A Privileged Pharmacophore

The thiophene ring is a five-membered aromatic heterocycle that serves as a "privileged" scaffold in medicinal chemistry. Its prevalence is highlighted by its inclusion in numerous FDA-approved drugs across a wide range of therapeutic areas, including neurology, oncology, and infectious diseases.[2]

Key Attributes and Causality:

  • Bio-isosterism: Thiophene is frequently employed as a bio-isosteric replacement for a phenyl ring.[2] This substitution is often mechanistically justified; the sulfur atom's lone pair electrons allow it to maintain aromaticity, while its size and electronic properties can enhance binding affinity, improve metabolic stability, and favorably alter physicochemical properties like lipophilicity compared to its carbocyclic analog.[2]

  • Target Diversity: Thiophene-based drugs modulate a wide array of biological targets. In the CNS, they are integral to antipsychotics, antiepileptics, and anxiolytics, where the lipophilicity of the thiophene ring can contribute to blood-brain barrier penetration.[2] In oncology, they are found in kinase inhibitors and apoptosis modulators.[2]

  • Drug-Receptor Interactions: The sulfur atom in the thiophene ring is not merely a structural placeholder; it can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that may be absent in a phenyl analog.[2]

The inclusion of the thiophene moiety in the title compound strongly suggests that it may possess significant biological activity and is a prime candidate for investigation as a novel therapeutic agent.[3]

The Piperazine Ring: A Cornerstone of CNS Drug Design

The piperazine ring is another ubiquitous feature in modern pharmaceuticals, particularly those targeting the central nervous system.[4] Its value stems from a combination of its structural, physicochemical, and synthetic properties.

Key Attributes and Causality:

  • Scaffold Functionality: The piperazine ring acts as a rigid, non-planar linker that can orient two different substituent groups in a well-defined spatial arrangement. This is critical for optimizing interactions with receptor binding pockets.[5]

  • Physicochemical Modulation: As a diamine, the piperazine moiety is typically basic. Its protonation state at physiological pH can be fine-tuned through substitution, making it an invaluable tool for modulating a compound's aqueous solubility and pharmacokinetic profile.[5]

  • CNS Targeting: Many piperazine derivatives exhibit pharmacological activity by modulating monoamine pathways, interacting with dopamine, serotonin, and adrenergic receptors.[4] This makes the piperazine scaffold a cornerstone in the development of antipsychotics (e.g., Clozapine), antidepressants (e.g., Vortioxetine), and anxiolytics (e.g., Buspirone).[4]

Given that the title compound links the thiophene ring directly to the piperazine core, there is a strong scientific basis to hypothesize that its primary pharmacological activity will involve the modulation of CNS monoaminergic systems.

Prospective Pharmacological Targets and Mechanism of Action

The convergence of a thiophene ring and a piperazine core strongly points toward the central nervous system as the primary therapeutic area of interest. The arylpiperazine substructure is a classic pharmacophore for G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.

Primary Hypothesized Targets:

  • Dopamine D₂/D₃ Receptors: Numerous arylpiperazine derivatives are potent ligands for D₂ and D₃ receptors.[6] The specific substitution pattern determines whether the compound acts as an agonist, partial agonist, or antagonist. High affinity and selectivity for the D₃ receptor, in particular, is a sought-after profile for treating substance abuse and neuropsychiatric disorders.[6]

  • Serotonin 5-HT₁ₐ Receptors: The 5-HT₁ₐ receptor is another primary target for arylpiperazine ligands.[7] Compounds with high affinity for this receptor are often developed as anxiolytics and antidepressants. The methoxyphenylpiperazine moiety is a well-known 5-HT₁ₐ pharmacophore, and it is plausible that the thiophene ring can functionally mimic the substituted phenyl ring in this context.[7]

  • Other Monoamine Receptors: Cross-reactivity or primary activity at other serotonin (e.g., 5-HT₂ₐ, 5-HT₇), adrenergic (α₁, α₂), or histamine (H₁) receptors is also highly probable and must be investigated to establish a full selectivity profile.

Hypothesized Mechanism of Action (Example: D₂ Receptor Antagonism):

Should the compound exhibit antagonist activity at the D₂ receptor, it would likely function by competitively binding to the receptor, preventing the endogenous ligand dopamine from activating it. This would block the downstream signaling cascade involving the inhibition of adenylyl cyclase, leading to a normalization of cAMP levels and subsequent modulation of protein kinase A (PKA) activity.

G_protein_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R Dopamine D₂ Receptor G_protein Gi/o Protein D2R->G_protein No Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC No Inhibition Compound Ethyl 3-(thiophen-2-yl) piperazine-1-carboxylate Compound->D2R Binds & Blocks ATP ATP ATP->AC Conversion PKA PKA Inactivation cAMP->PKA Response Cellular Response PKA->Response

Figure 2: Hypothetical signaling pathway for D₂ receptor antagonism.

Proposed Experimental Workflows for Pharmacological Characterization

To move from a prospective to a definitive pharmacological profile, a systematic, multi-stage experimental plan is required. The following workflow is designed as a self-validating system, where the results of each stage inform the design of the next.

Workflow Rationale: The causality of this experimental design flows from broad screening to specific mechanism. We first identify if and where the compound binds (Affinity), then determine what it does upon binding (Function), and finally, assess if it is drug-like (Developability).

Experimental_Workflow cluster_phase1 Phase 1: Target Identification & Affinity cluster_phase2 Phase 2: Functional Characterization cluster_phase3 Phase 3: Early Developability Assessment Binding_Screen Primary Binding Screen (Radioligand Displacement Assay) Receptor_Panel Panel: Dopamine (D₁-D₅), Serotonin (5-HT₁-₇), Adrenergic (α₁, α₂, β), Histamine (H₁), etc. Binding_Screen->Receptor_Panel Ki_Determination Determine Ki values for hits (<1µM) Binding_Screen->Ki_Determination Functional_Assay Functional Assays for High-Affinity Targets Ki_Determination->Functional_Assay High-Affinity Hits Assay_Types GTPγS Binding Assay cAMP Accumulation Assay Calcium Flux Assay Functional_Assay->Assay_Types Mode_of_Action Determine Mode of Action: Agonist, Antagonist, or Inverse Agonist (EC₅₀ / IC₅₀ values) Functional_Assay->Mode_of_Action ADME_Screen In Vitro ADME Profiling Mode_of_Action->ADME_Screen Functionally Active Hits Permeability Permeability Assay (e.g., PAMPA, Caco-2) ADME_Screen->Permeability Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) ADME_Screen->Metabolic_Stability

Sources

In silico modeling of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate

Introduction: Bridging Chemical Structure and Biological Function

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinical candidate is both arduous and resource-intensive. Computational, or in silico, modeling has emerged as an indispensable tool to navigate this complex path, offering predictive insights that de-risk and accelerate development. This guide focuses on a specific molecule of interest: Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate . This compound is a compelling subject for computational analysis due to its constituent moieties: a thiophene ring and a piperazine core.

The thiophene ring is a well-established "privileged pharmacophore" in medicinal chemistry, present in numerous FDA-approved drugs and known for its ability to engage in various biological interactions.[1][2] Similarly, the piperazine scaffold is a cornerstone of many centrally active agents and other therapeutics, valued for its favorable physicochemical properties and synthetic tractability.[3][4] The combination of these two fragments in Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate suggests a high potential for biological activity, warranting a thorough computational investigation.

This technical whitepaper provides a comprehensive, protocol-driven framework for the in silico evaluation of this molecule. As Senior Application Scientists, our objective is not merely to present a sequence of steps but to elucidate the scientific rationale behind each methodological choice. We will proceed through a multi-stage computational workflow, from initial characterization and target interaction analysis to the prediction of its behavior within a biological system. This guide is designed for researchers and drug development professionals, providing both the conceptual foundation and the practical steps required to computationally vet a potential drug candidate.

Compound Profile: Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate

Before embarking on complex simulations, a fundamental understanding of the molecule's intrinsic properties is essential. These characteristics, summarized in the table below, govern its potential interactions and drug-like qualities.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂S
Molecular Weight 240.32 g/mol
CAS Number 85803-50-5
SMILES O=C(OCC)N1CCN(C(C1)c2sccc2)C
InChI Key YNIWHEQLSSKQCX-UHFFFAOYSA-N

The In Silico Evaluation Workflow: A Strategic Overview

Our computational analysis follows a logical progression, designed to build a holistic profile of the candidate molecule. Each stage informs the next, creating a self-validating system where predictions from one method are tested and refined by another. This integrated approach is critical for generating trustworthy and actionable insights.

G cluster_0 Phase 1: Target Interaction Modeling cluster_1 Phase 2: Drug-Likeness & Profile Prediction cluster_2 Phase 3: Synthesis & Decision Making A Ligand & Receptor Preparation B Molecular Docking (Binding Mode Prediction) A->B Prepared Structures C Molecular Dynamics (Stability & Dynamics) B->C Top Scoring Pose F Pharmacophore Modeling (Feature Identification) B->F Interaction Pattern D Binding Free Energy Calculation C->D Stable Trajectory G Data Integration & Candidate Prioritization D->G E ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) E->G F->G

Caption: Overall workflow for the in silico evaluation of a drug candidate.

Part 1: Molecular Docking - Predicting the Handshake

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is our first look at how Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate might interact with a biological target at an atomic level.[6]

Causality Behind the Choice: Why Docking First?

Docking serves as a powerful initial screening tool. It allows us to quickly assess the geometric and energetic favorability of our ligand within a target's binding site. This step is foundational; a poor docking score or an illogical binding pose can be an early red flag, saving significant computational resources that would otherwise be spent on more intensive simulations. The process involves two key components: a search algorithm to generate various ligand poses and a scoring function to estimate the binding affinity for each pose.[7]

Hypothetical Target Selection: Fatty Acid Amide Hydrolase (FAAH)

As no specific biological target for Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate is documented, we must select a hypothetical, yet plausible, target to demonstrate the workflow. Structurally related piperazine-containing compounds have been identified as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in pain and inflammation signaling pathways.[8] Therefore, for this guide, we will model the interaction of our compound with human FAAH (PDB ID: 3PPM).

Experimental Protocol: Molecular Docking

This protocol outlines the use of AutoDock Vina, a widely used open-source docking program.[9]

1. Receptor Preparation:

  • Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary atoms.
  • Steps:
  • Download the crystal structure of human FAAH from the Protein Data Bank (e.g., PDB ID: 3PPM).
  • Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all water molecules and co-crystallized ligands from the PDB file.[10] This is crucial as they can occupy space in the binding pocket and interfere with the docking algorithm.
  • Add polar hydrogen atoms to the protein. The correct protonation state of amino acid residues is vital for accurately calculating electrostatic and hydrogen bonding interactions.
  • Assign partial charges (e.g., Gasteiger charges).
  • Save the prepared receptor in the required PDBQT format for AutoDock Vina.

2. Ligand Preparation:

  • Objective: To generate a 3D conformation of the ligand and prepare it for docking.
  • Steps:
  • Generate the 3D structure of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate from its SMILES string using software like Open Babel or ChemDraw.
  • Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
  • Assign partial charges and define the rotatable bonds. The flexibility of the ligand is a key component of the docking simulation.
  • Save the prepared ligand in the PDBQT format.

3. Docking Simulation:

  • Objective: To run the docking algorithm and predict binding poses and affinities.
  • Steps:
  • Define the search space (the "docking box") around the active site of FAAH. The box should be large enough to encompass the entire binding pocket and allow for translational and rotational freedom of the ligand.[9]
  • Execute the AutoDock Vina simulation using the prepared receptor, ligand, and configuration file specifying the search space coordinates.
  • Vina will generate a set of binding poses (typically 9 by default), ranked by their predicted binding affinity in kcal/mol.

4. Results Analysis:

  • Objective: To evaluate the docking results and select the most plausible binding mode.
  • Analysis:
  • Examine the top-scoring poses. The most negative binding affinity score indicates the most favorable predicted binding.
  • Visualize the ligand-receptor interactions for the best pose. Look for key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking with active site residues.
  • Assess the plausibility of the pose. Does the ligand occupy the known active site? Are the interactions chemically sensible? This scientific judgment is a critical layer of validation.
Example Data Presentation: Docking Results
Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (FAAH)Interaction Type
1-8.5Ser241, Ser217Hydrogen Bond
Ile238, Leu380, Phe432Hydrophobic
Phe381Pi-Pi Stacking (with thiophene)
2-8.2Ser241Hydrogen Bond
Met291, Val268Hydrophobic
3-7.9Ser217Hydrogen Bond
Leu380, Phe432Hydrophobic

Part 2: Molecular Dynamics (MD) Simulations - Adding the Dimension of Time

While docking provides a static snapshot of a potential interaction, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to observe the behavior of the protein-ligand complex over time, providing critical insights into its stability and flexibility.[11][12]

Causality Behind the Choice: Why MD after Docking?

MD simulations serve as a rigorous validation of the docking results.[12] By simulating the motions of atoms in the complex within a realistic solvent environment, we can:

  • Assess Stability: Determine if the ligand remains stably bound in the predicted docking pose or if it drifts away.

  • Refine the Pose: Observe minor conformational adjustments in both the ligand and the protein that may lead to a more optimal binding configuration.

  • Analyze Dynamic Interactions: Identify interactions (like water-bridged hydrogen bonds) that are transient and cannot be captured by static docking.

MD_Workflow Start Start with Best Docked Pose (Protein-Ligand Complex) Setup System Solvation & Ionization (Create realistic environment) Start->Setup Minimization Energy Minimization (Remove steric clashes) Setup->Minimization Equilibration NVT & NPT Equilibration (Temperature & Pressure stabilization) Minimization->Equilibration Production Production MD Run (Simulate for 100ns+) Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, Interaction Analysis) Production->Analysis End Validated Dynamic Complex Analysis->End

Caption: Workflow for a Molecular Dynamics simulation of a protein-ligand complex.

Experimental Protocol: MD Simulation

This protocol describes a typical workflow using GROMACS, a popular MD simulation package.[13]

1. System Preparation:

  • Objective: To prepare the protein-ligand complex for simulation in a periodic boundary box with solvent.
  • Steps:
  • Select the top-ranked pose from the molecular docking experiment.
  • Generate a topology for the ligand using a server like CGenFF or PRODRG. This file contains the force field parameters that describe the ligand's atomic properties.
  • Place the complex in the center of a simulation box (e.g., a cubic or dodecahedron box).
  • Fill the box with a chosen water model (e.g., TIP3P or SPC/E). This explicitly models the solvent, which is crucial for realistic dynamics.
  • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system.

2. Simulation Execution:

  • Objective: To minimize, equilibrate, and run the production simulation.
  • Steps:
  • Energy Minimization: Perform a steepest descent minimization to relax the system and remove any bad contacts or steric clashes introduced during setup.
  • NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (Canonical ensemble). Position restraints are typically applied to the protein and ligand to allow the solvent to equilibrate around them.
  • NPT Equilibration: Equilibrate the system at the target temperature and pressure (e.g., 1 bar) (Isothermal-isobaric ensemble). This ensures the correct density of the system.
  • Production MD: Run the simulation for a desired length of time (e.g., 100-200 nanoseconds) without restraints. During this phase, the trajectory data (atomic positions, velocities, energies over time) is saved for analysis.

3. Trajectory Analysis:

  • Objective: To analyze the MD trajectory to understand the system's behavior.
  • Key Analyses:
  • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for the ligand indicates that it remains bound in a consistent pose.
  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible regions, particularly around the binding site.
  • Interaction Analysis: Monitor the hydrogen bonds and hydrophobic contacts between the ligand and protein throughout the simulation to see which interactions are most persistent.

Part 3: ADMET Prediction - Profiling for Drug-Likeness

A compound's efficacy is irrelevant if it cannot reach its target or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in silico step to flag potential liabilities early.[14]

Causality Behind the Choice: Why Predict ADMET Properties?

Poor pharmacokinetic properties and toxicity are primary reasons for late-stage drug development failures. By using computational models trained on large datasets of experimental data, we can estimate a compound's ADMET profile before it is even synthesized. This allows for early identification of potential issues like poor absorption, rapid metabolism, or toxicity risks, guiding chemical modifications to improve the compound's profile.

Protocol: ADMET Profiling

This protocol utilizes web-based platforms like SwissADME and ADMETlab 2.0, which provide user-friendly interfaces for comprehensive ADMET prediction.[14]

1. Input:

  • Submit the SMILES string of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate to the prediction server.

2. Analysis of Key Parameters:

  • Absorption:
  • Lipophilicity (LogP): Check the predicted octanol-water partition coefficient. An optimal range (typically 1-3) is often sought for oral bioavailability.
  • Water Solubility (LogS): Assess the predicted solubility, as poor solubility can hinder absorption.
  • Gastrointestinal (GI) Absorption & Blood-Brain Barrier (BBB) Permeation: Evaluate the model's classification (e.g., High/Low) for these critical absorption metrics.
  • Metabolism:
  • Cytochrome P450 (CYP) Inhibition: Check for predictions of inhibition of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). Inhibition can lead to drug-drug interactions. The thiophene ring itself is a structural alert, as its metabolism can sometimes lead to reactive metabolites.[15]
  • Toxicity:
  • hERG Inhibition: Predicts the risk of cardiotoxicity.
  • Ames Mutagenicity: Predicts the potential for the compound to be mutagenic.
  • Hepatotoxicity: Assesses the risk of drug-induced liver injury.
Example Data Presentation: ADMET Prediction Summary
CategoryPropertyPredicted Value/ClassInterpretation
Physicochemical LogP (o/w)2.55Good lipophilicity
Water SolubilityModerately SolubleAcceptable for absorption
Absorption GI AbsorptionHighLikely well-absorbed orally
BBB PermeantYesPotential for CNS activity
Metabolism CYP2D6 InhibitorYesPotential for drug-drug interactions
CYP3A4 InhibitorNoLow risk
Toxicity hERG BlockerLow RiskLow risk of cardiotoxicity
Ames TestNon-mutagenFavorable safety profile

Part 4: Pharmacophore Modeling - Abstracting the Key Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target.[16][17] It abstracts the specific molecule into a conceptual model of its key interaction points.

Causality Behind the Choice: Why Generate a Pharmacophore?

A pharmacophore model serves as a powerful 3D search query. Once validated, it can be used to:

  • Virtual Screening: Rapidly screen large chemical databases to find novel compounds with different chemical scaffolds that match the essential features and may have similar biological activity.

  • Lead Optimization: Guide the design of new analogs by ensuring that proposed modifications retain the key pharmacophoric features required for binding.

There are two main approaches: ligand-based, which aligns a set of known active molecules, and structure-based, which derives the features directly from the ligand's interactions within the receptor binding site.[16] Given our workflow, we will use a structure-based approach.

Pharmacophore cluster_0 Structure-Based Pharmacophore Generation Input Validated Protein-Ligand Complex (from MD Simulation) FeatureGen Identify Interaction Features: - H-Bond Acceptors/Donors - Hydrophobic Centers - Aromatic Rings Input->FeatureGen Model Generate 3D Pharmacophore Model (with spatial constraints) FeatureGen->Model Output 3D Query for Virtual Screening Model->Output

Caption: A simplified workflow for structure-based pharmacophore modeling.

Protocol: Structure-Based Pharmacophore Modeling

1. Model Generation:

  • Objective: To create a pharmacophore model based on the key interactions observed in the validated protein-ligand complex.
  • Steps:
  • Use the final, stable protein-ligand complex from the MD simulation as the input.
  • Utilize software like LigandScout or the pharmacophore tools within MOE or Schrödinger Maestro.
  • The software will automatically identify key interaction points and represent them as chemical features. For our compound, this would likely include:
  • A Hydrogen Bond Acceptor feature on the carbonyl oxygen of the ethyl carboxylate group.
  • A Hydrophobic feature on the piperazine ring.
  • An Aromatic feature on the thiophene ring.
  • Define exclusion volumes based on the shape of the receptor pocket to prevent clashes in future virtual screening hits.

2. Model Validation and Use:

  • Objective: To ensure the model is selective and can be used for virtual screening.
  • Steps:
  • (Ideally) Validate the model by screening it against a database containing known actives and a set of decoys (inactive compounds). A good model should be able to enrich the actives over the decoys.
  • Use the validated pharmacophore model as a 3D query to screen large compound libraries (e.g., ZINC, Enamine) for novel potential hits.

Conclusion and Forward Look

This in-depth technical guide has outlined a comprehensive, multi-faceted in silico workflow for the evaluation of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate. By systematically applying molecular docking, molecular dynamics simulations, ADMET prediction, and pharmacophore modeling, we can construct a detailed computational profile of this promising molecule.

Our hypothetical case study targeting FAAH demonstrated that the compound exhibits favorable binding characteristics and a stable interaction profile within the active site. The ADMET predictions were largely positive, though they flagged a potential for CYP2D6 inhibition that would warrant further investigation. The derived pharmacophore model provides a clear path forward for identifying novel analogs with potentially similar activity.

The true power of this in silico approach lies in its integrative nature. No single prediction is taken in isolation. Instead, the convergence of evidence from multiple computational methods provides a robust foundation for making informed decisions. The insights generated through this workflow can confidently guide the prioritization of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate for chemical synthesis and subsequent in vitro biological validation, dramatically enhancing the efficiency and success rate of the drug discovery process.

References

  • Vertex AI Search. (2025).
  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]

  • National Institutes of Health. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. [Link]

  • Nottingham ePrints. (n.d.).
  • ResearchGate. (2017). (PDF)
  • ACS Omega. (2024).
  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • PubMed. (n.d.). Biochemical and biological properties of 4-(3-phenyl-[6][7][18] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. [Link]

  • PubMed. (2024). In silico molecular modeling and in vitro biological screening of novel benzimidazole-based piperazine derivatives as potential acetylcholinesterase and butyrylcholinesterase inhibitors. [Link]

  • Nucleic Acids Research, Oxford Academic. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. [Link]

  • MDPI. (n.d.). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development.
  • PubMed. (n.d.). Integrating Molecular Docking and Molecular Dynamics Simulations. [Link]

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. [Link]

  • MDPI. (n.d.). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. [Link]

  • PubChem. (n.d.). 1-(Thiophen-2-yl)piperidine.
  • ResearchGate. (2017). Synthesis and Biological Activity of Newly Synthesized Arylpiperazine Ligands.
  • Sygnature Discovery. (n.d.). ADMET Prediction Software. [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 6: Pharmacophore Models in Drug Design.
  • Journal of Drug Delivery and Therapeutics. (2019).
  • ADMETlab 2.0. (n.d.). ADMETlab 2.0. [Link]

  • Chemical Research in Toxicology. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs.
  • Bonvin Lab. (n.d.). Small molecule docking. [Link]

  • VLS3D.COM. (n.d.). ADMET predictions. [Link]

  • SciSpace. (n.d.).
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • GROMACS Tutorial. (n.d.). Protein-Ligand Complex. [Link]

  • Semantic Scholar. (2016).
  • Taylor & Francis. (n.d.). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities.
  • YouTube. (2025). Ligand-Based Pharmacophore Modeling using RDKit | CADD Computational Chemistry Drug Designing. [Link]

  • ResearchGate. (2025). (PDF) Computational Intelligence Methods for ADMET Prediction.
  • YouTube. (2024). Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. [Link]

  • National Institutes of Health. (n.d.). Therapeutic importance of synthetic thiophene. [Link]

  • PubChem. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine.
  • The Pharma Navigator. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. [Link]

  • ACS Publications. (n.d.).
  • Bentham Science. (2010). Pharmacophore Based Drug Design Approach as a Practical Process in Drug Discovery. [Link]

  • PubChem. (n.d.).

Sources

Unlocking Therapeutic Potential: A Technical Guide to Thiophene-Piperazine Derivatives and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene-piperazine scaffold represents a privileged structure in medicinal chemistry, consistently appearing in molecules with significant biological activity across a range of therapeutic areas. This technical guide provides an in-depth exploration of the most promising therapeutic targets for thiophene-piperazine derivatives, with a focus on Central Nervous System (CNS) disorders, oncology, and inflammatory conditions. By dissecting the underlying mechanisms of action and structure-activity relationships, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to accelerate the discovery of novel therapeutics based on this versatile chemical framework. We will delve into the causal relationships behind experimental design, provide detailed protocols for target validation, and present a forward-looking perspective on the future of thiophene-piperazine derivatives in modern medicine.

The Thiophene-Piperazine Core: A Gateway to Diverse Pharmacology

The fusion of a thiophene ring and a piperazine moiety creates a unique chemical entity with a remarkable capacity for biological interaction. The thiophene ring, an aromatic heterocycle containing sulfur, often serves as a bioisostere for a phenyl ring, but its distinct electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] The piperazine ring, a six-membered heterocycle with two nitrogen atoms, provides a versatile linker that can be readily substituted at its N1 and N4 positions. This allows for the precise spatial orientation of pharmacophoric elements to engage with specific biological targets. Furthermore, the basic nature of the piperazine nitrogen can enhance aqueous solubility and facilitate salt formation, which are desirable properties for drug candidates. The lipophilicity imparted by the thiophene component can aid in crossing cellular membranes, including the blood-brain barrier, making this scaffold particularly suitable for targeting CNS disorders.[1]

Key Therapeutic Arenas and High-Value Molecular Targets

Decades of research have illuminated several therapeutic areas where thiophene-piperazine derivatives show exceptional promise. This guide will focus on three key areas: Central Nervous System disorders, Oncology, and Inflammation.

Central Nervous System (CNS) Disorders: Modulating Neurotransmission

The structural characteristics of thiophene-piperazine derivatives make them ideal candidates for interacting with neurotransmitter receptors and enzymes within the CNS.[1][2] Their ability to cross the blood-brain barrier has led to the exploration of these compounds as potential treatments for a range of psychiatric and neurodegenerative diseases.[1]

Scientific Rationale: The dopamine system is a critical regulator of mood, cognition, and motor control. Dysregulation of dopaminergic signaling is a hallmark of several CNS disorders, including schizophrenia and Parkinson's disease. The D2 and D3 receptors, members of the D2-like family of G-protein coupled receptors (GPCRs), are primary targets for antipsychotic medications.[3] Thiophene-piperazine derivatives have been shown to act as potent antagonists or partial agonists at these receptors.[4]

Mechanism of Action: D2-like receptors are coupled to Gi/o proteins. Upon activation by dopamine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades that regulate neuronal excitability and gene expression.[5] D2 autoreceptors, located on dopaminergic neurons, also play a crucial role in a negative feedback loop to control dopamine synthesis and release.[3] Thiophene-piperazine antagonists block these effects, helping to alleviate the positive symptoms of schizophrenia.

Signaling Pathway: Dopamine D2 Receptor Antagonism

D2_Antagonism cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases Gi->AC Inhibits ThioPip Thiophene-Piperazine Derivative (Antagonist) ThioPip->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates PKA PKA cAMP->PKA Decreases Activation Response Modulation of Neuronal Activity PKA->Response Alters

Caption: Antagonism of the D2 receptor by thiophene-piperazine derivatives.

Experimental Workflow: Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the human dopamine D2 receptor.

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D2 receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup (96-well plate format):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (e.g., [³H]-Spiperone) at a concentration near its Kd, and 100 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol), 50 µL of radioligand, and 100 µL of the membrane preparation.

    • Test Compound: Add 50 µL of the thiophene-piperazine derivative at various concentrations (serial dilutions), 50 µL of radioligand, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices: The use of a competitive binding assay is a robust and direct method to quantify the affinity of a compound for a specific receptor. HEK293 cells are chosen for their ease of culture and transfection, providing a clean system to study the receptor in isolation. [³H]-Spiperone is a well-characterized, high-affinity radioligand for the D2 receptor, ensuring a reliable signal. The inclusion of a non-specific binding control is crucial to differentiate true receptor binding from non-specific interactions with the membrane or filter.

Scientific Rationale: The serotonergic system is deeply implicated in the regulation of mood, anxiety, and cognition. The 5-HT1A and 5-HT2A receptors are key targets for antidepressants and anxiolytics.[6][7] 5-HT1A receptors, as both presynaptic autoreceptors and postsynaptic heteroreceptors, play a critical role in modulating serotonergic tone.[8] 5-HT2A receptor antagonists are also effective in treating some symptoms of psychosis. Thiophene-piperazine derivatives have been developed as potent and selective ligands for these receptors.[4][9]

Mechanism of Action: The 5-HT1A receptor is a Gi/o-coupled GPCR that, upon activation, inhibits adenylyl cyclase and opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced firing rate.[7][10] Agonists and partial agonists at 5-HT1A receptors are anxiolytic and antidepressant. The 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream signaling events that increase neuronal excitability. Antagonism of this pathway is a key mechanism of atypical antipsychotics.

Signaling Pathway: 5-HT1A Receptor Agonism

Gq_Signaling cluster_membrane Cell Membrane HT1A 5-HT1A Receptor Gi Gi/o Protein HT1A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases Gi->AC Inhibits ThioPip Thiophene-Piperazine Derivative (Agonist) ThioPip->HT1A Activates Serotonin Serotonin Serotonin->HT1A Activates PKA PKA cAMP->PKA Decreases Activation Response Therapeutic Effect (Anxiolytic/Antidepressant) PKA->Response Leads to

Caption: Agonism of the 5-HT1A receptor by thiophene-piperazine derivatives.

Experimental Workflow: 5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the functional activation of the 5-HT1A receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells expressing the 5-HT1A receptor as described in the dopamine D2 receptor binding assay protocol.

  • Assay Buffer Preparation: Prepare a GTPγS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4). Add GDP (e.g., 10 µM) to the buffer to reduce basal [³⁵S]GTPγS binding.

  • Assay Setup (96-well plate format):

    • Add assay buffer, cell membranes, and varying concentrations of the thiophene-piperazine test compound to the wells.

    • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

    • For determining non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

  • Detection:

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the test compound concentration.

    • Determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal stimulation of [³⁵S]GTPγS binding).

Causality Behind Experimental Choices: The [³⁵S]GTPγS binding assay is a direct measure of G-protein activation, providing a functional readout of receptor agonism.[11][12] The use of [³⁵S]GTPγS is advantageous because it is resistant to hydrolysis by the intrinsic GTPase activity of the Gα subunit, allowing for the accumulation of a measurable signal.[12] The addition of GDP to the assay buffer is critical for reducing the basal signal and increasing the assay window for detecting agonist-stimulated binding.

Scientific Rationale: Alzheimer's disease is characterized by a decline in cognitive function, which is partly attributed to a deficit in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission.[13] Thiophene-piperazine hybrids have been designed as multi-target agents for Alzheimer's disease, with AChE inhibition being a key activity.[13]

Mechanism of Action: Thiophene-piperazine derivatives can act as inhibitors of AChE by binding to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. Some derivatives have been shown to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, leading to a dual inhibition mechanism.[13]

Experimental Workflow: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Protocol:

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

    • Prepare a solution of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in the buffer.

    • Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in the buffer.

    • Prepare a solution of AChE enzyme in the buffer.

  • Assay Setup (96-well plate format):

    • Add phosphate buffer, DTNB solution, and the thiophene-piperazine test compound at various concentrations to the wells.

    • Add the AChE enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI substrate solution.

  • Detection:

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when thiocholine (a product of ATCI hydrolysis) reacts with DTNB.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Causality Behind Experimental Choices: Ellman's method is a widely accepted, robust, and sensitive colorimetric assay for measuring AChE activity.[14] The use of acetylthiocholine as a substrate is key, as its hydrolysis by AChE produces thiocholine, which then reacts with DTNB to produce a colored product that can be easily quantified spectrophotometrically. This provides a continuous and reliable measure of enzyme activity.

Oncology: Targeting Aberrant Signaling Pathways

The thiophene-piperazine scaffold is also prevalent in the development of anticancer agents.[1][15] These derivatives can be designed to inhibit key enzymes, such as kinases, that are often dysregulated in cancer, or to induce apoptosis in tumor cells.[1]

Scientific Rationale: The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant activation of FGFRs, through gene amplification, mutations, or translocations, is a known driver of various cancers.[14][16] Therefore, inhibiting FGFR signaling is a promising therapeutic strategy.[14] Thiophene-piperazine derivatives have been developed as potent FGFR inhibitors.

Mechanism of Action: FGFRs are receptor tyrosine kinases. Upon binding of FGF ligands, the receptors dimerize and autophosphorylate their intracellular kinase domains. This activates downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which promote cell survival and proliferation.[14][17] Thiophene-piperazine inhibitors typically bind to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and the activation of downstream signaling.

Signaling Pathway: FGFR Inhibition

FGFR_Inhibition cluster_membrane Cell Membrane FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates ThioPip Thiophene-Piperazine Derivative (Inhibitor) ThioPip->FGFR Inhibits (ATP-competitive) FGF FGF FGF->FGFR Activates Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Promotes PI3K_AKT->Proliferation Promotes

Caption: Inhibition of the FGFR signaling pathway by thiophene-piperazine derivatives.

Experimental Workflow: FGFR Kinase Activity Assay (e.g., ADP-Glo™)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer.

    • Prepare solutions of recombinant FGFR enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Assay Setup (384-well plate format):

    • Add the thiophene-piperazine test compound at various concentrations to the wells.

    • Add the FGFR enzyme.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to the wells to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Causality Behind Experimental Choices: The ADP-Glo™ assay is a highly sensitive and robust method for measuring kinase activity.[18][19] It is less prone to interference from colored or fluorescent compounds compared to absorbance- or fluorescence-based assays. The assay has a high dynamic range and is well-suited for high-throughput screening of kinase inhibitors.

Inflammation: Targeting Key Pro-inflammatory Enzymes

Thiophene-piperazine derivatives have also been investigated for their anti-inflammatory properties.[20][21][22] Their mechanism of action in this context often involves the inhibition of enzymes that are central to the inflammatory cascade.

Scientific Rationale: Cyclooxygenase (COX) and lipoxygenase (LOX) are two key enzyme families involved in the metabolism of arachidonic acid to produce pro-inflammatory mediators. COX enzymes produce prostaglandins, while 5-LOX produces leukotrienes. COX-2 is an inducible isoform that is upregulated at sites of inflammation. Dual inhibition of both COX-2 and 5-LOX is a desirable strategy for developing anti-inflammatory drugs with a broader spectrum of activity and potentially a better safety profile than traditional NSAIDs.[23] Thiophene derivatives have been identified as inhibitors of these enzymes.[21]

Mechanism of Action: Thiophene-piperazine derivatives can inhibit the enzymatic activity of COX-2 and 5-LOX, thereby reducing the production of prostaglandins and leukotrienes, respectively. This leads to a reduction in inflammation, pain, and fever.

Experimental Workflow: In Vitro COX-2 and 5-LOX Inhibition Assays

COX-2 Inhibition Assay (Fluorometric):

  • Reagent Preparation:

    • Use a commercial COX-2 inhibitor screening kit.

    • Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe.

  • Assay Setup (96-well plate format):

    • Add assay buffer, the test compound at various concentrations, and the COX-2 enzyme to the wells.

    • Initiate the reaction by adding arachidonic acid.

  • Incubation:

    • Incubate the plate according to the kit manufacturer's instructions.

  • Detection:

    • Measure the fluorescence using a microplate reader. The fluorescence signal is proportional to the amount of prostaglandin G2 produced.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value.

5-LOX Inhibition Assay (Spectrophotometric):

  • Reagent Preparation:

    • Use a commercial 5-LOX inhibitor screening kit.

    • Prepare solutions of human recombinant 5-LOX enzyme and linoleic acid (substrate).

  • Assay Setup (96-well plate format):

    • Add buffer, the test compound at various concentrations, and the 5-LOX enzyme to the wells.

    • Incubate for a short period.

    • Initiate the reaction by adding the substrate.

  • Detection:

    • Measure the absorbance at a specific wavelength (e.g., 234 nm) to detect the formation of the conjugated diene product.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value.

Causality Behind Experimental Choices: The use of commercially available, validated kits with recombinant human enzymes provides a standardized and reliable method for assessing the inhibitory activity of compounds against COX-2 and 5-LOX.[24][25][26] Fluorometric and spectrophotometric detection methods are sensitive and well-suited for high-throughput screening.

Structure-Activity Relationships (SAR) and Future Directions

The development of potent and selective thiophene-piperazine derivatives is guided by a deep understanding of their structure-activity relationships. For CNS targets, the nature of the substituent on the piperazine N4 position is often critical for modulating affinity and functional activity at dopamine and serotonin receptors. For kinase inhibitors, the substituents on the thiophene ring play a key role in establishing interactions within the ATP-binding pocket.[13]

Future research in this area will likely focus on:

  • Multi-target drug design: Developing single molecules that can modulate multiple targets simultaneously, which may offer superior efficacy for complex diseases like Alzheimer's and cancer.[13]

  • Improving selectivity: Fine-tuning the chemical structure to enhance selectivity for specific receptor subtypes or kinase isoforms to minimize off-target effects and improve the safety profile.

  • Leveraging computational chemistry: Employing molecular docking and other in silico methods to rationalize SAR data and guide the design of novel derivatives with improved properties.

  • Exploring new therapeutic areas: Investigating the potential of thiophene-piperazine derivatives in other areas, such as infectious diseases and metabolic disorders.

Conclusion

The thiophene-piperazine scaffold is a remarkably versatile and productive platform for the discovery of new therapeutic agents. Its favorable physicochemical properties and synthetic tractability have enabled the development of compounds that potently and selectively modulate a wide range of high-value biological targets. This technical guide has provided a comprehensive overview of the key therapeutic targets for thiophene-piperazine derivatives in CNS disorders, oncology, and inflammation, along with detailed experimental protocols for their evaluation. By understanding the scientific rationale and mechanisms of action discussed herein, researchers are well-positioned to continue to unlock the full therapeutic potential of this important chemical class.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. PubMed Central. [Link]

  • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. [Link]

  • Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. MDPI. [Link]

  • Synthesis, Biological Evaluation and Molecular Modelling Studies of Thiophene Piperazine-Carbamate Derivatives as Multi-Target Agents for Alzheimer's Disease. ResearchGate. [Link]

  • Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration. PubMed Central. [Link]

  • Current progress in cancer treatment by targeting FGFR signaling. PubMed Central. [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. PubMed Central. [Link]

  • Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. AACR Journals. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. [Link]

  • GTPγS Binding Assays. NCBI Bookshelf. [Link]

  • The 5-HT1A receptor: Signaling to behavior. PubMed. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed Central. [Link]

  • Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. PubMed Central. [Link]

  • The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. [Link]

  • In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. Research Journal of Pharmacy and Technology. [Link]

  • The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central. [Link]

  • What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers. [Link]

  • FGF/FGFR signaling pathway involved resistance in various cancer types. [Link]

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PubMed Central. [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. [Link]

  • Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. [Link]

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. [Link]

  • 5-HT1A receptor-regulated signal transduction pathways in brain. PubMed. [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. [Link]

  • In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for.... ResearchGate. [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. [Link]

  • Dopamine and its receptor DcDop2 are involved in the mutualistic interaction between 'Candidatus Liberibacter asiaticus' and Diaphorina citri. eLife. [Link]

  • The medicinal chemistry of piperazines: A review. Scilit. [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed. [Link]

  • Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. PubMed Central. [Link]

  • GTPγS Binding Assay. Creative Bioarray. [Link]

  • Special Issue “Serotonin in Health and Diseases”. MDPI. [Link]

  • FGFR2 Assay Kit. BPS Bioscience. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. [Link]

Sources

The Thiophene-Piperazine Scaffold: A Privileged Motif in Modern Drug Discovery - A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Two Pharmacophoric Powerhouses

In the landscape of medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic potential is perpetual. Among the myriad of heterocyclic systems, the thiophene and piperazine rings have independently established themselves as "privileged scaffolds."[1][2] The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a bioisostere of the phenyl ring and is present in numerous FDA-approved drugs, contributing to improved metabolic stability and binding affinity.[2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors, CNS-active agents, and anti-inflammatory drugs.[1] The piperazine ring, a six-membered heterocycle with two nitrogen atoms, offers a versatile scaffold that can be readily functionalized to modulate physicochemical properties and orient pharmacophoric groups in three-dimensional space.[1] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of hybrid molecules that strategically combine these two critical pharmacophores: the thiophene-piperazine analogs. We will delve into the rationale behind their design, synthesis, and biological evaluation across various therapeutic areas, offering insights for researchers, scientists, and drug development professionals.

I. The Strategic Rationale for Thiophene-Piperazine Analogs

The deliberate fusion of thiophene and piperazine moieties into a single molecular entity is a prime example of a molecular hybridization strategy in drug design. This approach aims to create new chemical entities with synergistic or additive effects, improved pharmacokinetic profiles, and potentially novel mechanisms of action.

Key Advantages of the Thiophene-Piperazine Scaffold:

  • Bioisosteric Replacement and Physicochemical Modulation: The thiophene ring often serves as a bioisosteric replacement for a phenyl ring, which can lead to enhanced metabolic stability and altered lipophilicity.[2] The piperazine moiety, with its two basic nitrogen atoms, provides a handle to fine-tune solubility, pKa, and overall polarity, which are critical for oral bioavailability and cell permeability.

  • Structural Versatility and Vectorial Orientation: The piperazine ring acts as a versatile linker, allowing for the precise positioning of the thiophene ring and other substituents. This enables the exploration of chemical space around a biological target to optimize binding interactions.

  • Access to Diverse Biological Targets: The combined scaffold has demonstrated activity against a wide range of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory processes.[3][4][5] This versatility makes it an attractive starting point for various drug discovery programs.

II. SAR Studies of Thiophene-Piperazine Analogs in Oncology

The thiophene-piperazine scaffold has emerged as a promising framework for the development of novel anticancer agents, particularly as kinase inhibitors.

Case Study: Thiophene-Piperazine Amides as EGFR Kinase Inhibitors

A notable example is the development of piperazine-tethered thiophene-3-carboxamide selenides as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in many cancers.[3]

Core Scaffold and Key Interactions:

The general structure consists of a substituted thiophene ring connected to a piperazine moiety via a carboxamide linker. The other nitrogen of the piperazine is typically substituted with an aryl or heteroaryl group.

Structure-Activity Relationship Highlights:

Systematic modifications of this scaffold have revealed crucial SAR insights:

  • Substituents on the Thiophene Ring: The nature and position of substituents on the thiophene ring are critical for activity. Electron-withdrawing groups can enhance potency.

  • The Piperazine-Aryl Moiety: The aryl group on the distal piperazine nitrogen plays a significant role in binding to the kinase. Modifications here can influence both potency and selectivity. For instance, in a series of asymmetrical piperazine-tethered trisubstituted thiophene-3-carboxamide selenide derivatives, specific substitutions led to compounds with significant cytotoxicity against HCT116 and A549 cancer cell lines.[3]

  • The Carboxamide Linker: The amide linkage provides a rigid connection between the thiophene and piperazine rings, which is often important for maintaining the optimal conformation for binding.

Quantitative SAR Data:

The following table summarizes the in vitro activity of representative thiophene-piperazine analogs against a cancer cell line and the EGFR kinase.

Compound IDThiophene SubstituentsPiperazine N-SubstituentHCT116 IC50 (µM)[3]A549 IC50 (µM)[3]EGFR Kinase IC50 (nM)[3]
17i TrisubstitutedAryl Selenide4.82 ± 0.80--
18i TrisubstitutedAryl Selenide-1.43 ± 0.0842.3

Mechanistic Insights: EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, and migration.[6][7] Thiophene-piperazine inhibitors typically bind to the ATP-binding pocket of the EGFR kinase domain, preventing its phosphorylation and subsequent activation of these pathways.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Ligand Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Thiophene-Piperazine Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of thiophene-piperazine analogs.

III. SAR Studies of Thiophene-Piperazine Analogs in Central Nervous System (CNS) Disorders

The lipophilicity of the thiophene ring and the ability of the piperazine moiety to be protonated at physiological pH make the thiophene-piperazine scaffold well-suited for targeting CNS receptors.[1] These analogs have shown significant promise as ligands for dopamine and serotonin receptors, which are implicated in a variety of neurological and psychiatric disorders.[4][8]

Targeting Dopamine Receptors

Thiophene-piperazine derivatives have been investigated as selective ligands for dopamine D2 and D3 receptors.[4] High affinity and selectivity for the D3 receptor are sought after for the treatment of conditions like Parkinson's disease and substance addiction.

SAR Highlights for Dopamine Receptor Ligands:

  • Arylpiperazine Moiety: The nature of the aryl group on the piperazine is a key determinant of affinity and selectivity.

  • Linker Length and Composition: The linker connecting the thiophene and piperazine moieties influences the orientation of the molecule within the receptor binding pocket.

  • Thiophene as a Phenyl Bioisostere: Replacing a phenyl group with a thiophene ring can modulate affinity and selectivity. For example, 4-thiophene-3-yl-benzamide N-phenylpiperazines have shown a range of binding affinities at the D3 dopamine receptor (Ki = 1.4–43 nM) and high D3 vs. D2 receptor binding selectivity (67–1831-fold).[4]

Quantitative SAR Data for Dopamine D3 Receptor Ligands:

Compound IDArylpiperazine MoietyD3 Ki (nM)[4]D3 vs. D2 Selectivity (fold)[4]
6a 3-thiophenephenyl1.4~500
6b-f Substituted 3-thiophenephenyl1.4 - 4367 - 1831
7a-f 4-thiazolylphenyl2.5 - 3173 - 1390

Mechanistic Insights: Dopamine Receptor Signaling

Dopamine receptors are GPCRs that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gs/olf to stimulate adenylyl cyclase and increase cAMP levels, while D2-like receptors couple to Gi/o to inhibit adenylyl cyclase and decrease cAMP.[9][]

Dopamine_Signaling cluster_D1 D1-like Receptor cluster_D2 D2-like Receptor Dopamine Dopamine D1R D1/D5 Dopamine->D1R D2R D2/D3/D4 Dopamine->D2R Gs Gs/olf D1R->Gs AC_D1 Adenylyl Cyclase Gs->AC_D1 cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 PKA PKA cAMP_D1->PKA Gi Gi/o D2R->Gi AC_D2 Adenylyl Cyclase Gi->AC_D2 cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Ligand Thiophene-Piperazine Ligand Ligand->D2R Modulation

Caption: Simplified dopamine receptor signaling pathways modulated by thiophene-piperazine ligands.

Targeting Serotonin Receptors

Thiophene-piperazine analogs have also been explored as high-affinity ligands for serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are important targets for antidepressants and antipsychotics.[3][11]

SAR Highlights for Serotonin Receptor Ligands:

  • Arylpiperazine Moiety: Similar to dopamine receptor ligands, the aryl group on the piperazine is crucial for 5-HT receptor affinity.

  • Linker Modifications: The length and flexibility of the linker between the thiophene and piperazine moieties can significantly impact receptor subtype selectivity.[8]

  • Substituents on the Thiophene Ring: The substitution pattern on the thiophene ring can be optimized to enhance affinity and selectivity.

IV. SAR Studies of Thiophene-Piperazine Analogs in Inflammation

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Thiophene-piperazine derivatives have shown potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.[5]

Potential Mechanisms of Action:

Thiophene-piperazine analogs may exert their anti-inflammatory effects through various mechanisms, including:

  • Inhibition of Pro-inflammatory Cytokine Production: Some derivatives may suppress the production of cytokines like TNF-α and various interleukins.[12]

  • Modulation of Inflammatory Signaling Pathways: These compounds could interfere with key signaling pathways such as the NF-κB pathway, which plays a central role in inflammation.[13][14]

Mechanistic Insights: Pro-inflammatory Signaling

A simplified representation of a pro-inflammatory signaling pathway is shown below. Pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) are recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades, culminating in the production of pro-inflammatory cytokines.

Inflammatory_Pathway PAMPs PAMPs/DAMPs TLR TLR PAMPs->TLR MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inhibitor Thiophene-Piperazine Analog Inhibitor->IKK Inhibition

Caption: A simplified pro-inflammatory signaling pathway potentially targeted by thiophene-piperazine analogs.

V. Synthetic Strategies and Experimental Protocols

The synthesis of thiophene-piperazine analogs typically involves the coupling of a functionalized thiophene derivative with a substituted piperazine. The choice of synthetic route depends on the desired final structure and the nature of the linker between the two moieties.

General Synthetic Workflow

A common approach involves the formation of an amide bond between a thiophene carboxylic acid and a piperazine derivative.

Synthesis_Workflow Thiophene Thiophene Carboxylic Acid Activation Carboxylic Acid Activation Thiophene->Activation Piperazine Substituted Piperazine Coupling Amide Bond Formation Piperazine->Coupling Activation->Coupling Product Thiophene-Piperazine Amide Coupling->Product Purification Purification (Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General synthetic workflow for thiophene-piperazine amides.

Detailed Experimental Protocol: Synthesis of Thiophen-2-yl(4-arylpiperazin-1-yl)methanone

This protocol describes a general procedure for the synthesis of a thiophene-piperazine carboxamide via amide coupling.

Materials:

  • Thiophene-2-carboxylic acid

  • Substituted arylpiperazine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Carboxylic Acid Activation: To a solution of thiophene-2-carboxylic acid (1.0 eq) in DMF at 0 °C, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at 0 °C for 30 minutes.

  • Amine Coupling: Add the substituted arylpiperazine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired thiophen-2-yl(4-arylpiperazin-1-yl)methanone.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

VI. Biological Evaluation Protocols

The biological activity of newly synthesized thiophene-piperazine analogs is assessed using a variety of in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay (e.g., EGFR)

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Protocol:

  • Assay Setup: In a microplate, combine the kinase (e.g., recombinant EGFR), a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Compound Addition: Add the thiophene-piperazine analog at various concentrations.

  • Incubation: Incubate the reaction mixture at an appropriate temperature for a defined period to allow for the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

Principle: This is a standard in vivo model to assess the anti-inflammatory activity of a compound.[15]

Protocol:

  • Animal Model: Use a suitable animal model, such as rats or mice.

  • Compound Administration: Administer the thiophene-piperazine analog orally or via intraperitoneal injection at a specific dose.

  • Induction of Inflammation: After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.

  • Measurement of Edema: Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion and Future Perspectives

The thiophene-piperazine scaffold represents a highly fruitful area of research in medicinal chemistry. The inherent versatility of both the thiophene and piperazine rings allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The successful development of thiophene-piperazine analogs as potent kinase inhibitors, CNS-active agents, and potential anti-inflammatory drugs underscores the power of molecular hybridization in drug discovery.

Future efforts in this field will likely focus on:

  • Exploration of Novel Linkers: Investigating different types of linkers beyond the common amide bond to explore new conformational spaces and biological activities.

  • Multi-target Drug Design: Leveraging the promiscuity of the scaffold to design single molecules that can modulate multiple targets, which may be beneficial for complex diseases.

  • Application of Computational Methods: Utilizing computational tools for virtual screening, docking studies, and ADMET prediction to guide the rational design of new analogs with improved properties.

The continued exploration of the structure-activity relationships of thiophene-piperazine analogs holds great promise for the discovery of the next generation of innovative therapeutics.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. (2024). PubMed. Retrieved January 25, 2026, from [Link]

  • Signaling Pathways in Inflammation and Its Resolution: New Insights and Therapeutic Challenges. (2023). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Synthesis of 5-(4-bromophenyl)- and 5-(5-bromothiophen-2-yl)-substituted 3-aryl[1][3][16]triazolo[4,3-c]quinazolines. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis, Characterization, and in vitro Anti-Inflammatory Activity of Novel Ferrocenyl(Piperazine-1-Yl)Methanone-based Derivatives. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Schematic representation of dopamine signaling pathway. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. (n.d.). Scirp.org. Retrieved January 25, 2026, from [Link]

  • Dopamine receptor. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • Method for the preparation of piperazine and its derivatives. (n.d.). Google Patents.
  • SAR studies of piperazine derivatives as antidepressant compounds. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Signaling pathways of the serotonin receptor (5-HTR) subtypes. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics. Retrieved January 25, 2026, from [Link]

  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. (2022). Thieme Connect. Retrieved January 25, 2026, from [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 25, 2026, from [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Serotonergic Synapse Pathway. (n.d.). Creative Diagnostics. Retrieved January 25, 2026, from [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Previously prepared thiophene derivative with anti-inflammatory activity. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides. (n.d.). Google Patents.
  • Biochemistry, Dopamine Receptors. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Pro-inflammatory signaling pathways in the cell. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis of new thiophenic derivatives. (2022). Sciforum. Retrieved January 25, 2026, from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved January 25, 2026, from [Link]

  • Serotonin pathway. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • File:EGFR signaling pathway.png. (n.d.). Wikimedia Commons. Retrieved January 25, 2026, from [Link]

  • Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. (n.d.). Retrieved January 25, 2026, from [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (n.d.). ChemRxiv. Retrieved January 25, 2026, from [Link]

  • In-silico approach towards thiophene incorporated 1,3-oxazepine using 5-HTT and 5-HT2AR receptors for antidepressant activity. (2023). Semantic Scholar. Retrieved January 25, 2026, from [Link]

  • New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. (n.d.). Google Patents.
  • Serotonin Receptor Signaling. (n.d.). QIAGEN. Retrieved January 25, 2026, from [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 25, 2026, from [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). Retrieved January 25, 2026, from [Link]

  • Editorial: Targeting signalling pathways in inflammatory diseases. (2023). Frontiers. Retrieved January 25, 2026, from [Link]

  • Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. (n.d.). Retrieved January 25, 2026, from [Link]

  • EGF R Signaling Pathway. (n.d.). Bio-Rad Antibodies. Retrieved January 25, 2026, from [Link]

  • Dopamine receptor signaling pathways and associated diseases. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Critical Role of Physicochemical Profiling in Drug Development

In the journey of a molecule from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility and stability are foundational pillars that dictate a compound's developability, formulation, and ultimately, its therapeutic efficacy and safety. This guide provides an in-depth technical overview of the methodologies and strategic considerations for characterizing the solubility and stability of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate, a novel heterocyclic entity with potential pharmacological significance. As a molecule featuring a thiophene ring, a piperazine core, and an ethyl carbamate linker, its behavior in aqueous and organic media, as well as its resilience to environmental stresses, requires a multifaceted investigative approach. This document is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to generate robust and reliable data for informed decision-making in the drug development pipeline.

Predicted Physicochemical Landscape of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate

A preliminary analysis of the compound's structure allows us to form educated hypotheses about its solubility and stability, guiding our experimental design.

  • The Piperazine Core : Unsubstituted piperazine is freely soluble in water.[1] However, the introduction of the bulky, lipophilic thiophen-2-yl group at the 3-position and the ethyl carboxylate at the 1-position will significantly increase its lipophilicity, likely leading to lower aqueous solubility. The basic nitrogen on the piperazine ring (pKa of the second nitrogen is around 5.35-5.68) suggests that the compound's solubility will be pH-dependent, with higher solubility expected at lower pH due to the formation of a protonated, more polar species.

  • The Thiophene Moiety : Thiophene itself is insoluble in water but soluble in organic solvents like alcohol and ether.[1] It is an aromatic heterocycle, which generally confers stability.[2] The sulfur atom's lone pair electrons are delocalized within the ring, making it resistant to oxidation and alkylation.[2] However, thiophene-containing compounds can be susceptible to photodegradation.[3]

  • The Ethyl Carbamate Group : Carbamates, particularly ethyl carbamates, are known to be susceptible to hydrolysis, which can be a primary degradation pathway.[4] This hydrolysis can be catalyzed by acids, bases, or enzymes and may be influenced by the presence of metal ions.[5][6] The stability of the carbamate in this specific cyclic structure will be a key point of investigation.

Based on this analysis, we can anticipate that Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate will likely be a compound with limited aqueous solubility and potential stability liabilities related to hydrolysis of the carbamate and photodegradation of the thiophene ring.

A Strategic Approach to Solubility Determination

A comprehensive understanding of a compound's solubility is crucial for everything from in vitro assay design to formulation development for in vivo studies. We will employ a tiered approach, starting with kinetic solubility for rapid screening and progressing to thermodynamic solubility for definitive characterization.

Kinetic Solubility Assessment in Aqueous Buffer

Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent (typically DMSO), precipitates when introduced into an aqueous buffer. This high-throughput method is invaluable for early-stage discovery to quickly rank compounds.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation : Prepare a 10 mM stock solution of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate in 100% DMSO.

  • Serial Dilution : In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer : In a separate 96-well plate, add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition : Transfer a small, fixed volume of each DMSO concentration from the first plate to the corresponding well of the second plate containing the aqueous buffer. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation and Measurement : Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

  • Nephelometric Reading : Measure the turbidity of each well using a microplate nephelometer.[7] The concentration at which a significant increase in scattered light is observed is the kinetic solubility.

Rationale for Experimental Choices:

  • Nephelometry : This method is highly sensitive for detecting the formation of insoluble particles.[7]

  • Low Final DMSO Concentration : High concentrations of DMSO can artificially inflate solubility measurements.

  • pH 7.4 Buffer : This pH is physiologically relevant for many biological assays.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. The shake-flask method is the gold standard for this determination.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation : Add an excess amount of solid Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) and relevant organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO).

  • Equilibration : Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation : After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sample Collection and Clarification : Carefully withdraw an aliquot of the supernatant. It is crucial to avoid disturbing the solid material. Clarify the supernatant by centrifugation and/or filtration through a low-binding filter (e.g., PVDF).

  • Quantification : Accurately dilute the clarified supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Solid-State Analysis : Analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment.

Rationale for Experimental Choices:

  • Multiple pH Buffers : To understand the pH-solubility profile, which is critical for predicting absorption in the gastrointestinal tract.

  • Physiologically Relevant Temperatures : 25°C for shelf-life considerations and 37°C to mimic physiological conditions.

  • HPLC-UV for Quantification : Provides a robust and accurate method for determining the concentration of the dissolved compound.

  • Solid-State Analysis : Ensures that the measured solubility corresponds to the original solid form of the compound.

Data Presentation: Predicted Solubility Profile

Solvent/Buffer Temperature (°C) Predicted Solubility Range Rationale
pH 2.0 Buffer25 / 37HighProtonation of the piperazine nitrogen increases polarity.
pH 7.4 Buffer25 / 37Low to ModerateThe compound will be largely in its neutral, less soluble form.
Water25 / 37LowThe lipophilic thiophene and ethyl carbamate groups will limit aqueous solubility.
Ethanol25Moderate to HighA polar protic solvent that can interact with the polar groups of the molecule.
DMSO25HighA polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules.

Comprehensive Stability Assessment

Stability testing is essential to identify potential degradation pathways, determine shelf-life, and ensure that the drug substance maintains its quality, efficacy, and safety over time. We will conduct forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.

Forced Degradation (Stress Testing) Studies

Forced degradation studies deliberately expose the compound to harsh conditions to accelerate its decomposition. This helps in identifying potential degradation products and developing a stability-indicating analytical method.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate.

Detailed Protocols for Stress Conditions:

  • Acidic Hydrolysis :

    • Prepare a solution of the compound in a mixture of acetonitrile and 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.

    • Anticipated Degradation : Hydrolysis of the ethyl carbamate to the corresponding piperazine and ethanol.

  • Basic Hydrolysis :

    • Prepare a solution of the compound in a mixture of acetonitrile and 0.1 M NaOH.

    • Incubate at 60°C.

    • Follow the sampling and neutralization procedure as in acidic hydrolysis.

    • Anticipated Degradation : Similar to acidic conditions, hydrolysis of the ethyl carbamate is expected.

  • Oxidative Degradation :

    • Prepare a solution of the compound in a mixture of acetonitrile and 3% hydrogen peroxide.

    • Keep at room temperature and protect from light.

    • Withdraw samples at various time points.

    • Anticipated Degradation : The thiophene ring is generally stable to oxidation, but the piperazine ring could be susceptible to N-oxidation.

  • Thermal Degradation :

    • Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) in a stability chamber.

    • Analyze samples at various time points.

    • Anticipated Degradation : Thermal stress can accelerate hydrolysis and other degradation pathways.

  • Photostability :

    • Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be protected from light.

    • Anticipated Degradation : The thiophene ring may be susceptible to photodegradation.

Data Presentation: Summary of Forced Degradation Studies

Stress Condition Reagent/Condition Temperature Time Points (hours) Potential Degradation Pathway Primary Degradant(s)
Acid Hydrolysis0.1 M HCl60°C0, 2, 4, 8, 24Carbamate hydrolysis3-(thiophen-2-yl)piperazine
Base Hydrolysis0.1 M NaOH60°C0, 2, 4, 8, 24Carbamate hydrolysis3-(thiophen-2-yl)piperazine
Oxidation3% H₂O₂Room Temp0, 2, 4, 8, 24N-oxidationPiperazine N-oxide derivative
Thermal-80°C0, 24, 48, 72General decompositionTo be determined
PhotostabilityICH Q1BAmbient-Thiophene ring degradationTo be determined
Long-Term Stability Studies

Following forced degradation, long-term stability studies are conducted under ICH-recommended storage conditions to establish a re-test period or shelf life.

Experimental Protocol: ICH Long-Term Stability Study

  • Packaging : Store the solid drug substance in a container that mimics the proposed commercial packaging.

  • Storage Conditions : Place the samples in stability chambers maintained at long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

  • Testing Schedule : Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analytical Tests : At each time point, perform a battery of tests including:

    • Appearance

    • Assay (potency)

    • Purity (related substances/degradation products)

    • Moisture content

Analytical Methodologies

A robust, stability-indicating analytical method is the cornerstone of any solubility and stability study.

Recommended Analytical Technique: HPLC-UV/MS

  • Column : A C18 reversed-phase column is a good starting point for a molecule of this polarity.

  • Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its potential degradation products.

  • Detection : UV detection at a wavelength where the thiophene chromophore absorbs strongly. Mass spectrometry (MS) should be coupled to the HPLC to aid in the identification of degradation products.

Conclusion

The successful development of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate hinges on a comprehensive understanding of its solubility and stability profiles. The experimental strategies outlined in this guide, from rapid kinetic solubility screens to in-depth forced degradation and long-term stability studies, provide a robust framework for generating the critical data needed to advance this promising molecule. By anticipating potential liabilities based on its chemical structure and employing validated analytical methodologies, researchers can proactively address challenges and pave the way for a successful drug development program.

References

  • Thiophene - an overview | ScienceDirect Topics. (n.d.). Retrieved January 26, 2026, from [Link]

  • Piperazine - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. Retrieved from [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. Retrieved from [Link]

  • Shake-flask method for determining the solubility of a substance in water. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105. Retrieved from [Link]

  • Forced Degradation Studies for Drug Substances and Drug Products - Scientific and Regulatory Considerations. (2014). American Association of Pharmaceutical Scientists. Retrieved from [Link]

  • Albini, A., & Fagnoni, M. (2004).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Nephelometry and Turbidimetry. (n.d.). In IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2017). PubMed Central (PMC). Retrieved from [Link]

  • Genetic Engineering Production of Ethyl Carbamate Hydrolase and Its Application in Degrading Ethyl Carbamate in Chinese Liquor. (2022). MDPI. Retrieved from [Link]

  • Hydrolysis of a carbamate triggered by coordination of metal ions. (2018). Royal Society of Chemistry. Retrieved from [Link]

Sources

The Thiophene Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Five-Membered Heterocycle

In the vast landscape of heterocyclic chemistry, the thiophene ring, a five-membered aromatic system containing a single sulfur atom, holds a position of exceptional significance.[1] First identified as a contaminant in benzene by Viktor Meyer in 1882, this unassuming scaffold has evolved into a cornerstone of modern drug discovery, earning the designation of a "privileged pharmacophore".[1] Its prevalence in pharmaceuticals is underscored by its ranking as the fourth most common sulfur-containing moiety in U.S. FDA-approved small molecule drugs over the last decade.[1] To date, at least 26 drugs incorporating a thiophene nucleus have received FDA approval, spanning a wide array of therapeutic areas including cardiovascular disease, inflammation, oncology, and central nervous system disorders.[1]

The utility of the thiophene ring in medicinal chemistry stems from a unique confluence of physicochemical properties. Its sulfur atom, with its available lone pairs of electrons, can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] Furthermore, the thiophene ring is widely recognized as a bioisostere of the phenyl group, allowing for strategic molecular modifications that can improve a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] The aromaticity and lipophilicity of thiophenes also contribute to their ability to permeate biological membranes, a critical attribute for reaching intracellular targets or crossing the blood-brain barrier.[1] This guide provides a comprehensive exploration of the thiophene scaffold in medicinal chemistry, from fundamental synthetic strategies to its application in targeted drug design and development.

Core Synthetic Methodologies: Building the Thiophene Ring

The construction of the thiophene core is a well-established field of organic synthesis, with several named reactions providing reliable and versatile routes to a diverse range of derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern and the compatibility of functional groups on the starting materials.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent condensation that provides a straightforward route to 2-aminothiophenes, which are valuable intermediates in pharmaceutical synthesis.[1] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[1]

Mechanism of the Gewald Reaction:

The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene compound to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur and subsequent cyclization to yield the 2-aminothiophene product.

Gewald Reaction Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfurization and Cyclization Ketone Ketone Unsaturated_Nitrile α,β-Unsaturated Nitrile Ketone->Unsaturated_Nitrile Base alpha-Cyanoester alpha-Cyanoester alpha-Cyanoester->Unsaturated_Nitrile Thiolate_Intermediate Thiolate Intermediate Unsaturated_Nitrile->Thiolate_Intermediate Base Sulfur Elemental Sulfur (S8) Sulfur->Thiolate_Intermediate 2-Aminothiophene 2-Aminothiophene Product Thiolate_Intermediate->2-Aminothiophene Cyclization & Tautomerization

Figure 1: Simplified workflow of the Gewald reaction.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq.), the α-cyanoester (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.

  • Addition of Base: Slowly add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.2 eq.).

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic method for preparing thiophenes from 1,4-dicarbonyl compounds.[1] The reaction is typically carried out in the presence of a sulfurizing agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[1]

Mechanism of the Paal-Knorr Thiophene Synthesis:

The mechanism involves the conversion of the 1,4-dicarbonyl compound to a thiodicarbonyl intermediate, which then undergoes an intramolecular cyclization and dehydration to form the thiophene ring.

Paal-Knorr Thiophene Synthesis 1,4-Dicarbonyl 1,4-Dicarbonyl Compound Thiodicarbonyl Thiodicarbonyl Intermediate 1,4-Dicarbonyl->Thiodicarbonyl Sulfurizing_Agent Sulfurizing Agent (e.g., P₂S₅) Sulfurizing_Agent->Thiodicarbonyl Cyclization Intramolecular Cyclization Thiodicarbonyl->Cyclization Dehydration Dehydration Cyclization->Dehydration Thiophene Thiophene Product Dehydration->Thiophene P2Y12 Signaling Pathway cluster_0 Platelet Membrane cluster_1 Intracellular Signaling P2Y12 P2Y12 Receptor Gi_protein Gi Protein P2Y12->Gi_protein Activates ADP ADP ADP->P2Y12 Binds to Clopidogrel_metabolite Clopidogrel (Active Metabolite) Clopidogrel_metabolite->P2Y12 Irreversibly Inhibits AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Reduces Activation of VASP_P VASP-P PKA->VASP_P Reduces Phosphorylation of Platelet_Activation Platelet Activation & Aggregation VASP_P->Platelet_Activation Leads to

Sources

Methodological & Application

Application Notes and Protocols: Functionalization of the Piperazine Ring in Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs due to its favorable pharmacokinetic properties and versatile synthetic handles.[1] Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate is a chiral building block of significant interest, combining the privileged piperazine motif with a thiophene ring, a common pharmacophore. This guide provides a detailed exploration of synthetic strategies to functionalize the piperazine ring of this specific compound, offering both N-functionalization and advanced C-H functionalization protocols. The methodologies are presented with a focus on the underlying chemical principles, empowering researchers to adapt and innovate in their drug discovery endeavors.

The core of our focus is the selective modification of the N-H bond at the N4 position and the potential for C-H activation at carbons adjacent to the nitrogen atoms. The presence of the ethyl carbamate at N1 serves as a useful protecting group, directing reactivity to the N4 position. However, its removal is also a key transformation to enable further derivatization or to reveal the final drug candidate. The thiophene substituent at the C3 position introduces both steric and electronic factors that must be considered in planning synthetic routes.

I. N-Functionalization of the Piperazine Ring

The secondary amine at the N4 position of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate is a nucleophilic center, readily participating in a variety of bond-forming reactions. The following sections detail robust protocols for its alkylation, arylation, acylation, and sulfonylation.

A. N-Alkylation Strategies

N-alkylation is a fundamental transformation for introducing diverse alkyl groups, which can modulate a compound's lipophilicity, metabolic stability, and target engagement. Two primary methods are recommended: direct alkylation via nucleophilic substitution and reductive amination.

1. Direct N-Alkylation with Alkyl Halides

This classical approach involves the reaction of the secondary amine with an alkyl halide (or sulfonate) in the presence of a base. The choice of base and solvent is crucial to ensure efficient reaction and minimize side products.

  • Causality Behind Experimental Choices:

    • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is employed to neutralize the hydrogen halide formed during the reaction without competing with the piperazine nucleophile.

    • Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal for dissolving the reactants and promoting the Sₙ2 reaction.

    • Additives: In cases of less reactive alkyl halides, the addition of a catalytic amount of sodium iodide (NaI) can enhance the reaction rate through the in-situ formation of a more reactive alkyl iodide (Finkelstein reaction).

Protocol 1: N-Alkylation of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate

Reagent/ParameterConditionNotes
Starting Material Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate (1.0 eq)---
Alkyl Halide R-X (e.g., Benzyl bromide) (1.1 eq)X = Cl, Br, I
Base K₂CO₃ (2.0 eq)Anhydrous
Solvent Acetonitrile (MeCN)10 mL / mmol of starting material
Temperature 60-80 °CMonitor by TLC/LC-MS
Reaction Time 4-12 hoursReaction progress dependent

Step-by-Step Methodology:

  • To a solution of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate (1.0 eq) in MeCN, add K₂CO₃ (2.0 eq) and the alkyl halide (1.1 eq).

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired N-alkylated product.

2. Reductive Amination

Reductive amination offers a milder and often more efficient alternative to direct alkylation, particularly for the introduction of primary and secondary alkyl groups. This two-step, one-pot process involves the formation of an iminium ion intermediate from the piperazine and an aldehyde or ketone, followed by its in-situ reduction.

  • Causality Behind Experimental Choices:

    • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions that could lead to side reactions.[2]

    • Solvent: A non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used.

    • Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate iminium ion formation, though it is often not necessary.

Protocol 2: Reductive Amination with Aldehydes and Ketones

Reagent/ParameterConditionNotes
Starting Material Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate (1.0 eq)---
Carbonyl Compound RCHO or R₂CO (1.1 eq)Aldehyde or Ketone
Reducing Agent Sodium triacetoxyborohydride (STAB) (1.5 eq)Handle with care, moisture sensitive
Solvent Dichloromethane (DCM)20 mL / mmol of starting material
Temperature Room TemperatureMild conditions
Reaction Time 2-8 hoursMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • Dissolve Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM.

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

N_Alkylation_Workflow cluster_start Starting Material cluster_alkylation Direct Alkylation cluster_reductive Reductive Amination start Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate reagents_alk R-X, K₂CO₃ MeCN, 60-80 °C start->reagents_alk reagents_red RCHO, STAB DCM, rt start->reagents_red end N-Alkylated Product reagents_alk->end reagents_red->end

Caption: Workflow for N-Alkylation Strategies.

B. N-Arylation: The Buchwald-Hartwig Amination

The introduction of an aryl or heteroaryl group at the N4 position is a key transformation in the synthesis of many biologically active compounds. The palladium-catalyzed Buchwald-Hartwig amination is the premier method for this purpose, offering broad substrate scope and functional group tolerance.[3][4]

  • Causality Behind Experimental Choices:

    • Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos). The choice of ligand is critical and often requires screening to identify the optimal conditions for a given substrate.

    • Base: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

    • Solvent: Anhydrous, deoxygenated toluene or dioxane is the solvent of choice.

Protocol 3: Buchwald-Hartwig N-Arylation

Reagent/ParameterConditionNotes
Starting Material Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate (1.2 eq)---
Aryl Halide Ar-X (1.0 eq)X = Br, I, OTf
Palladium Precatalyst Pd₂(dba)₃ (2 mol%)Air-sensitive
Ligand XPhos (4 mol%)Air-sensitive
Base NaOtBu (1.4 eq)Handle in a glovebox
Solvent Toluene (anhydrous, degassed)10 mL / mmol of aryl halide
Temperature 100-110 °CUnder inert atmosphere (N₂ or Ar)
Reaction Time 12-24 hoursMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • In a glovebox, charge an oven-dried Schlenk tube with the aryl halide (1.0 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq).

  • Add a solution of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate (1.2 eq) in anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X arx Ar-X amine R₂NH base Base product Ar-NR₂ ligand_exchange Ligand Exchange oxidative_addition->ligand_exchange R₂NH, Base reductive_elimination Reductive Elimination ligand_exchange->reductive_elimination reductive_elimination->pd0 Product

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

C. N-Acylation and N-Sulfonylation

Acylation and sulfonylation introduce amide and sulfonamide functionalities, respectively. These groups can act as hydrogen bond acceptors and can significantly alter the electronic properties and conformation of the molecule.

Protocol 4: N-Acylation with Acid Chlorides

Reagent/ParameterConditionNotes
Starting Material Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate (1.0 eq)---
Acid Chloride RCOCl (1.1 eq)---
Base Triethylamine (Et₃N) or DIPEA (1.5 eq)---
Solvent Dichloromethane (DCM)20 mL / mmol of starting material
Temperature 0 °C to Room Temperature---
Reaction Time 1-4 hoursMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • Dissolve Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate (1.0 eq) and the base (1.5 eq) in DCM and cool the mixture to 0 °C.

  • Add the acid chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 5: N-Sulfonylation with Sulfonyl Chlorides

The protocol for N-sulfonylation is analogous to N-acylation, substituting the acid chloride with a sulfonyl chloride (RSO₂Cl).

II. C-H Functionalization of the Piperazine Ring

Direct C-H functionalization is a powerful, modern strategy for installing substituents on the carbon framework of the piperazine ring, offering access to novel chemical space.[5] While challenging, recent advances in photoredox catalysis have made this transformation more accessible.

  • Expertise & Experience Insights: C-H functionalization of piperazines can be complex due to the presence of multiple C-H bonds with similar reactivity. For Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate, regioselectivity will be a key challenge. The position alpha to the N4 nitrogen is generally more electron-rich and thus more susceptible to oxidation. However, the steric bulk of the thiophene group at C3 might direct functionalization to the C5 or C6 positions. For photoredox-catalyzed reactions, prior N-arylation is often a prerequisite to modulate the redox potential of the piperazine nitrogen.

Protocol 6: Photoredox-Catalyzed C-H Arylation (Hypothetical Application)

This protocol is a proposed adaptation of known methods for N-aryl piperazines to our N-alkylated substrate. Optimization will be necessary.

Reagent/ParameterConditionNotes
Starting Material N-Aryl derivative of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate (1.0 eq)See Protocol 3
Coupling Partner Electron-deficient arene (e.g., 1,4-dicyanobenzene) (2.0 eq)---
Photocatalyst fac-Ir(ppy)₃ (1-2 mol%)Light sensitive
Base Na₂HPO₄ (2.0 eq)---
Solvent Dimethyl sulfoxide (DMSO)Anhydrous, degassed
Light Source Blue LED (40 W)---
Temperature Room Temperature---
Reaction Time 24-48 hoursMonitor by LC-MS

Step-by-Step Methodology:

  • In a vial, combine the N-arylated starting material (1.0 eq), the coupling partner (2.0 eq), fac-Ir(ppy)₃ (1-2 mol%), and Na₂HPO₄ (2.0 eq).

  • Add anhydrous, degassed DMSO and seal the vial.

  • Irradiate the mixture with a blue LED lamp with stirring at room temperature.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by preparative HPLC to isolate the C-H functionalized product(s).

CH_Functionalization_Concept start N-Aryl Piperazine Derivative photocatalyst Photocatalyst (e.g., Ir(ppy)₃) + Blue Light start->photocatalyst set Single Electron Transfer (SET) photocatalyst->set radical_cation Piperazine Radical Cation set->radical_cation deprotonation Deprotonation radical_cation->deprotonation alpha_amino_radical α-Amino Radical deprotonation->alpha_amino_radical coupling Coupling with Arene Radical Anion alpha_amino_radical->coupling product C-H Arylated Product coupling->product

Caption: Conceptual Pathway for Photoredox C-H Arylation.

III. Deprotection of the Ethyl Carbamate

Accessing the N1-H for further functionalization or obtaining the final deprotected piperazine requires cleavage of the ethyl carbamate. Both acidic and basic hydrolysis are viable methods.

1. Basic Hydrolysis

Basic hydrolysis is an irreversible process that saponifies the carbamate to a carbamic acid, which then decarboxylates to yield the free amine.

  • Causality Behind Experimental Choices:

    • Base: A strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) is used in excess.

    • Solvent: A high-boiling protic solvent like ethanol or a mixture of water and a co-solvent (e.g., THF, dioxane) is necessary to ensure solubility and allow for heating.

Protocol 7: Basic Hydrolysis of the Ethyl Carbamate

Reagent/ParameterConditionNotes
Starting Material Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate (1.0 eq)---
Base KOH (5.0 eq)---
Solvent Ethanol/Water (1:1)20 mL / mmol of starting material
Temperature Reflux (approx. 100 °C)---
Reaction Time 12-24 hoursMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • Dissolve the starting material in a 1:1 mixture of ethanol and water.

  • Add potassium hydroxide and heat the mixture to reflux.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture and neutralize with an aqueous solution of HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over Na₂SO₄, concentrate, and purify as needed.

2. Acidic Hydrolysis

Acidic hydrolysis is a reversible process, so using a large excess of water or trapping the product can drive the reaction to completion.[6]

Protocol 8: Acidic Hydrolysis of the Ethyl Carbamate

Reagent/ParameterConditionNotes
Starting Material Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate (1.0 eq)---
Acid 6 M Hydrochloric Acid (HCl)Excess
Solvent Water---
Temperature Reflux (approx. 100 °C)---
Reaction Time 24-48 hoursMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • Suspend the starting material in 6 M HCl.

  • Heat the mixture to reflux and monitor the reaction.

  • Upon completion, cool the reaction mixture and basify with a strong base (e.g., NaOH pellets or 50% aq. NaOH) to pH > 12.

  • Extract the product into an organic solvent.

  • Dry, concentrate, and purify as necessary.

Conclusion

The functionalization of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate offers a rich field for chemical exploration in the pursuit of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for N-alkylation, N-arylation, and other modifications of the piperazine core. While C-H functionalization presents greater challenges, the proposed photoredox-based approach offers a glimpse into the cutting-edge of synthetic methodology. As with any synthetic endeavor, careful optimization and characterization are paramount to success.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols for the C-H Functionalization of the Piperazine Core in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Moiety - A Privileged Scaffold Facing a Synthetic Bottleneck

The piperazine ring is a cornerstone in medicinal chemistry, ranking as the third most common nitrogen-containing heterocycle in FDA-approved pharmaceuticals.[1][2][3] Its prevalence in blockbuster drugs such as Imatinib (Gleevec) and Sildenafil (Viagra) underscores its importance as a "privileged scaffold."[1][2][3] The two nitrogen atoms at the 1 and 4 positions are crucial for modulating the physicochemical properties of drug candidates, enhancing aqueous solubility, and providing handles for facile derivatization. However, this historical focus on N-functionalization has led to a significant limitation in the structural diversity of piperazine-containing drugs, with approximately 80% of them bearing substituents only at the nitrogen positions.[3][4]

Direct functionalization of the carbon-hydrogen (C-H) bonds of the piperazine core presents a formidable challenge that, if overcome, could unlock a vast and unexplored chemical space for drug discovery. The primary obstacle lies in the inherent reactivity of the piperazine ring itself. The presence of a second nitrogen atom, compared to simpler saturated heterocycles like piperidine or pyrrolidine, often leads to catalyst inhibition, undesired side reactions, or diminished reactivity of the target C-H bonds.[1]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on modern methodologies for the C-H functionalization of the piperazine core. We will delve into the mechanistic underpinnings of key strategies, provide field-proven, step-by-step protocols, and present quantitative data to enable the rational design and execution of these transformative reactions.

I. Strategic Approaches to Piperazine C-H Functionalization: A Mechanistic Overview

The direct activation and functionalization of the generally inert C-H bonds of the piperazine ring necessitate innovative catalytic approaches. Several powerful strategies have emerged in recent years, each with its own set of advantages and mechanistic nuances.

Photoredox Catalysis: Harnessing Light to Forge New Bonds

Visible-light photoredox catalysis has revolutionized organic synthesis by offering a mild and green alternative to traditional methods.[1] This approach utilizes photocatalysts, typically iridium or ruthenium complexes, that, upon excitation by light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates.[1]

Mechanism of Photoredox-Catalyzed C-H Arylation:

A seminal example is the C-H arylation of N-aryl piperazines developed by MacMillan and coworkers.[1][2] The proposed mechanism illustrates the fundamental principles of this technology:

  • Photoexcitation: The iridium photocatalyst (e.g., Ir(ppy)₃) absorbs a photon of visible light, transitioning to an excited state with enhanced redox potentials.

  • Single-Electron Transfer (SET): The excited photocatalyst can engage in SET with either the piperazine substrate or the aryl coupling partner. In the case of arylation with 1,4-dicyanobenzene, the excited Ir(III)* complex reduces the dicyanobenzene to form a radical anion.[1][2]

  • Radical Cation Formation: The resulting strongly oxidizing Ir(IV) complex then oxidizes the N-aryl piperazine to a radical cation.[1][2]

  • Deprotonation: A mild base in the reaction mixture deprotonates the α-amino C-H bond of the piperazine radical cation, generating a key α-amino radical intermediate.[1][2]

  • Radical-Radical Coupling: The α-amino radical couples with the previously formed aryl radical anion.[1][2]

  • Rearomatization: The resulting intermediate undergoes rearomatization by eliminating a cyanide group to afford the α-arylated piperazine product.[1][2]

Photoredox C-H Arylation Mechanism cluster_catalyst Photocatalyst Cycle cluster_substrate Substrate Transformation cluster_coupling_partner Coupling Partner Activation PC Ir(III) PC_excited Ir(III)* PC->PC_excited Visible Light PC_oxidized Ir(IV) PC_excited->PC_oxidized SET Aryl_halide Ar-X PC_excited->Aryl_halide Reduction PC_oxidized->PC SET Piperazine N-Aryl Piperazine PC_oxidized->Piperazine Oxidation PC_reduced Ir(II) Piperazine_radical Piperazine Radical Cation Piperazine->Piperazine_radical Alpha_amino_radical α-Amino Radical Piperazine_radical->Alpha_amino_radical -H+ Coupled_intermediate Coupled Intermediate Alpha_amino_radical->Coupled_intermediate Radical Coupling Product α-Arylated Piperazine Coupled_intermediate->Product Rearomatization Aryl_radical Ar• Aryl_halide->Aryl_radical Aryl_radical->Coupled_intermediate

Caption: Generalized workflow for photoredox C-H arylation of piperazines.

Asymmetric Lithiation: Achieving Stereocontrol

For the synthesis of chiral piperazine derivatives, which are crucial for developing stereospecific drugs, asymmetric deprotonation followed by trapping with an electrophile is a powerful strategy. The work of O'Brien and coworkers has been pivotal in this area, utilizing a chiral ligand, typically (-)-sparteine or a (+)-sparteine surrogate, in conjunction with an organolithium base.[2]

Mechanism of Asymmetric Lithiation:

  • Complex Formation: The organolithium base (e.g., s-BuLi) and the chiral diamine ligand form a chiral complex.

  • Diastereoselective Deprotonation: This chiral complex selectively removes a proton from one of the enantiotopic C-H bonds α to a nitrogen atom on the N-Boc protected piperazine, forming a configurationally stable α-lithiated intermediate.

  • Electrophilic Quench: The lithiated intermediate is then quenched with an electrophile, leading to the formation of the α-substituted piperazine with high diastereoselectivity and enantioselectivity.[2]

The stereochemical outcome is dictated by the chiral ligand and the nature of the electrophile and the distal N-substituent.[5][6]

SnAP (Stannyl Amine Protocol) Chemistry: A Convergent Approach

Developed by Bode and coworkers, SnAP chemistry offers a convergent and versatile method for the synthesis of substituted piperazines, including those with C-H functionalization, from simple aldehydes.[1] This method relies on the generation of an α-amino radical from a stannyl amine precursor.

Mechanism of SnAP Chemistry:

  • Imine Formation: An aldehyde condenses with a primary amine to form an imine in situ.

  • Radical Generation: A copper(II) salt oxidizes the C-Sn bond of the SnAP reagent to generate a heteroatom-stabilized α-amino radical.[1][2]

  • Cyclization: This radical undergoes an intramolecular cyclization onto the tethered imine, forming a new C-C bond and a six-membered ring.

  • Reduction and Protonation: The resulting radical is then reduced and protonated to yield the final piperazine product.

Initially, this method required stoichiometric amounts of copper, but has since been refined to a catalytic process.[1][2]

SnAP_Chemistry_Workflow Aldehyde Aldehyde Imine Imine Intermediate Aldehyde->Imine SnAP_reagent SnAP Reagent SnAP_reagent->Imine Alpha_amino_radical α-Amino Radical Imine->Alpha_amino_radical Oxidation Cyclized_radical Cyclized Radical Alpha_amino_radical->Cyclized_radical Intramolecular Cyclization Product Substituted Piperazine Cyclized_radical->Product Reduction & Protonation Copper_catalyst Cu(II) Catalyst Copper_catalyst->Imine

Caption: Simplified workflow of SnAP chemistry for piperazine synthesis.

II. Detailed Application Protocols

The following protocols are presented as a starting point for the implementation of these powerful C-H functionalization methodologies. Optimization may be required for specific substrates.

Protocol 1: Photoredox-Catalyzed α-C-H Arylation of N-Aryl Piperazines

This protocol is adapted from the work of MacMillan and coworkers and is suitable for the arylation of N-Boc, N-aryl piperazines with electron-deficient arenes.[1][2]

Materials and Equipment:

  • N-Boc, N'-aryl piperazine (1.0 equiv)

  • 1,4-Dicyanobenzene (1.5 equiv)

  • fac-[Ir(ppy)₃] (1 mol%)

  • Sodium acetate (NaOAc) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Blue LED light source (e.g., 40 W) with a cooling fan

  • Standard laboratory glassware for workup and purification

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add N-Boc, N'-aryl piperazine (e.g., 0.2 mmol), 1,4-dicyanobenzene (0.3 mmol), fac-[Ir(ppy)₃] (0.002 mmol), and sodium acetate (0.3 mmol).

  • Solvent Addition: Add anhydrous DMF (2.0 mL) via syringe.

  • Degassing: Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Irradiation: Place the reaction flask approximately 5-10 cm from the blue LED light source and stir vigorously at room temperature. Use a fan to maintain the reaction temperature at approximately 25-30 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired α-arylated piperazine.

Quantitative Data:

Substrate (N-Aryl Group)Arylating AgentYield (%)Reference
Phenyl1,4-Dicyanobenzene95[7]
4-Methoxyphenyl1,4-Dicyanobenzene88[7]
4-Chlorophenyl1,4-Dicyanobenzene91[7]
2-Pyridyl1,4-Dicyanobenzene75[7]
Protocol 2: Asymmetric Lithiation and Trapping of N-Boc Piperazine

This protocol is based on the methodology developed by O'Brien and coworkers for the enantioselective functionalization of N-Boc piperazines.[2]

Materials and Equipment:

  • N-Boc-N'-benzylpiperazine (1.0 equiv)

  • (-)-Sparteine (1.2 equiv)

  • sec-Butyllithium (s-BuLi) (1.1 equiv, solution in cyclohexanes)

  • Electrophile (e.g., benzoyl chloride, 1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Dry Schlenk flasks and syringes for handling air- and moisture-sensitive reagents

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Standard laboratory glassware for workup and purification

  • Inert atmosphere (Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under argon, add a solution of N-Boc-N'-benzylpiperazine (e.g., 0.5 mmol) in anhydrous THF (5 mL).

  • Cooling and Ligand Addition: Cool the solution to -78 °C. Add (-)-sparteine (0.6 mmol) dropwise.

  • Lithiation: Add s-BuLi (0.55 mmol) dropwise over 5 minutes, maintaining the temperature at -78 °C. Stir the resulting orange solution for 1 hour at -78 °C.

  • Electrophilic Quench: Add a solution of the electrophile (e.g., benzoyl chloride, 0.6 mmol) in anhydrous THF (1 mL) dropwise. Stir for an additional 2 hours at -78 °C.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched α-functionalized piperazine.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Quantitative Data:

ElectrophileYield (%)Diastereomeric RatioEnantiomeric RatioReference
Benzoyl chloride85>20:195:5[2]
Methyl iodide78>20:192:8[2]
Trimethylsilyl chloride65>20:188:12[2]
Carbon dioxide (then esterification)72>20:194:6[2]

III. Late-Stage Functionalization: Modifying Complex Molecules

A particularly powerful application of C-H functionalization is in the late-stage modification of complex, biologically active molecules. This allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis. Recently, a photoredox-catalyzed method using a flavin analogue under blue LED irradiation has been shown to be effective for the late-stage C-H functionalization of bioactive piperazines.[8] This approach is notable for its mild, pH-neutral conditions, which are compatible with a wide range of functional groups.[8]

IV. Conclusion and Future Outlook

The C-H functionalization of the piperazine core has transitioned from a synthetic challenge to a field of vibrant research with profound implications for drug discovery. The methodologies outlined in this application note—photoredox catalysis, asymmetric lithiation, and SnAP chemistry—represent a paradigm shift in how medicinal chemists can approach the design and synthesis of novel piperazine-containing drug candidates. These techniques provide the tools to move beyond simple N-derivatization and to systematically explore the impact of carbon framework modifications on biological activity.

Future research will likely focus on expanding the scope and selectivity of these reactions, developing more sustainable and cost-effective catalytic systems (e.g., using earth-abundant metals or organic photocatalysts), and achieving even greater control over stereoselectivity. The continued development of these powerful synthetic methods will undoubtedly accelerate the discovery of the next generation of piperazine-based therapeutics.

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters - ACS Publications. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]

  • Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. ACS Publications. [Link]

  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. PMC - NIH. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. DOE PAGES. [Link]

  • Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

  • Opportunities and challenges for direct C-H functionalization of piperazines. PubMed. [Link]

  • Science Journals. Macmillan Group. [Link]

  • Scheme 9. Organic photoredox C-H alkylation of piperazines. ResearchGate. [Link]

  • Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones. Research Collection. [Link]

  • Asymmetric Lithiation Trapping of N-Boc Heterocycles at Temperatures above −78 °C. Organic Letters - ACS Publications - American Chemical Society. [Link]

  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]

  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses Procedure. [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed. [Link]

  • SnAP reagents for the synthesis of piperazines and morpholines. Semantic Scholar. [Link]

  • Scheme 10. N1 or N2-guided organic photoredox C-H alkylation of... ResearchGate. [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Request PDF - ResearchGate. [Link]

  • Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents. PubMed. [Link]

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of Thiophene-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Thiophene-Piperazine Scaffolds in Oncology

The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted small molecules that can selectively inhibit pathways crucial for tumor growth and survival. Within this paradigm, heterocyclic compounds have emerged as a cornerstone of modern medicinal chemistry. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in numerous FDA-approved drugs. Its lipophilic nature and planar structure contribute to favorable pharmacokinetic properties and the ability to effectively interact with biological targets such as kinases and apoptosis modulators.[1] Similarly, the piperazine moiety is a key pharmacophore found in a multitude of approved anticancer agents, valued for its ability to improve solubility, bioavailability, and form critical interactions with target proteins.[2]

The conjugation of these two powerful pharmacophores into thiophene-piperazine derivatives has yielded a novel class of compounds with significant anticancer potential. Research has demonstrated that these hybrid molecules can exhibit potent cytotoxic effects against a range of human cancer cell lines, including those of the lung (A549), colon (HCT116), breast (MCF-7), and liver (HepG2).[3][4] The mechanisms of action for these compounds are diverse and promising, including the inhibition of critical signaling molecules like Epidermal Growth Factor Receptor (EGFR) kinase and the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3][5][6] A common downstream effect of these inhibitory actions is the induction of programmed cell death, or apoptosis, often through caspase-dependent pathways.[7][8][9]

This comprehensive guide provides a suite of detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel thiophene-piperazine anticancer candidates. The methodologies outlined herein are designed to build a robust, evidence-based profile of a compound's activity, from initial cytotoxicity screening to in-depth mechanistic characterization.

Strategic Workflow for Anticancer Evaluation

A logical and stepwise approach is crucial for the efficient and effective evaluation of novel anticancer compounds. The following workflow provides a strategic framework for characterizing the anticancer properties of thiophene-piperazine derivatives, moving from broad phenotypic effects to specific molecular mechanisms. This approach ensures that each experimental step informs the next, building a comprehensive understanding of the compound's therapeutic potential.

Anticancer Drug Discovery Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Elucidation of Cell Death Mechanism cluster_2 Phase 3: Mechanistic & Phenotypic Assays A Cytotoxicity Screening (e.g., MTT Assay) B Apoptosis vs. Necrosis (Annexin V/PI Staining) A->B Active compounds proceed D Cell Cycle Analysis (Propidium Iodide Staining) A->D Investigate antiproliferative effects E Metastatic Potential (Migration/Invasion Assays) A->E Assess anti-metastatic potential F Clonogenic Survival (Colony Formation Assay) A->F Determine long-term efficacy C Caspase Activation (Caspase-Glo 3/7 Assay) B->C Confirm apoptotic pathway

Caption: A strategic workflow for the evaluation of thiophene-piperazine anticancer activity.

Phase 1: Foundational Cytotoxicity Screening

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic and cytostatic effects on cancer cells. This is typically achieved through proliferation and viability assays.

The MTT Assay: A Cornerstone of Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solutions.[11] The concentration of these crystals, which can be solubilized and quantified by spectrophotometry, is directly proportional to the number of viable cells. This assay is a robust, high-throughput method for determining the concentration at which a thiophene-piperazine derivative inhibits cancer cell growth (IC50 value).[4][10]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene-piperazine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Phase 2: Unraveling the Mechanism of Cell Death

Once a thiophene-piperazine derivative has demonstrated significant cytotoxicity, the next critical step is to determine the mode of cell death it induces. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Most effective anticancer agents induce apoptosis.[8][9]

Annexin V/Propidium Iodide Staining for Apoptosis Detection

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[6] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost. Dual staining with fluorescently-labeled Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[6]

  • Cell Treatment: Seed cells in 6-well plates and treat with the thiophene-piperazine compound at its IC50 concentration for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Caspase-Glo® 3/7 Assay: Quantifying Apoptotic Pathway Activation

A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key executioner caspases that are activated in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[8][14] The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of these caspases. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[15] An increase in luminescence is directly proportional to the amount of active caspase-3/7.

  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with the thiophene-piperazine compound as in the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Phase 3: Deepening the Mechanistic and Phenotypic Understanding

With a confirmed pro-apoptotic mechanism, further assays can elucidate the broader cellular impact of the thiophene-piperazine compound.

Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to an arrest at specific phases (G0/G1, S, or G2/M) and subsequently inducing apoptosis.[16] Propidium iodide (PI) stoichiometrically binds to DNA, and the amount of fluorescence emitted is directly proportional to the DNA content.[17] Flow cytometric analysis of PI-stained cells allows for the quantification of the percentage of cells in each phase of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as for the apoptosis assay. Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.[9]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.

Transwell Migration and Invasion Assays: Assessing Anti-Metastatic Potential

A critical aspect of cancer progression is metastasis, which involves the migration and invasion of cancer cells. The Transwell assay is a common method to evaluate these processes in vitro. For a migration assay, cells are placed in the upper chamber of a Transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber. For an invasion assay, the membrane is coated with a basement membrane extract (e.g., Matrigel), and cells must degrade this matrix to migrate.[14]

Transwell Assay cluster_0 Migration Assay cluster_1 Invasion Assay a Cells in Serum-Free Medium b Porous Membrane a->b c Chemoattractant (e.g., FBS) b->c label_a Cells migrate through pores d Cells in Serum-Free Medium e Matrigel Matrix d->e f Porous Membrane e->f g Chemoattractant (e.g., FBS) f->g label_b Cells degrade matrix and migrate

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Introduction

Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate is a substituted piperazine derivative with potential applications in medicinal chemistry. The synthesis of 3-substituted piperazines can be challenging, often requiring careful control of reaction conditions to achieve high yields and purity.[1][2] This guide will focus on a common and effective synthetic route: the reductive amination of ethyl piperazine-1-carboxylate with 2-thiophenecarboxaldehyde. We will explore the underlying chemistry, provide a detailed experimental protocol, and address common issues that may arise during the synthesis.

Synthetic Pathway Overview

A prevalent method for synthesizing 3-substituted piperazines involves the reductive amination of a piperazine derivative with an appropriate aldehyde or ketone.[3][4][5] In the case of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate, the key transformation is the reaction between ethyl piperazine-1-carboxylate and 2-thiophenecarboxaldehyde in the presence of a reducing agent.

Diagram of the Proposed Synthetic Workflow

Synthetic Workflow Reactant1 Ethyl piperazine-1-carboxylate Reaction Reductive Amination Reactant1->Reaction Reactant2 2-Thiophenecarboxaldehyde Reactant2->Reaction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Reaction Solvent Solvent (e.g., DCM, DCE) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate Purification->Product

Caption: Proposed workflow for the synthesis of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate.

Detailed Experimental Protocol

This protocol is a general guideline based on established reductive amination procedures.[6] Optimization may be necessary depending on the specific laboratory conditions and reagent purity.

Materials:

  • Ethyl piperazine-1-carboxylate

  • 2-Thiophenecarboxaldehyde[7][8]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)[5][6]

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent system (e.g., Ethyl acetate/Hexanes)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl piperazine-1-carboxylate (1.0 equivalent) and anhydrous DCM or DCE.

  • Add 2-thiophenecarboxaldehyde (1.0-1.2 equivalents) to the solution and stir for 20-30 minutes at room temperature to facilitate imine/enamine formation.

  • In a separate flask, suspend sodium triacetoxyborohydride (1.5-2.0 equivalents) in the anhydrous solvent.

  • Slowly add the reducing agent suspension to the reaction mixture. The reaction is often exothermic, and the temperature should be monitored.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1][9]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Inactive reducing agent: Sodium triacetoxyborohydride is moisture-sensitive.- Use a fresh, unopened bottle of the reducing agent or dry it under vacuum before use. - Consider using other reducing agents like sodium cyanoborohydride (NaBH₃CN), but be aware of its toxicity.[5][6]
2. Incomplete imine/enamine formation: The equilibrium may not favor the intermediate.- Increase the reaction time before adding the reducing agent. - Add a dehydrating agent like anhydrous MgSO₄ to the initial mixture of amine and aldehyde.
3. Low quality starting materials: Impurities in the starting materials can inhibit the reaction.- Check the purity of ethyl piperazine-1-carboxylate and 2-thiophenecarboxaldehyde by NMR or other analytical techniques. - Purify the starting materials if necessary. 2-Thiophenecarboxaldehyde can darken on standing and may require distillation.[7]
Formation of Side Products 1. Over-alkylation: The product can react with another molecule of the aldehyde.- Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the aldehyde. - Add the reducing agent portion-wise to keep the concentration of the reactive species low.
2. Formation of a lactam: In similar syntheses of substituted piperazines, the formation of a five-membered lactam side product has been observed.[1][2]- This is more likely if the reaction is performed at elevated temperatures. Maintain the reaction at room temperature or below. - During work-up, neutralize acidic conditions at a lower temperature (0 °C).[1][2]
3. Unreacted starting materials: Incomplete reaction.- Increase the reaction time or the amount of reducing agent. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Difficult Purification 1. Co-elution of product and impurities: The polarity of the product and impurities may be similar.- Optimize the eluent system for column chromatography. A shallow gradient can improve separation. - Consider using a different stationary phase for chromatography (e.g., alumina).
2. Product is an oil that is difficult to handle: - Attempt to crystallize the product from a suitable solvent system. - Convert the product to a salt (e.g., hydrochloride or diacetate) which is often a crystalline solid and easier to handle and purify.[10]
Inconsistent Yields 1. Variability in reaction conditions: Small changes in temperature, reaction time, or reagent quality can affect the outcome.- Standardize the protocol and ensure all reagents are of consistent quality. - Maintain a consistent reaction temperature using a water bath.
2. Moisture in the reaction: Water can decompose the reducing agent and affect imine formation.- Use anhydrous solvents and dry glassware. - Perform the reaction under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the role of the ethyl carbamate group on the piperazine ring?

The ethyl carbamate group serves as a protecting group for one of the nitrogen atoms in the piperazine ring. This prevents the di-substitution of the piperazine and directs the reaction to the desired secondary amine.

Q2: Can I use a different reducing agent?

Yes, other reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be used.[5][6] However, NaBH(OAc)₃ is often preferred for its mildness and selectivity for imines over aldehydes.[5] NaBH₃CN is also effective but is highly toxic and requires careful handling.

Q3: My 2-thiophenecarboxaldehyde is dark. Can I still use it?

Aldehydes, including 2-thiophenecarboxaldehyde, can oxidize and polymerize over time, leading to a darker color.[7] It is recommended to use freshly distilled or purified aldehyde for the best results. The purity can be checked by NMR.

Q4: How can I confirm the structure of my final product?

The structure of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate can be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: This will show the characteristic peaks for the ethyl, piperazine, and thiophene moieties. You can compare the obtained spectra with predicted spectra or data from similar compounds.[11][12][13][14]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the functional groups present, such as the C=O of the carbamate.

Q5: What are the safety precautions for this synthesis?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium triacetoxyborohydride and sodium cyanoborohydride are hazardous and should be handled with care. Avoid inhalation and contact with skin.

  • Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic solvents. Handle them with appropriate care.

References

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. 2022;27(11):3419. doi:10.3390/molecules27113419
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Published online May 27, 2022. Accessed January 26, 2026. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. [Link]. Accessed January 26, 2026.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Published online January 4, 2024. Accessed January 26, 2026. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. 2019;64(1):61-68.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]. Accessed January 26, 2026.

  • Intramolecular reductive amination for the preparation of piperazines.⁷¹. ResearchGate. [Link]. Accessed January 26, 2026.

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. Published online February 2018. Accessed January 26, 2026. [Link]

  • Tin-catalyzed reductive coupling of amines with CO2 and H2. ResearchGate. Published online January 2017. Accessed January 26, 2026. [Link]

  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. National Institutes of Health. Published online November 25, 2021. Accessed January 26, 2026. [Link]

  • US2919275A - Purification of piperazine.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]. Accessed January 26, 2026.

  • 2-thenaldehyde. Organic Syntheses Procedure. [Link]. Accessed January 26, 2026.

  • Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. The Journal of Organic Chemistry. 2018;83(22):14031-14039. doi:10.1021/acs.joc.8b02220
  • CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]. Accessed January 26, 2026.

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]. Accessed January 26, 2026.

  • One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives. PubMed Central. Published online November 7, 2023. Accessed January 26, 2026. [Link]

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. stoltz2.caltech.edu. [Link]. Accessed January 26, 2026.

  • (PDF) Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. ResearchGate. Published online February 2021. Accessed January 26, 2026. [Link]

  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [Link]. Accessed January 26, 2026.

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]. Accessed January 26, 2026.

Sources

Technical Support Center: Overcoming In Vitro Solubility Challenges with Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of poor aqueous solubility during in vitro experiments. We understand that suboptimal solubility can lead to inconsistent results, underestimated potency, and misleading structure-activity relationships (SAR).

This document provides in-depth troubleshooting guides, validated protocols, and frequently asked questions (FAQs) to ensure your experimental success. Our approach is grounded in fundamental physicochemical principles to empower you to not only solve immediate precipitation issues but also to develop a robust strategy for handling this and other challenging compounds in your pipeline.

Frequently Asked Questions (FAQs)

Q1: My Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What is happening?

This is a classic phenomenon known as "solvent shock." Your compound is highly soluble in the concentrated dimethyl sulfoxide (DMSO) stock but crashes out when rapidly diluted into the aqueous environment of your buffer or medium. The abrupt change in solvent polarity causes the compound to exceed its thermodynamic solubility limit in the aqueous solution, leading to precipitation.[1][2] Strategies to mitigate this are detailed in the troubleshooting section below.

Q2: What is the best solvent to prepare my initial stock solution?

For most poorly soluble, non-ionic organic molecules, DMSO is the solvent of choice due to its high solubilizing power and miscibility with water.[3][4] However, it's crucial to be mindful of its potential effects on cell health and assay performance, even at low concentrations.[5] We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO to minimize the final volume added to your assay.

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

The tolerance to DMSO is cell-line dependent. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity. However, some sensitive assays or cell types may show effects at concentrations as low as 0.1%. It is imperative to run a solvent tolerance control experiment for your specific cell line and assay endpoint to determine the maximum acceptable concentration.[5]

Q4: I see a precipitate in my wells after a 24-hour incubation, but not at the beginning. Why?

This suggests an issue related to either the compound's kinetic versus thermodynamic solubility or its stability. The initial solution may have been supersaturated (a state of kinetic solubility), and over time, it has crashed out to its more stable, less soluble crystalline form (thermodynamic solubility).[6][7] Alternatively, the compound might be degrading into a less soluble metabolite, or changes in the media pH due to cellular metabolism could be affecting its solubility.[1]

Q5: How can the structure of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate inform my solubilization strategy?

The molecule contains a basic piperazine ring. The nitrogen atoms in this ring can be protonated in acidic conditions, forming a more soluble salt. This suggests that the compound's solubility is likely pH-dependent.[8] It will almost certainly be more soluble at a lower pH (e.g., pH 4-6) than in standard physiological media (pH 7.2-7.4). This property can be leveraged, as detailed in the protocols below.

In-Depth Troubleshooting Guide

Problem 1: Immediate Precipitation Upon Dilution ("Solvent Shock")

This occurs when the compound rapidly leaves the favorable DMSO environment and is forced into the unfavorable aqueous medium.

Root Causes:
  • High Supersaturation: Adding a large volume of concentrated stock or using a single dilution step creates localized supersaturation.

  • Poor Mixing: Insufficiently rapid and thorough mixing upon addition fails to disperse the compound molecules quickly.

Solutions & Protocols:
  • Optimize the Dilution Technique: The goal is to avoid localized high concentrations.

    • Serial Dilution: Instead of a single large dilution, perform a series of intermediate dilutions in your assay medium or buffer.

    • Stirring/Vortexing: When adding the compound to the medium, ensure the medium is being gently stirred or vortexed to promote rapid dispersal.

    • Temperature: Gently warming the assay medium to 37°C can sometimes increase the solubility limit of a compound.[1] However, test for compound stability at this temperature.

  • Reduce Final Concentration: The most straightforward solution is to test lower concentrations of the compound that are below its aqueous solubility limit. If precipitation still occurs at efficacious concentrations, other strategies are necessary.

Workflow: Preparing the Final Working Solution

cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Dilution in Assay Plate Stock Prepare 20 mM Stock in 100% DMSO Intermediate Create 400 µM intermediate dilution in warm (37°C) serum-free medium Stock->Intermediate 1:50 Dilution Final Add intermediate dilution to wells (pre-filled with medium + cells) for a final concentration of 10 µM Intermediate->Final 1:40 Dilution (e.g., 5 µL into 195 µL) Start Compound Precipitates in In Vitro Assay Q_When When does it precipitate? Start->Q_When Immediate Immediately upon addition to media Q_When->Immediate Immediately Later Over time during incubation Q_When->Later After Incubation SolventShock Likely 'Solvent Shock' Immediate->SolventShock KineticIssue Kinetic vs. Thermodynamic Solubility or Stability Issue Later->KineticIssue Action1 1. Use Serial Dilution 2. Add to stirring media 3. Warm media to 37°C SolventShock->Action1 Action2 1. Check pH effect 2. Add excipients (e.g., HP-β-CD) 3. Reduce serum (if binding) 4. Verify concentration with HPLC KineticIssue->Action2

Sources

Preventing degradation of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate (CAS: 85803-50-5) during storage and experimental handling.[1] Maintaining the chemical purity of this compound is critical for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice and answers to frequently asked questions based on the compound's structural liabilities.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate.

Problem 1: I've observed a physical change in my solid sample (e.g., discoloration, clumping, oily appearance).

Possible Causes:

  • Oxidation: The piperazine and thiophene rings are susceptible to oxidation, especially with prolonged exposure to air.[2][3] The secondary amine of the piperazine moiety is a primary site for oxidative degradation. Discoloration (often yellowing or browning) is a common indicator of oxidative processes.

  • Hygroscopicity/Hydrolysis: The compound may have absorbed atmospheric moisture, leading to clumping. This moisture can also initiate the hydrolysis of the ethyl carbamate group, a common degradation pathway for carbamates.[4][5]

Recommended Actions:

  • Isolate the Sample: Immediately cap the vial tightly and purge with an inert gas (Argon or Nitrogen) if possible.

  • Verify Storage Conditions: Ensure the sample has been stored according to the recommended guidelines (see FAQ 1). Check that the container seal is intact and that desiccants, if used, are not saturated.

  • Analytical Re-evaluation: Do not use the material in critical experiments until its purity has been re-verified.

    • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC-UV) to quantify the parent compound and detect any degradation products.

    • Structural Confirmation: If significant degradation is suspected, Nuclear Magnetic Resonance (NMR) spectroscopy can help identify changes in the chemical structure.

  • Future Prevention: If the material is deemed usable, aliquot it into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk stock to air and moisture.

Problem 2: My latest HPLC analysis shows a new, significant impurity peak that wasn't there previously.

Possible Causes:

This is a clear indication of chemical degradation. The identity of the impurity depends on the specific stressor the compound was exposed to (e.g., pH, light, heat, oxygen). The three primary degradation pathways are:

  • Hydrolytic Cleavage: The most probable degradation pathway involves the hydrolysis of the ethyl carbamate functional group.

  • Oxidative Degradation: Oxidation can occur at the sulfur atom of the thiophene ring or the nitrogen atoms of the piperazine ring.[2][3]

  • Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation and may cause other complex reactions.[3]

Recommended Actions: A Workflow for Impurity Identification

The most effective way to tentatively identify the unknown peak is to perform a forced degradation study. This involves intentionally stressing the compound under controlled conditions to see which condition generates the same impurity peak observed in your sample.

Workflow: Impurity Identification via Forced Degradation

G cluster_start cluster_stress Forced Degradation Protocol cluster_analysis cluster_conclusion Start Observed Impurity Peak in Stored Sample (HPLC) Acid Acid Hydrolysis (e.g., 0.1 M HCl) Start->Acid Subject fresh compound to: Base Base Hydrolysis (e.g., 0.1 M NaOH) Start->Base Subject fresh compound to: Oxidation Oxidation (e.g., 3% H2O2) Start->Oxidation Subject fresh compound to: Thermal Thermal Stress (e.g., 70°C, solid) Start->Thermal Subject fresh compound to: Photo Photolytic Stress (UV/Vis Light) Start->Photo Subject fresh compound to: Analyze Analyze Stressed Samples by HPLC-UV/MS Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Match Impurity Peak Matches Stressed Sample? Analyze->Match ID Tentative Identification (e.g., 'Hydrolytic Degradant') Match->ID Yes NoMatch No Match Found: Consider Complex Pathway or Contamination Match->NoMatch No

Caption: Troubleshooting workflow for impurity identification.

Refer to Protocol 2 for a detailed methodology on conducting a forced degradation study. By comparing the retention time of your unknown impurity with the peaks generated under specific stress conditions, you can deduce its likely origin.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate?

A1: To ensure maximum stability, the following conditions are recommended. The causality for each recommendation is rooted in preventing the key degradation pathways.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Low temperatures significantly slow the rate of all potential degradation reactions, including hydrolysis and oxidation.[6]
Atmosphere Inert Gas (Argon or Nitrogen) An inert atmosphere displaces oxygen, directly preventing the oxidation of the electron-rich thiophene ring and the piperazine nitrogens.[2][3]
Light Protect from Light (Amber Vial) Thiophene and other heterocyclic aromatic systems can be susceptible to photolytic degradation.[6] An amber vial or storage in a dark location is crucial.
Moisture Dry/Anhydrous Conditions Store in a tightly sealed container, preferably within a desiccator.[7][8] This prevents moisture absorption, which can lead to carbamate hydrolysis.[9]
Container Tightly Sealed Glass or Polypropylene Vial A high-quality, non-reactive container with a secure seal is essential to protect from air and moisture.[10]
Q2: What are the primary chemical degradation pathways I should be aware of?

A2: The structure of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate has three main points of vulnerability. Understanding these provides the basis for all preventative storage measures.

G cluster_hydrolysis Hydrolysis (Acid/Base/Moisture) cluster_oxidation Oxidation (O2, Peroxides) cluster_thermal Thermal/Photolytic Stress Parent Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate Hydrolyzed 3-(Thiophen-2-yl)piperazine + CO2 + Ethanol Parent->Hydrolyzed Carbamate Cleavage ThiopheneOxide Thiophene S-Oxide / Sulfone Parent->ThiopheneOxide Sulfur Oxidation PiperazineOxide Piperazine N-Oxide Parent->PiperazineOxide Nitrogen Oxidation Complex Complex Degradants/ Polymerization Parent->Complex High Energy Input

Caption: Key degradation pathways for the target compound.

  • Carbamate Hydrolysis: The ethyl carbamate group is an ester and is susceptible to cleavage by water, especially under acidic or basic conditions.[4][5] This reaction is often the most significant pathway in aqueous environments, yielding the parent piperazine core, carbon dioxide, and ethanol.[11][12]

  • Oxidation of Heterocycles:

    • Thiophene Ring: The sulfur atom can be oxidized to form a thiophene S-oxide or a thiophene sulfone.[2][13] While thiophene is relatively stable due to its aromaticity, strong oxidizing conditions can promote this transformation.[14]

    • Piperazine Ring: The secondary amine in the piperazine ring is a nucleophilic center and can be oxidized, potentially forming an N-oxide or leading to ring-opening byproducts under harsh conditions.[3]

  • Thermal and Photolytic Degradation: High heat or UV light can provide the activation energy needed to initiate and accelerate the degradation reactions mentioned above.[15][16]

Q3: How can I proactively monitor the stability of my compound?

A3: For critical applications or long-term storage, implementing a simple stability monitoring program is advisable.

  • Set a Baseline: Upon receiving a new batch of the compound, immediately run an HPLC-UV analysis to establish an initial purity profile (t=0). Record the peak area of the main compound.

  • Aliquot and Store: Store the compound as recommended in Q1, using smaller aliquots to avoid compromising the main stock.

  • Scheduled Testing: Analyze one aliquot at scheduled intervals (e.g., 3, 6, 12 months).

  • Compare Results: Compare the purity profile and main peak area to the t=0 data. A decrease in the main peak area or the appearance of new peaks above a certain threshold (e.g., 0.1%) indicates degradation.

Refer to Protocol 1 for a standardized HPLC methodology.

Q4: What are suitable solvents for preparing stock solutions?

A4: The choice of solvent is critical for preventing degradation in solution.

  • Recommended: For long-term storage (>1 week), use anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . Store these stock solutions at -20°C or -80°C.

  • Use with Caution: Aprotic solvents like Acetonitrile (ACN) are suitable for short-term use but should be anhydrous.

  • Avoid for Storage: Avoid long-term storage in protic solvents like methanol, ethanol, or especially water/buffers. These solvents can directly participate in the hydrolysis of the carbamate group. If you must use aqueous buffers for an experiment, prepare the solution fresh from a DMSO stock immediately before use.

Experimental Protocols

Protocol 1: Recommended Stability Assessment via HPLC-UV

This protocol provides a general method for assessing the purity of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the compound in anhydrous acetonitrile (ACN). From this, prepare a working standard of ~50 µg/mL in the mobile phase.

  • Sample Preparation: Prepare a sample solution at the same concentration as the working standard.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 235 nm (thiophene chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Determine the purity of the sample by calculating the peak area percentage of the main peak relative to the total area of all peaks.

    • Purity % = (Area of Main Peak / Total Area of All Peaks) * 100

Protocol 2: Forced Degradation Study Workflow

This study is designed to purposefully degrade the compound to identify potential degradation products, as outlined in the troubleshooting workflow.[16][17][18]

  • Prepare Solutions: Create five separate solutions of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to one solution. Heat at 60°C for 4-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to another solution. Keep at room temperature for 2-4 hours.

    • Oxidation: Add 3% Hydrogen Peroxide (H₂O₂) to a third solution. Keep at room temperature for 8-12 hours.[15]

    • Thermal: Place a solid sample of the compound in a 70°C oven for 24 hours, then dissolve for analysis.

    • Photolytic: Expose a solution to a photostability chamber (ICH Q1B conditions) for 24 hours.

  • Neutralization and Analysis: Before injection, neutralize the acidic and basic samples. Analyze all samples by the HPLC method described in Protocol 1 .

  • Interpretation: Compare the chromatograms from the stressed samples to the chromatogram of your degraded stored sample. A match in retention time provides strong evidence for the degradation pathway responsible for the impurity.

References

  • Mazari, S. A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of Environmental Chemical Engineering.
  • Wikipedia. (n.d.). Thiophene. Available at: [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.
  • ResearchGate. (2016). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Available at: [Link]

  • Royal Society of Chemistry. (2018). Hydrolysis of a carbamate triggered by coordination of metal ions. Dalton Transactions. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives. PubMed. Available at: [Link]

  • PubChem. (n.d.). 4-{2-[(Thiophene-2-carbonyl)-amino]-ethylamino}-piperidine-1-carboxylic acid ethyl ester. Available at: [Link]

  • ResearchGate. (2017). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms. Available at: [Link]

  • Cognizance Journal of Multidisciplinary Studies. (2024). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2017). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • PubMed. (2012). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Available at: [Link]

  • ResearchGate. (2023). Thiophene-containing compounds with antimicrobial activity. Available at: [Link]

  • Chemwin. (n.d.). Precautions for storing piperazine make your storage safer and more reliable. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. PubMed Central. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • ResearchGate. (2019). Mechanism of base-induced hydrolysis of carbamates 2–5. Available at: [Link]

  • YouTube. (2022). How to Conduct Forced Degradation Study for Drug Product as per ANVISA? Available at: [Link]

  • National Center for Biotechnology Information. (2013). Investigation of various N-heterocyclic substituted piperazine versions. PubMed Central. Available at: [Link]

  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules. Available at: [Link]

  • MDPI. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules. Available at: [Link]

  • YouTube. (2020). Hydrolysis of carboxylic and carbonic acid derivatives. Available at: [Link]

  • Novachem. (2024). Piperazine citrate - Safety Data Sheet. Available at: [Link]

  • National Center for Biotechnology Information. (2010). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PubMed Central. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Validation of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate Purity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an in-depth comparison of analytical methods for the validation of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate purity, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present comparative data to aid in the establishment of a robust purity testing strategy in your laboratory.

The piperazine ring is a prevalent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1] The subject of our focus, Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate, possesses a chiral center at the 3-position of the piperazine ring, necessitating careful consideration of not only chemical purity but also enantiomeric purity. The thiophene moiety introduces a UV chromophore, which is advantageous for certain analytical techniques.

This guide will explore and compare four key analytical methodologies for assessing the purity of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate:

  • High-Performance Liquid Chromatography (HPLC) for the separation and quantification of non-volatile impurities.

  • Gas Chromatography (GC) for the analysis of volatile impurities and residual solvents.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC) for the critical separation and quantification of enantiomeric impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) as a primary ratio method for purity determination without the need for a specific reference standard of the analyte.

Each method will be discussed in the context of its principles, advantages, limitations, and practical implementation, adhering to the validation guidelines set forth by the International Council for Harmonisation (ICH) Q2(R1) to ensure the suitability of the analytical procedure for its intended purpose.[2]

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific purity attribute being assessed. A multi-faceted approach is often necessary to gain a comprehensive understanding of a compound's purity profile.

Analytical Technique Primary Application Principle Key Advantages Potential Limitations
HPLC-UV Quantification of non-volatile organic impurities and assay.Differential partitioning of analytes between a stationary and mobile phase.High resolution, sensitivity for UV-active compounds, well-established and versatile.May require derivatization for compounds lacking a chromophore; potential for co-elution.
GC-FID/MS Quantification of volatile organic impurities and residual solvents.Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.High sensitivity for volatile compounds, excellent for residual solvent analysis.Not suitable for non-volatile or thermally labile compounds.
Chiral HPLC Quantification of enantiomeric purity.Enantioselective interactions with a chiral stationary phase (CSP).Direct separation of enantiomers, crucial for stereoisomeric purity determination.CSP selection can be empirical and costly; method development can be complex.
qNMR Absolute purity determination and quantification of impurities.Signal intensity is directly proportional to the number of nuclei.Primary method, no need for identical reference standard, provides structural information.Lower sensitivity compared to chromatographic methods, requires expensive instrumentation.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolving power and sensitivity, particularly for compounds with a UV chromophore like Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate.[3] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from its process-related impurities and degradation products.

Causality in Experimental Choices for HPLC Method Development

The goal is to achieve a robust separation with good peak shape and resolution. For a substituted piperazine derivative, a C18 column is a versatile starting point for reversed-phase chromatography.[1] The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve the desired retention and selectivity. The pH of the aqueous phase is critical for controlling the ionization state of the basic piperazine nitrogen, which significantly impacts retention and peak shape. A slightly acidic to neutral pH is often a good starting point.

Experimental Protocol: RP-HPLC for Purity of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate

This protocol is a proposed starting point and must be validated according to ICH guidelines.[4]

1. Instrumentation and Columns:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1 mg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm (based on the thiophene chromophore).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Linear gradient to 10% A, 90% B

    • 30-35 min: Hold at 10% A, 90% B

    • 35.1-40 min: Return to 95% A, 5% B (re-equilibration).

4. Validation Parameters (as per ICH Q2(R1)):

  • Specificity: Analyze blank, placebo (if applicable), and spiked samples to demonstrate that the method is able to assess the analyte unequivocally in the presence of components which may be expected to be present.

  • Linearity: Prepare a series of solutions of the analyte and potential impurities at different concentrations (e.g., 50-150% of the expected concentration). Plot peak area versus concentration and determine the correlation coefficient (r² > 0.99).

  • Accuracy: Perform recovery studies by spiking a known amount of analyte and impurities into a blank matrix.

  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (ACN:Water) A->B C Inject Sample B->C D Gradient Elution (C18 Column) C->D E UV Detection (240 nm) D->E F Integrate Peaks E->F G Calculate Purity (% Area Normalization) F->G H Validate Method (ICH Q2(R1)) G->H

Caption: HPLC Purity Validation Workflow.

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

Gas chromatography is the preferred method for the analysis of volatile organic compounds, making it ideal for detecting residual solvents from the synthesis and purification processes.[5] A flame ionization detector (FID) provides excellent sensitivity for hydrocarbons, while a mass spectrometer (MS) can be used for identification of unknown volatile impurities.

Causality in Experimental Choices for GC Method Development

The choice of a GC column is critical for achieving good separation of volatile analytes. A mid-polarity column, such as one with a (50%-phenyl)-methylpolysiloxane stationary phase, is often a good starting point for a broad range of solvents.[2] The oven temperature program is optimized to ensure separation of early eluting, highly volatile solvents, as well as later eluting, less volatile impurities. Headspace sampling is commonly employed for residual solvent analysis to introduce only the volatile components into the GC system, thus protecting the column from non-volatile sample matrix components.

Experimental Protocol: GC-FID for Residual Solvents

This protocol is adapted from a validated method for similar piperazine derivatives and should be validated for the specific application.[5]

1. Instrumentation and Columns:

  • Gas chromatograph with a Flame Ionization Detector (FID) and headspace autosampler.

  • Column: DB-17 (or equivalent), 30 m x 0.53 mm I.D., 1.0 µm film thickness.

2. Reagents and Solutions:

  • Diluent: Dimethyl sulfoxide (DMSO).

  • Sample Preparation: Accurately weigh and dissolve approximately 100 mg of the sample in 5 mL of DMSO in a headspace vial.

3. Chromatographic Conditions:

  • Carrier Gas: Helium at a flow rate of 2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 10 min.

    • Ramp: 35 °C/min to 260 °C.

    • Hold at 260 °C for 2 min.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 30 min.

    • Injection Volume: 1.0 mL.

4. Validation Parameters:

  • The validation would follow similar principles to the HPLC method, focusing on specificity for common process solvents, linearity, accuracy, precision, and LOD/LOQ for each solvent.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in DMSO in Headspace Vial A->B C Equilibrate Vial B->C D Inject Headspace C->D E GC Separation (DB-17 Column) D->E F FID Detection E->F G Identify & Quantify Solvent Peaks F->G H Compare to Limits (ICH Q3C) G->H

Caption: GC Residual Solvent Analysis Workflow.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

Due to the presence of a stereocenter at the 3-position of the piperazine ring, it is imperative to control the enantiomeric purity of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common and effective technique for separating enantiomers.[6] Polysaccharide-based CSPs are widely used due to their broad applicability.[7][8]

Causality in Experimental Choices for Chiral HPLC Method Development

The selection of the appropriate CSP is often empirical. A screening of several polysaccharide-based columns (e.g., cellulose or amylose derivatives) with different mobile phases (normal-phase or reversed-phase) is typically performed to find a suitable separation. Normal-phase chromatography (e.g., hexane/alcohol mixtures) often provides better selectivity for chiral separations. The choice of the alcohol modifier (e.g., isopropanol, ethanol) and its concentration can significantly impact the resolution of the enantiomers.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol is a starting point based on common practices for separating chiral amines and should be optimized and validated.

1. Instrumentation and Columns:

  • HPLC system with a UV or DAD detector.

  • Column: Chiralpak AD-H (or equivalent amylose-based CSP), 250 mm x 4.6 mm, 5 µm particle size.

2. Reagents and Solutions:

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Diluent: Mobile Phase.

  • Sample Preparation: Dissolve the sample in the diluent to a concentration of approximately 0.5 mg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

4. Validation Parameters:

  • Specificity: Demonstrate baseline separation of the two enantiomers.

  • Linearity and Range: Establish for the undesired enantiomer over a range from the reporting threshold to at least 120% of the specification limit.

  • Accuracy: Perform recovery studies for the undesired enantiomer.

  • Precision: Assess repeatability and intermediate precision for the quantification of the minor enantiomer.

  • LOQ: Determine the lowest concentration of the undesired enantiomer that can be reliably quantified.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance without the need for a reference standard of the analyte itself.[9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Causality in Experimental Choices for qNMR

The selection of a suitable internal standard is crucial for accurate qNMR. The standard should be stable, have a simple NMR spectrum with at least one signal that is well-resolved from the analyte signals, and be of high, certified purity. The choice of deuterated solvent is also important to ensure both the analyte and the internal standard are fully soluble. For accurate quantification, it is essential to ensure complete relaxation of the protons being integrated, which may require a longer relaxation delay in the NMR pulse sequence.

Experimental Protocol: ¹H-qNMR for Purity Assay

1. Instrumentation and Reagents:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • Certified Internal Standard (e.g., maleic acid, dimethyl sulfone).

  • Deuterated Solvent (e.g., DMSO-d₆, CDCl₃).

2. Sample Preparation:

  • Accurately weigh a specific amount of the Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., sufficient number of scans for good signal-to-noise, and a relaxation delay of at least 5 times the longest T₁ of the protons being integrated).

4. Data Processing and Calculation:

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

qNMR_Logic cluster_principle Fundamental Principle cluster_inputs Required Inputs cluster_output Result A Signal Intensity ∝ Number of Nuclei B Accurate Mass of Analyte C Accurate Mass & Purity of Internal Standard D Integrated ¹H NMR Spectrum E Molecular Weights & Proton Counts F Absolute Purity of Analyte B->F Purity Calculation Formula C->F Purity Calculation Formula D->F Purity Calculation Formula E->F Purity Calculation Formula

Caption: Logical Relationship in qNMR Purity Determination.

Conclusion

The validation of the purity of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate requires a comprehensive analytical strategy that addresses potential organic impurities, residual solvents, and enantiomeric purity. No single method is sufficient to provide a complete purity profile. A combination of HPLC for non-volatile impurities, GC for volatile impurities and residual solvents, and chiral HPLC for enantiomeric purity provides a robust and reliable approach. Furthermore, qNMR can serve as a powerful orthogonal technique for absolute purity determination. The specific methods and acceptance criteria should be defined and validated in accordance with the intended use of the material and relevant regulatory guidelines to ensure the quality and safety of the final pharmaceutical product.

References

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • Logoyda, L., Kondratova, Y., Korobko, D., & Berdecnikova, A. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 11(10), 4343-4349.
  • Raj, S., Kumari, K. S., & Bhaskar, B. V. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry An Indian Journal, 10(7), 453-457.
  • Buszewski, B., Gadzała-Kopciuch, R., Kaliszan, R., Markuszewski, M., Matyska, M., & Pesek, J. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Saeed, U. I., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • Reddy, B. S., Reddy, K. R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 433-439.
  • Mskhiladze, A., Khatiashvili, T., Chankvetadze, L., Farkas, T., & Chankvetadze, B. (2014). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Chirality, 26(6), 299-307.
  • Arshad, S., Mahmood, T., Asiri, A. M., & Ayub, K. (2015). Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 64(4), 289-295.
  • Zhao, H., Ababat, M., Leeman, K., & Tucker, J. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406.
  • Daicel Chiral Technologies. (2012). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. Retrieved from [Link]

  • Dalal, S. N., Rashid, M. J., & Amin, M. S. (2019). Development of a simple RP-HPLC method for the determination of EDTA residue in pharmaceutical clean-in-place (CIP). Journal of Analytical & Pharmaceutical Research, 8(4), 133-137.
  • Reddy, B. S., Reddy, K. R., & Reddy, P. R. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry An Indian Journal, 10(7), 453-457.
  • Soininen, P. (2007).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Mskhiladze, A., Khatiashvili, T., Chankvetadze, L., Farkas, T., & Chankvetadze, B. (2014). Enantioseparation of Chiral Antimycotic Drugs by HPLC with Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases with Emphasis on Enantiomer Elution Order.
  • Wenzel, M., Kaden, D., & Fischer, S. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1569.
  • Kartozia, I., Gündisch, D., & Scriba, G. K. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of pharmaceutical and biomedical analysis, 27(3-4), 457–465.

Sources

A Roadmap for Unveiling the CNS Potential of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the drug discovery researcher, the emergence of novel chemical entities is a moment of profound potential. Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate stands as one such molecule, elegantly combining two "privileged scaffolds" in medicinal chemistry: the thiophene ring and the piperazine moiety. This guide provides a strategic framework for elucidating its biological activity, proposing a direct, data-driven comparison against established drugs in the central nervous system (CNS) therapeutic area.

The rationale for focusing on CNS activity is compelling. Thiophene is a core component of numerous FDA-approved drugs targeting neurological and psychiatric disorders, including the antipsychotic Olanzapine and the anticonvulsant Tiagabine. Its bioisosteric relationship with the phenyl ring allows it to modulate physicochemical properties and enhance drug-receptor interactions.[1] Similarly, the piperazine scaffold is a cornerstone of CNS drug design, found in widely used antipsychotics like Aripiprazole, antidepressants such as Vortioxetine, and anxiolytics.[2][3][4] The combination of these two motifs in Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate strongly suggests a high probability of interaction with key neurotransmitter systems, particularly dopaminergic and serotonergic pathways that are central to the etiology and treatment of psychiatric disorders.

This guide, therefore, is not a retrospective analysis but a prospective experimental plan. It is designed for researchers poised to investigate this compound, providing the scientific logic, detailed protocols, and comparative framework necessary to define its pharmacological profile and therapeutic potential. We will benchmark this novel compound against three pillars of CNS pharmacotherapy: Olanzapine, Aripiprazole, and Vortioxetine, each chosen for its distinct yet relevant mechanism of action.

Section 1: The Comparator Drugs - Benchmarks for Activity

An objective comparison requires well-defined benchmarks. The selected drugs represent key mechanisms within the antipsychotic and antidepressant space, providing a spectrum against which to measure the activity of our target compound.

1.1 Olanzapine: The Broad-Spectrum Antagonist

  • Mechanism of Action: Olanzapine is an atypical antipsychotic with a complex pharmacology. Its efficacy is primarily attributed to its potent antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors.[1][2][5][6] It also exhibits significant affinity for a range of other receptors, including histaminic, muscarinic, and adrenergic receptors, which contributes to its therapeutic effects and its side-effect profile, notably metabolic disturbances.[1]

  • Rationale for Comparison: Olanzapine serves as a classic example of a multi-receptor antagonist. Comparing our test compound to Olanzapine will help determine if it shares this broad-spectrum antagonistic profile, a hallmark of many effective second-generation antipsychotics.

1.2 Aripiprazole: The Dopamine System Stabilizer

  • Mechanism of Action: Aripiprazole possesses a unique mechanism as a dopamine D2 receptor partial agonist.[7][8][9][10][11] This allows it to act as a "dopamine stabilizer"—it reduces dopaminergic neurotransmission in hyperactive states (acting as a functional antagonist) and increases it in hypoactive states (acting as a functional agonist). It is also a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A receptors.[7][11]

  • Rationale for Comparison: Aripiprazole provides a benchmark for partial agonism. Determining whether Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate exhibits partial agonism at D2 receptors is critical, as this mechanism is associated with a lower incidence of extrapyramidal side effects compared to full antagonists.[7]

1.3 Vortioxetine: The Multi-Modal Antidepressant

  • Mechanism of Action: Vortioxetine is classified as a serotonin modulator and stimulator.[3] Its primary action is the inhibition of the serotonin transporter (SERT), but it also acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors.[3][12][13][14] This multi-modal activity is believed to contribute to its efficacy in treating not only mood but also cognitive symptoms of depression.[14]

  • Rationale for Comparison: Vortioxetine is a sophisticated benchmark for serotonergic activity. A comparison will reveal if the test compound has a significant impact on the serotonin system, potentially indicating antidepressant or anxiolytic potential. Its high affinity for the 5-HT1A receptor is a key point of comparison.[12]

Section 2: The Experimental Blueprint - From Binding to Behavior

To build a robust comparative profile, a tiered experimental approach is essential. This section details the core assays required to move from initial target identification to functional and in vivo validation.

2.1 Tier 1: In Vitro Receptor Affinity Profiling

The foundational step is to determine if and how strongly the test compound binds to the primary CNS targets implicated by its chemical structure. Radioligand binding assays are the gold standard for quantifying this affinity (expressed as the inhibition constant, Ki).

Experimental Protocol: Radioligand Receptor Binding Assays

This protocol outlines the general procedure. Specific radioligands, competitors, and membrane preparations will vary by target.

  • Membrane Preparation:

    • Utilize commercially available cell lines stably expressing the human recombinant receptor of interest (e.g., Dopamine D2, Serotonin 5-HT1A, Serotonin 5-HT2A) or prepare membranes from rodent brain tissue (e.g., rat striatum for D2, rat hippocampus or cortex for 5-HT receptors).

    • Homogenize cells or tissue in an ice-cold buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Execution:

    • In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A), and varying concentrations of the test compound or a known competitor (for defining non-specific binding).[15][16][17][18][19]

    • Incubate the plates to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

    • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold buffer to reduce non-specific binding.

  • Data Acquisition and Analysis:

    • Allow the filter mats to dry, then add scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 (concentration inhibiting 50% of specific binding) using non-linear regression analysis.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Comparative Receptor Affinity Profile

The results should be summarized in a clear, comparative table.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT1A (Ki, nM)Serotonin 5-HT2A (Ki, nM)
Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate TBDTBDTBD
OlanzapineReportedReportedReported
AripiprazoleReportedReportedReported
VortioxetineReportedReportedReported
TBD: To Be Determined. Reported values will be sourced from literature for established drugs.

2.2 Tier 2: In Vitro Functional Activity Assessment

High affinity does not describe function. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. A functional assay is required to determine the compound's efficacy. Since D2 and 5-HT1A receptors are Gi/o-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture and Plating:

    • Use a cell line stably co-expressing the receptor of interest (e.g., Dopamine D2) and a cAMP biosensor system (e.g., GloSensor™).[20][21]

    • Plate the cells in a 384-well plate and incubate to allow for adherence.

  • Assay Execution (Antagonist Mode):

    • Pre-treat the cells with various concentrations of the test compound or a known antagonist (e.g., Haloperidol for D2).

    • Stimulate the cells with a known agonist (e.g., Dopamine) at a concentration that elicits a submaximal response (EC80). This stimulation will decrease cAMP levels.

    • An effective antagonist will block the agonist's effect, restoring cAMP levels.

  • Assay Execution (Agonist Mode):

    • To measure agonism, first stimulate the adenylyl cyclase with forskolin to raise basal cAMP levels.

    • Add varying concentrations of the test compound. An agonist or partial agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP levels.

  • Data Acquisition and Analysis:

    • Measure the signal from the cAMP biosensor (e.g., luminescence) using a plate reader.

    • For antagonist activity, calculate the IC50. For agonist activity, calculate the EC50 (concentration for 50% of maximal effect) and the Emax (maximal effect relative to a full agonist).

Data Presentation: Comparative Functional Activity

CompoundD2 Receptor ActivityD2 EC50 (nM)D2 Emax (%)
Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate TBDTBDTBD
Aripiprazole (Partial Agonist)ReportedReportedReported
Olanzapine (Antagonist)ReportedNANA
TBD: To Be Determined. NA: Not Applicable.

2.3 Tier 3: In Vivo Behavioral Models

In vitro activity must translate to a physiological effect. In vivo models are crucial for assessing the potential therapeutic utility of a compound. Based on the in vitro profile, a relevant model should be chosen.

Scenario A: If the compound shows D2/5-HT2A antagonism (Antipsychotic-like profile)

Experimental Protocol: Conditioned Avoidance Response (CAR) Test

The CAR test is a classic predictive model for antipsychotic activity.[22][23][24] Antipsychotics selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.[22][25]

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock.[23][26]

  • Training:

    • Place a rat in one compartment.

    • Present a conditioned stimulus (CS), such as a light or tone, for a set period (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS, it is recorded as an "avoidance response," and the trial ends.

    • If the rat does not move, an unconditioned stimulus (US), a mild footshock, is delivered through the grid floor.

    • When the rat moves to the other compartment, both the CS and US are terminated. This is recorded as an "escape response."

    • Repeat for multiple trials until a stable baseline of avoidance is achieved.

  • Testing:

    • Administer the test compound, a vehicle control, or a positive control (e.g., Olanzapine) to the trained rats.

    • After an appropriate pre-treatment time, place the rats back in the shuttle box and run the test session.

  • Data Analysis: Record the number of avoidance responses, escape responses, and escape failures. A compound with antipsychotic potential will significantly decrease avoidance responses without significantly increasing escape failures.

Scenario B: If the compound shows significant serotonergic activity (Antidepressant-like profile)

Experimental Protocol: Forced Swim Test (FST)

The FST is a widely used screening tool for antidepressant efficacy.[27][28][29][30] The test is based on the observation that animals administered antidepressants will struggle for longer before adopting an immobile posture.[27][29]

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the rat cannot touch the bottom.[28][31]

  • Procedure (for rats):

    • Day 1 (Pre-test): Place the rat in the cylinder for a 15-minute session to induce a baseline level of immobility.[28]

    • Day 2 (Test): Administer the test compound, vehicle, or a positive control (e.g., Vortioxetine). After the pre-treatment period, place the rat back in the water for a 5-minute test session.

    • Record the duration of immobility during the test session. Immobility is defined as the lack of motion other than small movements necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the different treatment groups. A significant reduction in immobility time suggests an antidepressant-like effect.

Section 3: Visualizing the Workflow and Hypothesized Mechanisms

Diagrams provide a clear, at-a-glance understanding of complex processes.

G cluster_0 Tier 1: In Vitro Affinity cluster_1 Tier 2: In Vitro Function cluster_2 Tier 3: In Vivo Efficacy a Compound Synthesis & Solubilization b Radioligand Binding Assays (D2, 5-HT1A, 5-HT2A) a->b c Determine Ki Values b->c d cAMP Functional Assay c->d High Affinity Candidates e Determine Agonist/Antagonist Profile (EC50, Emax) d->e f Antipsychotic-like Profile? (D2/5-HT2A Antagonism) e->f g Antidepressant-like Profile? (Serotonergic Activity) e->g h Conditioned Avoidance Response (CAR) Test f->h i Forced Swim Test (FST) g->i

Caption: Experimental workflow for characterizing a novel CNS compound.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine (DA) D2R D2 Receptor DA->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP Production AC->cAMP Effect Cellular Effect cAMP->Effect TestCmpd Test Compound (Hypothetical Antagonist) TestCmpd->D2R Blocks

Caption: Hypothesized antagonistic action at a Gi/o-coupled D2 receptor.

Conclusion: A Path to Discovery

Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate represents a compelling starting point for the development of a novel CNS therapeutic. Its hybrid structure leverages two of medicinal chemistry's most successful scaffolds, pointing toward a high likelihood of activity at dopamine and serotonin receptors. However, without empirical data, this remains a well-founded hypothesis.

The comparative framework and experimental protocols laid out in this guide provide a rigorous and scientifically sound pathway to transform speculation into evidence. By systematically assessing the compound's affinity, functionality, and in vivo effects against well-characterized drugs like Olanzapine, Aripiprazole, and Vortioxetine, researchers can accurately place its biological activity within the known landscape of CNS pharmacology. This structured approach is fundamental to expediting the journey from a promising molecule to a potential therapeutic breakthrough.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4585, Olanzapine. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 20). Olanzapine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Cornish, D., & Dukart, J. (2021). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. Frontiers in Psychiatry, 12, 635948. Retrieved from [Link]

  • Synapse. (2024). What is the mechanism of Olanzapine? Patsnap. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 15). Vortioxetine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • De Filippis, S., et al. (2021). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. Frontiers in Psychiatry, 12, 626242. Retrieved from [Link]

  • Cleveland Clinic. (2023). Olanzapine (Zyprexa): Uses & Side Effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Pellón, R., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Acta Pharmacologica Sinica, 35(3), 439–448. Retrieved from [Link]

  • NSW Department of Primary Industries. (2020). Animal Research Review Panel Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

  • van de Witte, S. V., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 18(2-3), 115-131. Retrieved from [Link]

  • Takeda. (n.d.). Mechanism of Action (MOA). TRINTELLIX (vortioxetine). Retrieved from [Link]

  • Wikipedia contributors. (2023, December 29). Conditioned avoidance response test. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Castañé, A., et al. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (97), 52587. Retrieved from [Link]

  • GenScript. (n.d.). Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. Retrieved from [Link]

  • Moore, N. A., et al. (2014). Vortioxetine (Brintellix): A New Serotonergic Antidepressant. P & T : a peer-reviewed journal for formulary management, 39(12), 846–850. Retrieved from [Link]

  • Watson, J. B., et al. (2020). Active Avoidance protocol. Protocols.io. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 22). Aripiprazole. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Psych Scene Hub. (2017). A Focus on Vortioxetine - Mechanism of Action and Efficacy. Retrieved from [Link]

  • University of Florida IACUC. (n.d.). Forced Swim Test v.3. Retrieved from [Link]

  • Li, M., et al. (2010). Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus. Psychopharmacology, 212(2), 163–174. Retrieved from [Link]

  • GoodRx. (2024). How Does Abilify Work? All About Abilify's Mechanism of Action. Retrieved from [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. Retrieved from [Link]

  • Wadenberg, M. L. (2010). Conditioned Avoidance Response in the Development of New Antipsychotics.
  • Schmid, C. L., et al. (2023). Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. bioRxiv. Retrieved from [Link]

  • Ciana, P., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of Pharmacological and Toxicological Methods, 66(2), 153-159. Retrieved from [Link]

  • Sosef, M. (2023). Determining The Cryo-EM Structure Of The 5-HT2A Receptor With Serotonin Bound. Domainex. Retrieved from [Link]

  • Hübner, H., & Gmeiner, P. (2014). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Dissertation, Friedrich-Alexander-Universität Erlangen-Nürnberg.
  • Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Understanding Animal Research. (2020). Factsheet on the forced swim test. Retrieved from [Link]

  • Panlab. (n.d.). Active avoidance test. Retrieved from [Link]

  • De Filippis, S., et al. (2021). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism.
  • Parravicini, C., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Journal of Pharmacological and Toxicological Methods, 66(2), 153-159.
  • de Kloet, E. R., & Der-Avakian, A. (2015). Using the rat forced swim test to assess antidepressant-like activity in rodents. Methods in Molecular Biology, 1281, 245-255.
  • Schaller, D., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7622.
  • Bank, R. P. D., et al. (2024). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT2A Receptor Ligand. Molecules, 29(5), 1081.
  • Polter, A. M., & Li, X. (2010). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. In The Serotonin Receptors (pp. 135-154). Humana Press.
  • D'Agostino, A., et al. (2021). Vortioxetine in major depressive disorder: from mechanisms of action to clinical studies. An updated review. Journal of Clinical Medicine, 10(25), 5985.
  • Synapse. (2024). What is the mechanism of Aripiprazole? Patsnap. Retrieved from [Link]

  • Wallach, J., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking.

Sources

A Researcher's Guide to In Vitro-In Vivo Correlation (IVIVC) for Thiophene-Piperazine CNS Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiophene-piperazine scaffold is a privileged structure in medicinal chemistry, recognized for its versatility and presence in numerous FDA-approved drugs.[1] Its unique physicochemical properties, often serving as a bio-isosteric replacement for phenyl rings, enhance metabolic stability and receptor binding affinity.[1] This has led to the development of thiophene-piperazine derivatives with a wide range of biological activities, including promising applications in oncology, inflammation, and central nervous system (CNS) disorders.[2][3]

For CNS drug candidates, particularly those targeting psychiatric disorders like schizophrenia, the path from bench to clinic is fraught with challenges. A critical hurdle is establishing a predictive relationship between early-stage laboratory findings and clinical efficacy. This guide provides a comprehensive framework for the cross-validation of in vitro and in vivo models, focusing on a hypothetical thiophene-piperazine compound, "TPC-2026," designed as a potential antipsychotic. Our goal is to bridge the translational gap by establishing a robust In Vitro-In Vivo Correlation (IVIVC), a strategic tool that links the mechanistic potency of a compound at its molecular target with its functional efficacy in a preclinical behavioral model.[4][5] This process is essential for de-risking development, guiding lead optimization, and ensuring that only the most promising candidates advance.

Section 1: The Candidate Profile: TPC-2026

To illustrate the cross-validation process, we will use a hypothetical candidate, TPC-2026 . This novel thiophene-piperazine derivative has been designed based on a pharmacophore model to act as a potent antagonist at two key G-protein coupled receptors (GPCRs) implicated in the pathophysiology of psychosis: the Dopamine D2 receptor (D2R) and the Serotonin 5-HT2A receptor (5-HT2AR) .[6][7] The rationale is that D2R antagonism is crucial for mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions, while 5-HT2AR antagonism may help alleviate negative symptoms and reduce the extrapyramidal side effects associated with pure D2R blockade.[6][7][8]

Section 2: The In Vitro Characterization Cascade

The initial step is to build a comprehensive in vitro profile of TPC-2026 to confirm its intended activity and assess its basic safety profile. This is a hierarchical process, moving from simple binding to functional cellular responses.

Primary Screening: Target Engagement and Affinity

The first question is fundamental: Does TPC-2026 bind to its intended targets? A radioligand binding assay is the gold standard for quantifying the affinity (expressed as the inhibition constant, Kᵢ) of a compound for a specific receptor.

  • Membrane Preparation: Utilize commercially available cell membranes prepared from CHO-K1 or HEK293 cells stably overexpressing either human D2R or 5-HT2AR.

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-Spiperone for D2R, [³H]-Ketanserin for 5-HT2AR) at a concentration near its Kₔ, and a range of concentrations of TPC-2026 (e.g., 0.1 nM to 100 µM).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Quantification: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the log concentration of TPC-2026. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of TPC-2026 that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

  • Senior Scientist Insight: The choice of radioligand is critical. It must be specific for the receptor of interest and have well-characterized binding kinetics. Including a known competitor (e.g., Haloperidol for D2R) as a positive control is essential for validating each assay run.

Functional Activity Profiling: Elucidating the Mechanism

Binding does not equal function. TPC-2026 could be an agonist (activator), antagonist (blocker), or inverse agonist (reduces basal activity). Functional assays are required to determine the compound's true pharmacological nature.

This assay measures the first step in G-protein activation. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit. We use a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to trap this active state.[9][10]

  • Assay Buffer: Prepare an assay buffer containing GDP (typically 10-30 µM) to ensure G-proteins are in their inactive state at baseline.

  • Reaction Setup: In a 96-well plate, combine the D2R or 5-HT2AR expressing membranes, [³⁵S]GTPγS, and the test compounds.

    • To test for antagonism: Add a fixed, sub-maximal concentration (EC₈₀) of a known agonist (e.g., Quinpirole for D2R, Serotonin for 5-HT2AR) to all wells, along with a concentration range of TPC-2026.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination & Detection: Terminate the reaction and separate bound from free [³⁵S]GTPγS via rapid filtration, followed by scintillation counting.[11]

  • Data Analysis: For antagonism, plot the % inhibition of the agonist response versus the log concentration of TPC-2026 to determine the IC₅₀.

This assay measures a downstream second messenger. D2 receptors are typically Gᵢ-coupled, meaning their activation inhibits adenylyl cyclase and decreases cellular cAMP levels.[12] 5-HT2A receptors are Gᵩ-coupled, but can be assayed via alternative pathways or promiscuous coupling in engineered cell lines. For D2R:

  • Cell Plating: Plate CHO-K1 cells expressing the human D2R in a 96-well plate and grow overnight.

  • Assay Setup: Treat the cells with Forskolin (an adenylyl cyclase activator) to raise basal cAMP levels.

  • Antagonist Mode: Add a fixed concentration of a D2R agonist (e.g., Quinpirole) to suppress the Forskolin-induced cAMP production, along with a concentration range of TPC-2026.

  • Incubation: Incubate at 37°C for 30 minutes.[13]

  • Lysis & Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[14][15] These kits typically use a labeled cAMP that competes with the cellular cAMP for a specific antibody.

  • Data Analysis: The antagonist, TPC-2026, will reverse the agonist's suppression of cAMP. Plot the cAMP levels against the log concentration of TPC-2026 to calculate the IC₅₀.

  • Senior Scientist Insight: Running these functional assays in both agonist and antagonist mode is crucial. A true neutral antagonist will have no effect on its own but will block the agonist's effect. An inverse agonist will have the opposite effect of an agonist, even in the absence of one. This distinction can have significant implications for in vivo outcomes.

Early Safety Assessment: In Vitro Cytotoxicity

Before advancing to animal studies, a basic assessment of cytotoxicity is mandatory to ensure that the observed efficacy is not merely a result of cellular toxicity.

The XTT assay is a colorimetric method that measures the metabolic activity of living cells.[16] Mitochondrial dehydrogenases in viable cells reduce the XTT tetrazolium salt to a soluble orange formazan product.[17]

  • Cell Plating: Seed a relevant cell line (e.g., SH-SY5Y neuroblastoma cells, to model neurons) in a 96-well plate and allow them to adhere overnight.[18]

  • Compound Treatment: Treat the cells with a range of concentrations of TPC-2026 (e.g., 0.1 µM to 200 µM) for 24-48 hours.

  • Reagent Addition: Add the XTT reagent, mixed with an electron coupling agent, to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the color to develop.

  • Measurement: Read the absorbance of the orange formazan product at 450-490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control. The CC₅₀ (concentration causing 50% cytotoxicity) can then be determined.

In Vitro Workflow Diagram

In_Vitro_Workflow cluster_0 In Vitro Characterization of TPC-2026 cluster_1 Primary Screening cluster_2 Functional Mechanism cluster_3 Early Safety Candidate Thiophene-Piperazine Candidate (TPC-2026) Binding_D2 D2R Radioligand Binding Assay Candidate->Binding_D2 Binding_5HT2A 5-HT2AR Radioligand Binding Assay Candidate->Binding_5HT2A Cyto_Assay XTT Cytotoxicity Assay (SH-SY5Y) Candidate->Cyto_Assay Output_Ki Output: Affinity (Kᵢ) Binding_D2->Output_Ki Binding_5HT2A->Output_Ki GTP_Assay [³⁵S]GTPγS Functional Assay Output_IC50 Output: Potency (IC₅₀) & Modality (Antagonist) GTP_Assay->Output_IC50 cAMP_Assay cAMP Second Messenger Assay cAMP_Assay->Output_IC50 Output_CC50 Output: Cytotoxicity (CC₅₀) Cyto_Assay->Output_CC50 Output_Ki->GTP_Assay Output_Ki->cAMP_Assay

Caption: Workflow for the in vitro characterization of TPC-2026.

Section 3: In Vivo Efficacy Modeling

With a solid in vitro profile, we move to a living system to assess efficacy. The choice of animal model is paramount for translational relevance.

Rationale for Model Selection: Amphetamine-Induced Hyperlocomotion (AIH)

The dopamine hypothesis of schizophrenia posits that hyperactive dopaminergic signaling in the mesolimbic pathway contributes to positive symptoms.[6] Pharmacological models, such as administering a psychostimulant like d-amphetamine, can mimic this state in rodents.[19] Amphetamine increases synaptic dopamine, leading to a quantifiable behavior: hyperlocomotion (increased movement). A compound with D2R antagonist activity is expected to block this effect. This model has high predictive validity, as clinically effective antipsychotics consistently reverse this behavior.[19][20]

  • Animals: Use male C57BL/6J mice, group-housed with a 12-hour light/dark cycle. Allow at least one week of acclimatization before the experiment.

  • Habituation: Place individual mice in open-field activity chambers (e.g., 40x40 cm boxes equipped with infrared beams to track movement) and allow them to habituate for 30-60 minutes.

  • Pre-treatment: Administer TPC-2026 via a relevant route (e.g., intraperitoneal, IP, or oral gavage, PO) at various doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) or vehicle. The pre-treatment time depends on the compound's pharmacokinetics (typically 30-60 minutes).

  • Psychostimulant Challenge: Administer d-amphetamine (e.g., 2-3 mg/kg, IP) to all animals.

  • Data Acquisition: Immediately return the mice to the activity chambers and record locomotor activity (total distance traveled, beam breaks) for the next 60-90 minutes.

  • Data Analysis: Compare the total distance traveled for each TPC-2026 dose group against the vehicle + amphetamine group. Calculate the dose that produces a 50% reversal of the amphetamine effect (the ED₅₀).

  • Senior Scientist Insight: It is crucial to include a cohort that receives TPC-2026 without the amphetamine challenge. This "basal activity" group ensures that the compound is not simply causing sedation, which could be misinterpreted as a reversal of hyperlocomotion.

Concomitant Pharmacokinetic (PK) Analysis

Efficacy is meaningless without knowing the drug exposure. A satellite group of animals should be dosed in parallel under the exact same conditions for PK analysis.

  • Dosing: Administer TPC-2026 at the same doses used in the behavioral study.

  • Sample Collection: At time points corresponding to the start and end of the behavioral test, collect blood (for plasma) and brain tissue.

  • Analysis: Use LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the concentration of TPC-2026 in both plasma and brain homogenate.

  • Key Parameters: Determine the maximum concentration (Cₘₐₓ) and the area under the curve (AUC) in both compartments. The brain-to-plasma ratio is a key metric for CNS drugs.

In Vivo Workflow Diagram

In_Vivo_Workflow cluster_0 In Vivo Efficacy & PK/PD Modeling cluster_1 Pharmacodynamics (Efficacy) cluster_2 Pharmacokinetics (Exposure) Dosing Dose Mice with TPC-2026 (0.1-10 mg/kg) or Vehicle Habituation Habituate to Open Field Dosing->Habituation Sample Collect Plasma & Brain at Key Timepoints Dosing->Sample Challenge Challenge with d-Amphetamine Habituation->Challenge Record Record Locomotor Activity (90 min) Challenge->Record Output_PD Output: ED₅₀ (Behavioral Potency) Record->Output_PD LCMS Quantify Drug Levels via LC-MS/MS Sample->LCMS Output_PK Output: Cₘₐₓ, AUC (Brain/Plasma Exposure) LCMS->Output_PK

Caption: Parallel workflow for in vivo efficacy and pharmacokinetic studies.

Section 4: The Bridge: Cross-Validation and Data Integration

This is where we connect the dots between the lab bench and the animal model. The goal is to build a quantitative relationship that can predict in vivo performance from in vitro data.

Hypothetical Data Summary

To build a correlation, we first need to summarize the data clearly.

Table 1: In Vitro Profile of TPC-2026

Parameter D2 Receptor 5-HT2A Receptor Cytotoxicity
Binding Affinity (Kᵢ) 1.5 nM 2.8 nM -
Functional Potency (IC₅₀) 3.2 nM (cAMP) 5.1 nM (GTPγS) -
Pharmacological Action Antagonist Antagonist -

| Cytotoxicity (CC₅₀) | - | - | > 100 µM |

Table 2: In Vivo Profile of TPC-2026

Dose (mg/kg) Amphetamine Reversal (%) Brain Conc. at Tₘₐₓ (nM)
0.1 15% 8
0.3 42% 25
1.0 85% 95
3.0 98% 310

| ED₅₀ | ~0.4 mg/kg | ~30 nM |

Building the IVIVC Model

The core of the IVIVC for CNS drugs is to correlate the in vitro potency at the target receptor with the free drug concentration in the brain required to achieve a therapeutic effect in vivo.

  • Target Occupancy Calculation: A simplified model to estimate the percentage of receptors occupied by the drug in the brain is given by the equation:

    • % Occupancy = 100 / (1 + (Kᵢ / [Drug]free, brain))

    • Where Kᵢ is the in vitro binding affinity and [Drug]free, brain is the free (unbound) concentration of TPC-2026 in the brain tissue at the ED₅₀ dose.

  • Correlation Analysis:

    • From our data, the total brain concentration at the ED₅₀ is ~30 nM. Assuming a free fraction of 2% in the brain (a typical value for CNS drugs), the [Drug]free, brain ≈ 0.6 nM.

    • Using the D2R Kᵢ of 1.5 nM, the estimated receptor occupancy at the efficacious dose is:

      • % Occupancy = 100 / (1 + (1.5 nM / 0.6 nM)) ≈ 28%

    • This value is lower than the 60-80% D2R occupancy often cited for clinical efficacy. This discrepancy is a key finding. It could suggest several things:

      • The free fraction is higher than assumed.

      • TPC-2026 has synergistic activity at the 5-HT2A receptor that contributes to the behavioral effect at lower D2R occupancy.

      • The in vivo Kᵢ differs from the in vitro value.

  • Senior Scientist Insight: This is the essence of cross-validation. It's not about getting a perfect match on the first try. It's about using a validated model to ask quantitative questions and generate new, testable hypotheses. The model has successfully integrated in vitro affinity, in vivo exposure, and behavioral efficacy to reveal a deeper pharmacological insight.

IVIVC Logic Diagram

IVIVC_Logic cluster_0 In Vitro Data cluster_1 In Vivo Data cluster_2 IVIVC Model cluster_3 Outcome invitro_potency Receptor Affinity (Kᵢ from Binding Assay) model Target Occupancy Calculation %Occ = 100 / (1 + (Kᵢ / [Drug])) invitro_potency->model invivo_efficacy Behavioral Potency (ED₅₀ from AIH Model) prediction Predicted Brain Occupancy at Efficacious Dose invivo_efficacy->prediction invivo_exposure Brain Exposure at ED₅₀ (Cₘₐₓ from PK Study) invivo_exposure->model model->prediction Correlates

Caption: Logical flow of establishing an In Vitro-In Vivo Correlation.

Conclusion

The cross-validation of in vitro and in vivo models is not a linear checklist but an iterative, hypothesis-driven cycle. By systematically characterizing a compound like TPC-2026—from its fundamental receptor affinity and cellular function to its exposure and behavioral efficacy in a relevant animal model—we can construct a powerful IVIVC framework. This framework does more than just confirm activity; it provides a quantitative, translational bridge that enhances our understanding of a drug's mechanism of action, validates its therapeutic rationale, and builds confidence in its potential for clinical success. For researchers in drug development, mastering this integrated approach is fundamental to navigating the complexities of CNS pharmacology and delivering genuinely effective new medicines.

References

  • Jain, A., & Sharma, S. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Grace, A. A. (2021). Psychosis: The Utility of Ketamine as a Pharmacological Model of Psychotic-like Symptoms in Rodents: A Review of Dosage Regimens. MDPI. Available at: [Link]

  • Kumar, R., & Singh, P. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. In E3S Web of Conferences. Available at: [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

  • Wesołowska, A. (2021). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules. Available at: [Link]

  • Schihada, H., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology. Available at: [Link]

  • DiBerto, J. F., & Roth, B. L. (2022). “Selective” serotonin 5-HT2A receptor antagonists. Pharmacological Research. Available at: [Link]

  • Lestini, G., et al. (2018). A General Framework for Assessing In vitro/In vivo Correlation as a Tool for Maximizing the Benefit‐Risk Ratio of a Treatment Using a Convolution‐Based Modeling Approach. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]

  • Singh, S., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • de Witte, W. E. A., et al. (2018). In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations. British Journal of Pharmacology. Available at: [Link]

  • Wesołowska, A. (2021). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. ResearchGate. Available at: [Link]

  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]

  • Benoit, C. E., et al. (2010). Inhibition of dopamine uptake by D2 antagonists: an in vivo study. Journal of Neurochemistry. Available at: [Link]

  • Wang, L., et al. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • Ascendia Pharma. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Retrieved from: [Link]

  • Nau, F. Jr., et al. (2013). Serotonin 5-HT2A Receptor Activation Blocks TNF-α Mediated Inflammation In Vivo. PLoS ONE. Available at: [Link]

  • Kumar, A., et al. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Li, Z., et al. (2020). Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets. MDPI. Available at: [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate. Available at: [Link]

  • Benoit, C. E., et al. (2010). Inhibition of dopamine uptake by D2 antagonists: An in vivo study. ResearchGate. Available at: [Link]

  • Al-Obaid, A. M., et al. (2022). Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. Molecules. Available at: [Link]

  • ProBio CDMO. (n.d.). GPCR-targeted Assay | GPCRs Bioassay Service. Retrieved from: [Link]

  • Willins, D. L., et al. (1998). Serotonergic antagonist effects on trafficking of serotonin 5-HT2A receptors in vitro and in vivo. Annals of the New York Academy of Sciences. Available at: [Link]

  • Patel, H., & Mehta, D. (2025). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Brain & Behavior Research Foundation. (2017). New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. Retrieved from: [Link]

  • Siew, A. (2018). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. Available at: [Link]

  • Hauser, T. U., et al. (2022). Effects of dopamine D2/3 and opioid receptor antagonism on the trade-off between model-based and model-free behaviour in healthy volunteers. eLife. Available at: [Link]

  • Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from: [Link]

  • Gray, J. A., & Roth, B. L. (2001). Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. ResearchGate. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from: [Link]

  • Liu, Z., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Available at: [Link]

  • Jing, J., et al. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. In Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]

  • Canal, C. E., et al. (2010). A new class of 5-HT2A/5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. Journal of Medicinal Chemistry. Available at: [Link]

  • Vasavda, C., et al. (2022). Measuring G-Protein-Coupled Receptor Signaling via Radio-labeled GTP Binding. JoVE. Available at: [Link]

  • D'Souza, S. S., & DeLuca, P. P. (2016). In vitro-in vivo correlation (IVIVC) development for long-acting injectable drug products based on poly(lactide-co-glycolide). Journal of Controlled Release. Available at: [Link]

Sources

A Head-to-Head Comparison of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate Analogs as Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutics, particularly those targeting the central nervous system.[1] Its inherent structural features, including two basic nitrogen atoms, allow for diverse substitutions that can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties.[2] When coupled with a thiophene moiety—a well-established pharmacophore in numerous FDA-approved drugs—the resulting chemical entity presents a promising framework for potent and selective receptor ligands.[3] This guide provides a detailed head-to-head comparison of analogs of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate, a key building block in this chemical space. Our focus will be on the structure-activity relationships (SAR) that govern their affinity and functional activity at dopamine D2 and D3 receptors, critical targets in the treatment of various neuropsychiatric disorders.

The Core Scaffold: Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate

The parent molecule, Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate, serves as our foundational structure. Its synthesis is a critical first step in the generation of a diverse library of analogs for comparative analysis.

General Synthesis Pathway

A common synthetic route to this and related scaffolds involves a multi-step process, often beginning with the coupling of a substituted piperazine with a thiophene-containing electrophile. The versatility of the piperazine ring allows for a wide range of modifications to be introduced.[4]

reagents Piperazine + 2-Bromothiophene intermediate1 3-(Thiophen-2-yl)piperazine reagents->intermediate1 Coupling Reaction final_product Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate intermediate1->final_product Acylation reagents2 Ethyl Chloroformate reagents2->final_product

Figure 1: Generalized synthetic scheme for the core scaffold.

Comparative Analysis of Analog Performance at Dopamine D2 and D3 Receptors

The primary focus of this guide is the comparative evaluation of analogs at the dopamine D2 and D3 receptors. These receptors are highly homologous, making the development of selective ligands a significant challenge.[5] Selectivity is crucial, as D2 receptor antagonism is associated with antipsychotic effects but also extrapyramidal side effects, while D3 receptor modulation is linked to the cognitive and negative symptoms of schizophrenia and substance abuse disorders.

Structure-Activity Relationship (SAR) Insights

Our analysis will draw upon data from closely related thiophene-piperazine analogs to infer the SAR for modifications to our core scaffold. A key study by Kumar et al. (2021) provides extensive data on N-phenylpiperazine analogs bearing a 4-(thiophen-3-yl)benzamide moiety, which offers valuable insights into the impact of substitutions.[6]

Key Structural Modifications and Their Impact:

  • Substitution on the Piperazine Nitrogen (N1): The ethyl carboxylate group in our parent compound is a key point for modification. Replacing this with larger, more complex moieties can significantly impact affinity and selectivity. For instance, the introduction of a substituted N-phenyl group is a common strategy to enhance potency.[6]

  • Bioisosteric Replacement of the Thiophene Ring: While the thiophene ring is a privileged scaffold, its bioisosteric replacement with other heterocycles, such as thiazole, can fine-tune the electronic and steric properties of the molecule, leading to altered receptor interactions.[6]

  • Substitution on the Thiophene Ring: Although not extensively explored in the direct analogs of our core molecule, substitution on the thiophene ring with small alkyl or halogen groups can influence lipophilicity and metabolic stability, indirectly affecting biological activity.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities (Ki values) of a series of thiophene- and thiazole-containing N-phenylpiperazine analogs at human D2 and D3 dopamine receptors, as reported by Kumar et al. (2021).[6] This data serves as a valuable proxy for understanding the potential impact of similar modifications to the Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate scaffold.

Compound IDR Group (Substitution on N-phenyl)HeterocycleD3 Ki (nM)D2 Ki (nM)D3/D2 Selectivity
6a 2-FThiophene1.4700500
6b 3-FThiophene2.2450205
6c 4-FThiophene3.130097
7a 2-FThiazole2.5800320
7b 3-FThiazole3.5650186
7c 4-FThiazole4.240095

Data extracted from Kumar et al. (2021).[6]

From this data, we can infer that:

  • Positional Isomerism Matters: The position of the fluorine substituent on the N-phenyl ring significantly impacts both affinity and selectivity. A 2-fluoro substitution consistently provides the highest affinity for the D3 receptor and the greatest D3/D2 selectivity in both the thiophene and thiazole series.[6]

  • Thiophene vs. Thiazole: The thiophene-containing analogs generally exhibit slightly higher affinity for the D3 receptor and greater selectivity over the D2 receptor compared to their thiazole counterparts.[6]

Functional Activity: Beyond Binding Affinity

While binding affinity is a critical parameter, it does not provide a complete picture of a compound's pharmacological profile. Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or biased agonist.

Assessing G-protein Activation and β-Arrestin Recruitment

Dopamine D2-like receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gi/o pathway to inhibit adenylyl cyclase and reduce intracellular cAMP levels.[7] They can also signal through a G-protein-independent pathway involving β-arrestin.[8] Biased agonists, which preferentially activate one pathway over the other, are of significant interest as they may offer improved therapeutic profiles with fewer side effects.

cluster_0 Dopamine D2/D3 Receptor Signaling Ligand Thiophene-Piperazine Analog Receptor D2/D3 Receptor Ligand->Receptor Binding G_protein Gi/o Protein Receptor->G_protein Activation beta_arrestin β-Arrestin Receptor->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition signaling_outcome Cellular Response (e.g., Gene Expression, Ion Channel Modulation) G_protein->signaling_outcome cAMP ↓ cAMP AC->cAMP beta_arrestin->signaling_outcome

Figure 2: Simplified signaling pathways of D2/D3 dopamine receptors.

A study on benzo[b]thiophene derivatives of a related piperazine series demonstrated that some compounds act as potent agonists at both D2 and D3 receptors, with a preference for D3, as determined by GTPγS binding assays.[9] This suggests that our Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate analogs could also possess agonist properties.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are paramount.

General Synthesis of N-Aryl-3-(thiophen-2-yl)piperazine Analogs

The following is a representative protocol for the synthesis of N-aryl analogs, adapted from established methodologies.[6]

  • Buchwald-Hartwig Amination: To a solution of the appropriate aryl halide (1.0 eq) and 3-(thiophen-2-yl)piperazine (1.2 eq) in anhydrous dioxane, add sodium tert-butoxide (1.5 eq), Pd2(dba)3 (0.02 eq), and a suitable phosphine ligand (e.g., RuPhos, 0.04 eq).

  • Reaction Execution: Purge the reaction vessel with argon and heat to 100 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Dopamine Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for D2 and D3 receptors.

  • Membrane Preparation: Utilize membranes from HEK-293 cells stably expressing either human D2 or D3 dopamine receptors.

  • Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.

  • Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg protein/well) with a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2/D3 receptors) and varying concentrations of the test compound.

  • Equilibration: Allow the binding to reach equilibrium by incubating for 60-90 minutes at room temperature.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curves. Calculate the Ki values using the Cheng-Prusoff equation.

start Start prep Prepare reagents: - Cell membranes (D2/D3) - Radioligand ([3H]spiperone) - Test compounds - Assay buffer start->prep incubate Incubate membranes, radioligand, and test compounds in 96-well plate prep->incubate equilibrate Allow to reach equilibrium (60-90 min at RT) incubate->equilibrate filter Rapidly filter through glass fiber filters equilibrate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity (scintillation counting) wash->count analyze Analyze data: - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Figure 3: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate scaffold and its analogs represent a promising class of compounds for the development of novel dopamine receptor ligands. The available data on structurally related analogs strongly suggests that modifications to the N1 position of the piperazine ring and bioisosteric replacement of the thiophene moiety are key strategies for modulating affinity and selectivity for D2 and D3 receptors. Future research should focus on the synthesis and evaluation of a focused library of direct analogs of the title compound to further elucidate the SAR. In particular, the exploration of a wider range of substituents on the thiophene ring and the conversion of the ethyl ester to various amides could yield compounds with improved pharmacological profiles. Furthermore, comprehensive functional characterization, including the assessment of biased agonism, will be crucial in identifying lead candidates with the potential for enhanced therapeutic efficacy and reduced side effects in the treatment of complex neuropsychiatric disorders.

References

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PMC.
  • Kumar, V., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182.
  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. PubMed Central.
  • HTRF β-arrestin 2 Recruitment Kit. Revvity.
  • Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists.
  • Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • cAMP NOMAD D2 Dopamine Receptor Cell Line. Innoprot.
  • A novel luminescence-based β-arrestin recruitment assay for unmodified receptors. NIH.
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.
  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegener
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Chemical Modifications on 4-Arylpiperazine-Ethyl Carboxamide Derivatives Differentially Modulate Affinity for 5-HT1A, D4.2, and α 2A Receptors: Synthesis and In Vitro Radioligand Binding Studies.
  • ClickArr: a novel, high-throughput assay for evalu
  • Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Frontiers.
  • Modulating dopamine receptors subtype selectivity by thiophene and benzothiophene based deriv
  • Chemistry of Substituted Thiazinanes and Their Deriv
  • β-arrestin Assays. Eurofins Discovery.
  • GPCR β-Arrestin Product Solutions. Eurofins DiscoverX.
  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Rel
  • D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving R
  • Ligand-directed bias of G protein signaling

Sources

Validating the Mechanism of Action of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for elucidating and validating the mechanism of action (MoA) of the novel small molecule, Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate. Given the absence of prior art for this specific compound, we will proceed with a structured, multi-tiered approach, beginning with broad, predictive methodologies and progressively narrowing our focus to specific molecular targets and pathways. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice.

The core structure of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate, featuring both a thiophene and a piperazine moiety, provides initial clues to its potential biological activity. Thiophene derivatives are a well-established class of heterocyclic compounds with a wide array of pharmacological properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities. The piperazine ring is a common scaffold in neuropharmacology, frequently found in ligands targeting G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[1] This structural combination suggests that our test compound could function as a modulator of GPCR signaling or as an enzyme inhibitor.

Our validation strategy is therefore designed to systematically explore these possibilities, confirm target engagement in a cellular context, and characterize the compound's pharmacological profile in comparison to established alternatives.

Phase 1: Initial Target Hypothesis Generation

Before embarking on extensive wet-lab experiments, a combination of computational and broad-based experimental screening can provide a valuable, data-driven starting point for hypothesis generation.

In Silico Target Prediction

Computational approaches can predict potential biological targets by comparing the compound's structure to databases of known ligands and their targets.[2] This is a cost-effective initial step to prioritize experimental resources.

  • Methodology: Utilize computational tools such as molecular docking and pharmacophore fitting to screen Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate against a library of protein structures, with a focus on GPCRs and enzymes.[2]

  • Rationale: This "target fishing" approach can identify potential high-affinity binding partners, providing the first clues to the compound's MoA.

  • Expected Outcome: A ranked list of potential molecular targets based on predicted binding affinity and interaction profiles.

Broad-Based Experimental Screening

To complement the in silico predictions, a broad experimental screen against large panels of common drug targets can either confirm the computational hits or reveal unexpected activities.

  • Methodology:

    • GPCR Profiling: Screen the compound at a single high concentration (e.g., 10 µM) against a broad panel of GPCRs, such as the Eurofins Discovery GPCR panel, which covers a wide range of receptor families and subtypes.[3][4]

    • Kinome Profiling: Given the prevalence of kinases as drug targets, a kinome-wide activity screen can identify any potential off-target kinase inhibition.[5][6] Services like those offered by Pharmaron or AssayQuant can provide comprehensive profiling.[7][8]

  • Rationale: This provides an unbiased experimental assessment of the compound's activity across the most common "druggable" target classes.

  • Expected Outcome: Identification of a specific GPCR or kinase family that shows significant interaction with the test compound.

For the purpose of this guide, let us hypothesize that the initial screening phase points towards a significant interaction with the dopamine D2 receptor (D2R) , a Gαi-coupled GPCR. The subsequent phases will focus on validating this hypothesis.

Phase 2: Target Validation and Mechanistic Characterization

With a primary target hypothesis in hand, the next phase involves a series of in vitro assays to confirm direct binding, characterize the nature of the interaction (e.g., agonist vs. antagonist), and elucidate the downstream signaling effects.

Confirmation of Direct Target Binding

It is crucial to demonstrate that the compound physically interacts with the hypothesized target protein.

This classic assay provides quantitative data on the affinity of a ligand for its receptor.[9]

  • Protocol: Competitive Radioligand Binding Assay for D2R

    • Prepare cell membranes from a stable cell line overexpressing the human dopamine D2 receptor.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled D2R antagonist (e.g., [³H]-Raclopride).[10]

    • Add increasing concentrations of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate or a known D2R antagonist (e.g., Haloperidol) as a comparator.[11][12]

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from unbound radioligand by vacuum filtration.[10]

    • Quantify the amount of bound radioligand using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ and calculate the Ki (inhibitory constant).

  • Rationale: This assay will determine if our test compound can displace a known high-affinity ligand from the D2R binding pocket, and it will quantify its binding affinity (Ki).

Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide more detailed information about the binding kinetics and thermodynamics.

  • Isothermal Titration Calorimetry (ITC):

    • Protocol:

      • Place a solution of purified D2R protein in the sample cell of the calorimeter.

      • Titrate a solution of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate into the sample cell.

      • Measure the heat released or absorbed during the binding event.[13][14]

    • Rationale: ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[15]

Functional Characterization of Target Modulation

Once direct binding is confirmed, it is essential to determine the functional consequence of this interaction. For a GPCR like D2R, this means assessing the compound's effect on downstream signaling pathways.

The D2R is a Gαi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[16]

  • Protocol: HTRF-based cAMP Assay

    • Plate CHO cells stably expressing the human D2R.

    • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of increasing concentrations of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate.

    • Lyse the cells and measure cAMP levels using a competitive immunoassay, such as the HTRF cAMP kit from Cisbio.[17]

    • To determine if the compound is an antagonist, co-incubate with a known D2R agonist (e.g., quinpirole) and look for a rightward shift in the agonist's dose-response curve.

  • Rationale: This assay will determine if the compound acts as an agonist (inhibits forskolin-stimulated cAMP production) or an antagonist (blocks the effect of a D2R agonist).

Cellular Target Engagement

To ensure that the compound interacts with its target in a physiological context, a cellular target engagement assay is a critical validation step.

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[18]

  • Protocol: CETSA for D2R

    • Treat intact cells expressing D2R with Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate or a vehicle control.

    • Heat the cell suspensions to a range of temperatures.[19]

    • Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of soluble D2R remaining at each temperature using Western blotting or an AlphaScreen® assay.[20]

    • The binding of the compound will result in a shift of the D2R melting curve to a higher temperature.

  • Rationale: A thermal shift provides strong evidence of direct target engagement within the complex environment of a living cell.[18]

Phase 3: Comparative Analysis

A key component of this guide is the objective comparison of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate with established compounds targeting the D2R. For this hypothetical scenario, we will use Haloperidol, a well-characterized D2R antagonist.[11]

Parameter Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate Haloperidol Rationale
D2R Binding Affinity (Ki) 15 nM1.2 nMQuantifies the strength of the interaction with the target receptor.
Functional Activity AntagonistAntagonistDefines the pharmacological nature of the compound.
D2R Antagonist Potency (IC₅₀) 50 nM5 nMMeasures the concentration required to inhibit 50% of the agonist response.
Selectivity (Ki D2R / Ki 5-HT2A) 150-fold20-foldAssesses the compound's specificity for the target receptor over a common off-target.
Cellular Target Engagement (CETSA ΔTm) + 4.2°C at 10 µM+ 5.5°C at 1 µMConfirms and compares the ability to stabilize the target protein in a cellular environment.

Visualizing the Validation Workflow

Overall Validation Strategy

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Target Validation & Characterization cluster_2 Phase 3: Comparative Analysis In Silico Prediction In Silico Prediction Broad-Based Screening Broad-Based Screening In Silico Prediction->Broad-Based Screening Prioritizes Hypothesized Target (D2R) Hypothesized Target (D2R) Broad-Based Screening->Hypothesized Target (D2R) Identifies Binding Assays Binding Assays Hypothesized Target (D2R)->Binding Assays Functional Assays Functional Assays Binding Assays->Functional Assays Confirms Direct Interaction Cellular Target Engagement Cellular Target Engagement Functional Assays->Cellular Target Engagement Elucidates MoA Comparative Profiling Comparative Profiling Cellular Target Engagement->Comparative Profiling

Caption: A streamlined workflow for validating the mechanism of action.

GPCR Signaling Cascade (Hypothetical D2R Antagonism)

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates G_protein Gαi/βγ D2R->G_protein Activates Test Compound Ethyl 3-(thiophen-2-yl) piperazine-1-carboxylate Test Compound->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: Proposed antagonistic mechanism at the D2 dopamine receptor.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for the de novo validation of the mechanism of action for Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate. By progressing from broad, predictive methods to highly specific biochemical and cellular assays, researchers can build a robust data package that not only identifies the primary molecular target but also characterizes the compound's pharmacological profile with a high degree of confidence. The comparative analysis against established drugs provides essential context for evaluating the compound's potential as a novel therapeutic agent. This systematic approach ensures scientific integrity and provides a solid foundation for further preclinical and clinical development.

References

  • Eurofins Discovery. (n.d.). GPCR Assays. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Method for Drug Discovery. Methods in Molecular Biology, 1425, 25-42.
  • O'Neill, M. F., & Shaw, G. (1999). Comparison of dopamine receptor antagonists on hyperlocomotion induced by cocaine, amphetamine, MK-801 and the dopamine D1 agonist C-APB in mice. Psychopharmacology, 145(3), 237-250.
  • Jove. (2021, August 25). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands [Video]. YouTube. [Link]

  • Lee, H., et al. (2012). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. Journal of Biomolecular Screening, 17(5), 588-596.
  • PamGene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Retrieved from [Link]

  • Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry, 12(17), 1903-1910.
  • Glennon, R. A., et al. (2000). "Selective" serotonin 5-HT2A receptor antagonists. Current Topics in Medicinal Chemistry, 1(1), 1-18.
  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 269-287.
  • Eurofins Discovery. (n.d.). GPCRs in Drug Discovery and In Vitro Safety Pharmacology. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling. Retrieved from [Link]

  • Wu, G., & Liu, X. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Methods in Molecular Biology, 1888, 305-317.
  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38.
  • Will, G., & Roth, B. L. (2024). Phytoconstituents Targeting the Serotonin 5-HT3 Receptor: Promising Therapeutic Strategies for Neurological Disorders.
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(11), 5614-5639.
  • Wang, S., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(7), 3097-3109.
  • Jamaluddin, A., et al. (2020). Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. Methods in Molecular Biology, 2139, 137-147.
  • Grotthus, G., & Wesołowska, A. (2010).
  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Oxford Academic. (2023, October 31). High throughput screening – considerations for enzyme assays. Retrieved from [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217.
  • Eurofins Discovery. (2024, May 11). About Us. Retrieved from [Link]

  • Grisoni, F., et al. (2022). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 23(19), 11631.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Scheer, D., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 816.
  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). GPCR Product Solutions. Retrieved from [Link]

  • Ginovart, N., et al. (2007). N-Propyl-norapomorphine and Antagonist [11C]Raclopride to Measure Amphetamine-Induced Dopamine Release in the Human Striatum. Journal of Cerebral Blood Flow & Metabolism, 27(6), 1145-1156.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • BMG LABTECH. (n.d.). GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. Retrieved from [Link]

  • ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Retrieved from [Link]

  • Oxford Academic. (n.d.). Computational probing protein–protein interactions targeting small molecules. Retrieved from [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Willins, D. L., et al. (1998). Serotonergic antagonist effects on trafficking of serotonin 5-HT2A receptors in vitro and in vivo. Annals of the New York Academy of Sciences, 861, 199-204.
  • Jamaluddin, A., et al. (2025). Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay. Methods in Molecular Biology, 2838, 15-26.
  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link]

  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]

  • Sense of Mind. (2022, January 20). Types of Serotonin Receptors and Serotonin Receptor Pharmacology [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Dopamine antagonist. Retrieved from [Link]

Sources

A Researcher's Guide to Reproducible Synthesis of Piperazine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of blockbuster drugs. Its unique physicochemical properties often impart favorable aqueous solubility and oral bioavailability. However, the synthesis of piperazine derivatives, particularly achieving selective N-substitution, is fraught with reproducibility challenges that can hinder drug discovery and development timelines. The symmetrical nature of the piperazine core, with two secondary amines of nearly identical reactivity, presents a classic challenge in regioselectivity.

This guide provides an in-depth, objective comparison of the most common methods for synthesizing monosubstituted piperazine derivatives. We will move beyond simple procedural lists to explore the mechanistic underpinnings of each method, offering field-proven insights into why certain experimental choices lead to more reproducible outcomes. Every protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure the integrity of the synthesis.

The Core Challenge: Controlling N-Alkylation

The primary hurdle in synthesizing monosubstituted piperazines is preventing the formation of the undesired 1,4-disubstituted byproduct.[1][2] The comparable nucleophilicity of the two nitrogen atoms means that direct alkylation often results in a difficult-to-separate mixture of starting material, monosubstituted product, and disubstituted product.[2][3] The success and reproducibility of any given method hinge on its ability to effectively differentiate between the two nitrogen atoms.

Here, we compare three primary strategies for achieving selective mono-N-alkylation:

  • The Protecting Group Strategy: A robust, multi-step approach offering high selectivity.

  • The Stoichiometry Control Strategy: A direct, atom-economical method that relies on kinetic control.

  • Reductive Amination: A versatile method for introducing a wide range of substituents.

We will also explore how modern techniques like microwave-assisted synthesis can enhance the speed and efficiency of these classical transformations.[4][5][6]

Method 1: The Protecting Group Strategy - Precision and Control

This strategy is arguably the most reliable and widely used method for ensuring selective mono-alkylation, particularly in a research and discovery setting where purity and unambiguous structure are paramount.[2] The core principle involves temporarily "blocking" one nitrogen with a protecting group, rendering the other nitrogen the sole reactive site. The tert-butoxycarbonyl (Boc) group is the most common choice due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[2][5]

The multi-step nature of this process is its main drawback in terms of time and overall yield, but it provides explicit control at each stage, which is the foundation of its high reproducibility.[2]

Experimental Workflow & Causality

The workflow is a logical three-step sequence: protection, functionalization, and deprotection.

G cluster_0 Step 1: Protection cluster_1 Step 2: Functionalization (Alkylation) cluster_2 Step 3: Deprotection Piperazine Piperazine N_Boc_Piperazine N-Boc-Piperazine Piperazine->N_Boc_Piperazine Boc₂O, Solvent (e.g., Dioxane/H₂O) N_Boc_N_Alkyl_Piperazine 1-Alkyl-4-Boc-piperazine N_Boc_Piperazine->N_Boc_N_Alkyl_Piperazine R-X, Base (e.g., K₂CO₃, DMF) Mono_Alkylated_Piperazine Final Mono-Alkylated Product N_Boc_N_Alkyl_Piperazine->Mono_Alkylated_Piperazine Acid (e.g., TFA or HCl)

Caption: Workflow for the Boc-Protecting Group Strategy.

Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-Boc-piperazine

Step 1: Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • Rationale: This step selectively protects one nitrogen. The reaction conditions are chosen to minimize the formation of the di-protected byproduct.

  • Procedure:

    • In a round-bottom flask, dissolve piperazine (5.0 g, 58.0 mmol, 4 eq.) in a 1:1 mixture of 1,4-dioxane and water (50 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (3.17 g, 14.5 mmol, 1 eq.) in 1,4-dioxane (20 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 18 hours.

    • Analytical Checkpoint (TLC/LC-MS): Monitor the reaction for the disappearance of Boc₂O and the formation of the product. A non-polar product spot should appear.

    • Concentrate the mixture under reduced pressure to remove the dioxane.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-piperazine as a white solid.

Step 2: Synthesis of tert-butyl 4-benzylpiperazine-1-carboxylate [5]

  • Rationale: With one nitrogen protected, the second can be cleanly alkylated. Potassium carbonate is a mild base suitable for this Sₙ2 reaction. DMF is used as a polar aprotic solvent to facilitate the reaction.

  • Procedure:

    • To a solution of N-Boc-piperazine (1.0 g, 5.37 mmol, 1 eq.) in dry dimethylformamide (DMF) (20 mL), add potassium carbonate (K₂CO₃) (1.48 g, 10.74 mmol, 2 eq.).

    • Add benzyl bromide (0.64 mL, 5.37 mmol, 1 eq.) dropwise at room temperature.

    • Heat the mixture to 60 °C and stir for 4-6 hours.

    • Analytical Checkpoint (TLC/LC-MS): Monitor for the consumption of N-Boc-piperazine. The product will be less polar than the starting material.

    • Cool the reaction to room temperature and pour into water (100 mL).

    • Extract with ethyl acetate (3 x 40 mL).

    • Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL), dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., 10-30% ethyl acetate in hexanes) to afford the pure N-alkylated product.

Step 3: Deprotection to yield 1-Benzylpiperazine

  • Rationale: The Boc group is acid-labile. Trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent are commonly used for efficient removal.

  • Procedure:

    • Dissolve the purified tert-butyl 4-benzylpiperazine-1-carboxylate (1.0 g, 3.62 mmol) in dichloromethane (DCM) (10 mL).

    • Add trifluoroacetic acid (TFA) (5 mL) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Analytical Checkpoint (TLC/LC-MS): Monitor for the disappearance of the starting material. The product will be significantly more polar and may streak on the TLC plate.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM (30 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acid.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield 1-benzylpiperazine.

Method 2: Stoichiometry Control - The Direct Approach

This method avoids the additional steps of protection and deprotection by attempting to control the reaction kinetically.[3] By using a large excess of piperazine and carefully controlling reaction conditions (e.g., low temperature, slow addition of the alkylating agent), the probability of the electrophile reacting with an already monosubstituted piperazine molecule is reduced.[7]

While atom-economical, this method's reproducibility can be challenging. Minor fluctuations in temperature, addition rate, or stoichiometry can significantly impact the ratio of mono- to di-alkylated products, leading to inconsistent yields and complex purification.[3][7]

Experimental Workflow & Causality

The workflow is a single step, but its success is highly dependent on precise kinetic control.

G Piperazine Piperazine (Large Excess) Reaction Slow Addition Low Temperature Piperazine->Reaction AlkylHalide Alkyl Halide (Limiting Reagent) AlkylHalide->Reaction Products Product Mixture Reaction->Products Mono Mono-alkylated Product (Major) Products->Mono Di Di-alkylated Product (Minor) Products->Di Start Unreacted Piperazine Products->Start

Caption: Workflow for the Stoichiometry Control Strategy.

Detailed Experimental Protocol: Synthesis of 1-Benzylpiperazine
  • Rationale: Using a 4-fold excess of piperazine statistically favors the reaction of benzyl bromide with an unsubstituted piperazine molecule. Slow addition and controlled temperature prevent localized high concentrations of the electrophile, which would promote di-alkylation.

  • Procedure:

    • In a three-neck round-bottom flask equipped with a dropping funnel and a thermometer, dissolve piperazine (8.6 g, 100 mmol, 4 eq.) in ethanol (100 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Add benzyl chloride (2.85 mL, 25 mmol, 1 eq.) to the dropping funnel and dilute with ethanol (25 mL).

    • Add the benzyl chloride solution dropwise to the stirred piperazine solution over 1 hour, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

    • Analytical Checkpoint (GC-MS/LC-MS): This is critical. Analyze an aliquot of the reaction mixture to determine the ratio of starting material, mono-benzylpiperazine (BZP), and di-benzylpiperazine (DBZP).[8] This ratio will dictate the feasibility and difficulty of the purification.

    • Filter the reaction mixture to remove piperazine dihydrochloride precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in 1 M HCl (100 mL) and wash with diethyl ether (2 x 50 mL) to remove non-basic impurities.

    • Basify the aqueous layer to pH > 12 with 50% NaOH solution, keeping the mixture cool in an ice bath.

    • Extract the product with dichloromethane (3 x 75 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product via vacuum distillation or column chromatography to separate the desired mono-alkylated product from the di-alkylated byproduct and residual piperazine.

Method 3: Reductive Amination

Reductive amination is a highly versatile and reproducible method for forming C-N bonds.[7][9] It involves the reaction of an amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[7][9]

For piperazine, this method avoids the use of harsh alkylating agents and the risk of over-alkylation to form quaternary ammonium salts.[7] Its reproducibility is generally high because the reaction proceeds in a controlled, stepwise manner (imine formation then reduction) and the reducing agents are selective for the iminium ion over the starting carbonyl compound.

Experimental Workflow & Causality

This one-pot procedure is efficient and generally clean.

G Piperazine Piperazine Imine Imine/Iminium Ion Intermediate Piperazine->Imine Solvent (e.g., DCE, MeOH) Aldehyde Aldehyde / Ketone (e.g., Benzaldehyde) Aldehyde->Imine Solvent (e.g., DCE, MeOH) Product Mono-alkylated Product Imine->Product ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Product

Caption: Workflow for the Reductive Amination Strategy.

Detailed Experimental Protocol: Synthesis of 1-Benzylpiperazine
  • Rationale: Benzaldehyde reacts with one amine of piperazine to form an iminium ion. STAB is a mild and selective reducing agent that will reduce the C=N bond of the iminium ion without reducing the starting aldehyde, preventing side reactions.

  • Procedure:

    • To a stirred solution of piperazine (4.31 g, 50 mmol, 2 eq.) in 1,2-dichloroethane (DCE) (100 mL), add benzaldehyde (2.65 g, 25 mmol, 1 eq.).

    • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (STAB) (6.36 g, 30 mmol, 1.2 eq.) portion-wise over 15 minutes. The reaction may be mildly exothermic.

    • Stir the reaction at room temperature for 18 hours.

    • Analytical Checkpoint (LC-MS): Monitor the reaction for the consumption of benzaldehyde.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

    • Stir vigorously for 30 minutes, then separate the layers.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Performance Comparison and Reproducibility Analysis

MethodKey AdvantagesKey Disadvantages & Reproducibility IssuesTypical Yields
Protecting Group High Reproducibility: Excellent control over selectivity, leading to clean products and simpler purification.[2]Multi-step process: Lower overall yield, more time-consuming, and generates more waste.[2]60-80% (over 3 steps)
Stoichiometry Control Atom-economical & Direct: Fewer steps, potentially higher throughput.Low Reproducibility: Highly sensitive to reaction conditions. Difficult to prevent di-alkylation, leading to variable yields and challenging purifications.[1][3]40-70% (highly variable)
Reductive Amination High Reproducibility & Versatility: Clean reaction with minimal side products. Tolerant of many functional groups.[7][10]Requires a carbonyl compound as the electrophile. Reducing agents can be moisture-sensitive.75-95%
Microwave-Assisted Rapid & Efficient: Drastically reduces reaction times from hours to minutes. Often improves yields.[4][6]Requires specialized equipment. Scalability can be a challenge for batch microwave reactors, though flow systems mitigate this.[1]Generally higher than conventional heating for the same reaction.[4][11]

The Self-Validating System: Analytical Verification

Reproducibility is not just about repeating a reaction; it's about verifying the outcome. Each synthesis should be coupled with a robust analytical workflow.

  • Reaction Monitoring (TLC/LC-MS): Thin-Layer Chromatography (TLC) provides a quick, qualitative assessment of reaction progress. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the mass of the desired product and identify key side products (e.g., di-alkylated species).[12]

  • Purity Assessment (HPLC/GC-MS): High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for quantifying the purity of the final product.[13][14][15] For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can effectively separate and identify the product and impurities like DBZP.[8]

  • Structural Confirmation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structure confirmation.

    • ¹H NMR of 1-Benzylpiperazine: Expect a singlet for the benzylic (-CH₂-) protons around 3.5 ppm. The four protons on the piperazine ring adjacent to the benzyl group will appear as a multiplet around 2.5 ppm, and the four protons adjacent to the -NH will appear around 2.9 ppm. The aromatic protons will be in the 7.2-7.4 ppm range.[16]

    • ¹H NMR of 1,4-Dibenzylpiperazine: The key difference is the disappearance of the N-H proton and the symmetry of the molecule. All eight piperazine protons will appear as a single signal (singlet or tight multiplet) around 2.5 ppm. The two benzylic -CH₂- groups will give a single singlet at ~3.5 ppm integrating to 4 protons.

Conclusion and Recommendations

For researchers in drug discovery and development, the choice of synthetic method is a balance of speed, cost, and, most critically, reliability.

  • For maximum reproducibility and purity , especially when synthesizing novel derivatives for biological testing, the Protecting Group Strategy is the superior choice. The control it offers outweighs the disadvantages of being a multi-step process.

  • Reductive Amination is an excellent and highly reproducible alternative when the desired substituent can be introduced via an aldehyde or ketone. It is often cleaner and more efficient than traditional alkylation.

  • The Stoichiometry Control Strategy should be approached with caution. While appealing for its directness, the inherent difficulty in controlling the mono/di-alkylation ratio makes it less reproducible and can lead to significant challenges in purification, potentially compromising downstream applications.

  • Microwave-assisted synthesis should be considered as an enabling technology to accelerate any of the above methods, often with the added benefit of improved yields and cleaner reaction profiles.[4]

By understanding the chemical principles behind each method and implementing rigorous analytical checkpoints, researchers can navigate the challenges of piperazine synthesis and produce reliable, reproducible results essential for advancing their scientific goals.

References

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). MDPI. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. [Link]

  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. (2011). PubMed Central. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. (2020). pubs.acs.org. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2017). National Institutes of Health. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • Short Summary of 1H-NMR Interpretation. Jasperse Supplemental Lecture Notes. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). PubMed Central. [Link]

  • When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy? ResearchGate. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Recent Advances in Piperazine Synthesis. ResearchGate. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. [Link]

  • The Buchwald-Hartwig Amination After 25 Years. (2019). PubMed. [Link]

  • DABCO bond cleavage for the synthesis of piperazine derivatives. (2019). RSC Publishing. [Link]

  • Intramolecular reductive amination for the preparation of piperazines. ResearchGate. [Link]

  • Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. (2018). PubMed Central. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (2011). Malaysian Journal of Forensic Sciences. [Link]

Sources

Efficacy of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate versus other D3 receptor selective ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of various selective ligands for the dopamine D3 receptor (D3R), a critical target in the central nervous system for the development of therapeutics for a range of neurological and psychiatric disorders.[1][2] While this guide aims to be a thorough resource, it is important to note the current limitations in publicly available data for specific novel compounds.

A thorough search of scientific literature and chemical databases for Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate (CAS Number: 85803-50-5) did not yield specific pharmacological data regarding its binding affinity or functional efficacy at the dopamine D3 receptor.[3] This compound, while commercially available, appears to be a less-studied entity in the context of D3R pharmacology. Therefore, this guide will focus on a comparative analysis of well-characterized D3R selective ligands, providing a framework for evaluating the potential efficacy of new chemical entities like Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate.

The Dopamine D3 Receptor: A Key Therapeutic Target

The dopamine D3 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain, areas associated with cognition, emotion, and reward.[1][2] This restricted expression pattern, compared to the more widespread distribution of the highly homologous D2 receptor, makes the D3R an attractive therapeutic target with the potential for fewer side effects.[1][2] D3R ligands are being investigated for their potential in treating a variety of conditions, including substance use disorders, schizophrenia, Parkinson's disease, and depression.[1]

D3 receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This signaling pathway is a key determinant of the functional response to D3R ligands.

Comparative Efficacy of D3 Receptor Selective Ligands

The efficacy of a D3R ligand is determined by its binding affinity (often expressed as the inhibition constant, Ki) and its functional activity at the receptor (i.e., whether it acts as an agonist, antagonist, or partial agonist). High selectivity for the D3R over the D2R is also a critical factor in minimizing off-target effects.

Below is a table summarizing the binding affinities and functional activities of several well-characterized D3 receptor selective ligands.

LigandD3 Ki (nM)D2 Ki (nM)D3 Selectivity (D2 Ki / D3 Ki)Functional Activity at D3R
Pramipexole~0.5 - 3.9~2.3 - 3.9~1 - 7.8Agonist
Ropinirole~3.9~29~7.4Agonist
Rotigotine~0.71~13.5~19Agonist
(+)-7-OH-DPAT~0.57>114>200Agonist
FAUC 365~0.5~2600~5200Antagonist
RGH-896Not specifiedNot specifiedNot specifiedAntagonist (NMDA NR2B)
Cariprazine~0.085~0.49~5.8Partial Agonist

Note: Ki values can vary between different studies and experimental conditions.

This table highlights the diversity of available D3R ligands, with compounds exhibiting a range of affinities, selectivities, and functional activities. The choice of ligand for a particular research or therapeutic application will depend on the desired pharmacological effect.

Experimental Protocols for Assessing D3 Receptor Ligand Efficacy

The following are detailed protocols for key in vitro assays used to characterize the efficacy of D3 receptor selective ligands.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for the D3 receptor by competing with a radiolabeled ligand for binding to the receptor.

Principle: A constant concentration of a high-affinity radioligand for the D3R (e.g., [³H]-spiperone or [¹²⁵I]-iodosulpride) is incubated with a source of D3 receptors (e.g., cell membranes from transfected cell lines) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine D3 receptor (e.g., HEK-293 or CHO cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

      • A fixed concentration of the radioligand (typically at or below its Kd value for the D3R).

      • A range of concentrations of the unlabeled test compound.

      • For determining non-specific binding, add a high concentration of a known D3R ligand (e.g., 10 µM haloperidol).

      • For determining total binding, add only the assay buffer and radioligand.

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep D3R-expressing Cell Membranes Incubation Incubate at 25°C for 60-120 min Membrane_Prep->Incubation Radioligand Radioligand ([³H]-Spiperone) Radioligand->Incubation Test_Compound Test Compound (e.g., Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Calculate IC50 & Ki Scintillation_Counting->Data_Analysis

Caption: Workflow for a radioligand binding assay.

GTPγS Binding Assay

This functional assay measures the ability of a ligand to activate the G-protein coupled to the D3 receptor.

Principle: In the presence of an agonist, the D3R undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used in this assay. When an agonist activates the D3R, it stimulates the binding of [³⁵S]GTPγS to the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation. Antagonists will not stimulate binding and can be tested for their ability to inhibit agonist-stimulated binding.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare D3R-expressing cell membranes as described for the radioligand binding assay.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

      • GDP (to ensure a basal state of G-protein activity).

      • [³⁵S]GTPγS.

      • A range of concentrations of the test compound (agonist). To test for antagonist activity, add a fixed concentration of a known D3R agonist (e.g., quinpirole) along with a range of concentrations of the test compound.

    • Initiate the reaction by adding the membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Washing: Terminate the reaction by rapid filtration through a filter plate and wash with ice-cold wash buffer.

  • Detection and Analysis:

    • Dry the filter plate and measure the radioactivity using a scintillation counter.

    • Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound to generate a dose-response curve.

    • Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) for agonists. For antagonists, determine the IC50 for the inhibition of agonist-stimulated binding.

GTP_gamma_S_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep D3R-expressing Cell Membranes Incubation Incubate at 30°C for 60 min Membrane_Prep->Incubation GTP_gamma_S [³⁵S]GTPγS GTP_gamma_S->Incubation Test_Compound Test Compound Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Calculate EC50 & Emax Scintillation_Counting->Data_Analysis

Caption: Workflow for a GTPγS binding assay.

cAMP Accumulation Assay

This assay measures the functional consequence of D3 receptor activation on the downstream signaling pathway.

Principle: Activation of the Gi/o-coupled D3 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP. In this assay, cells expressing the D3R are first stimulated with forskolin, an activator of adenylyl cyclase, to increase basal cAMP levels. The ability of a D3R agonist to inhibit this forskolin-stimulated cAMP accumulation is then measured. Antagonists are tested for their ability to block the inhibitory effect of an agonist.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture cells stably expressing the human D3 receptor.

    • Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add a range of concentrations of the test compound (agonist). For antagonist testing, pre-incubate the cells with a range of antagonist concentrations before adding a fixed concentration of a D3R agonist.

    • Add a fixed concentration of forskolin to all wells (except for the basal control).

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a luciferase-based biosensor assay.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP in each sample from the standard curve.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist to determine the IC50 and Emax. For antagonists, determine the IC50 for the blockade of the agonist effect.

D3R_Signaling_Pathway Ligand D3R Agonist D3R Dopamine D3 Receptor Ligand->D3R binds to G_protein Gi/o Protein D3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream leads to

Caption: Dopamine D3 receptor signaling pathway.

Conclusion

The development of selective D3 receptor ligands is a promising area of research for the treatment of various CNS disorders. The efficacy of these ligands is a multifactorial property encompassing high binding affinity, selectivity over the D2 receptor, and a well-defined functional profile. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of novel D3R ligands. While specific data for Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate is currently unavailable, the application of these assays would be the necessary next step in elucidating its potential as a D3R-targeted therapeutic agent. Researchers in the field are encouraged to utilize these methodologies to build a more comprehensive understanding of the structure-activity relationships of D3R ligands and to accelerate the discovery of new and improved medicines.

References

  • Kiss, B., et al. (2021). Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. International Journal of Molecular Sciences, 22(9), 4871. Available from: [Link]

  • PubChem. 1-(Thiophen-2-yl)piperidine. Available from: [Link]

  • Gurevich, E. V., & Joyce, J. N. (1999). Distribution of dopamine D3 receptor-expressing neurons in the human forebrain: comparison with D2 receptor-expressing neurons. Neuropsychopharmacology, 20(1), 60–80.
  • Le Foll, B., et al. (2014). Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development. Frontiers in Pharmacology, 5, 130. Available from: [Link]

  • Newman, A. H., et al. (2012). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of medicinal chemistry, 55(17), 7523–7538. Available from: [Link]

  • Maramai, S., et al. (2016). Dopamine D3 receptor antagonists as potential therapeutics for the treatment of neurological diseases. Expert opinion on therapeutic patents, 26(4), 433–447. Available from: [Link]

  • Micheli, F., et al. (2010). The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease. European journal of pharmacology, 635(1-3), 55–61. Available from: [Link]

  • Mierau, J., et al. (1995). Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors. European journal of pharmacology, 290(1), 29–36.
  • Wood, M. D., et al. (1997). Functional and pharmacological characterisation of the cloned human dopamine D3 receptor. European journal of pharmacology, 322(1), 59–65.
  • Kiss, B., et al. (2010). Cariprazine (RGH-188), a dopamine D3-receptor-preferring, D3/D2 dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile. The Journal of pharmacology and experimental therapeutics, 333(1), 328–340. Available from: [Link]

  • Assay Guidance Manual. GTPγS Binding Assays. Available from: [Link]

  • Creative BioMart. cAMP Accumulation Assay. Available from: [Link]

  • Lin, S. X., et al. (2002). Dopamine D2 and D3 receptors are linked to the actin cytoskeleton via interaction with filamin A. Proceedings of the National Academy of Sciences of the United States of America, 99(6), 3870–3875. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.